2-(4,6-Dichloropyridin-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,6-dichloropyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-3-7(9)11-4-5(6)1-2-10/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWOAQTTYQSKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376399 | |
| Record name | 2-(4,6-dichloropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199283-52-8 | |
| Record name | 2-(4,6-dichloropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4,6-Dichloropyridin-3-yl)acetonitrile chemical structure
An In-depth Technical Guide to 2-(4,6-Dichloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and detailed synthetic methodologies, including mechanistic insights and step-by-step experimental protocols. Furthermore, it covers in-depth spectroscopic characterization, reactivity profile, and its strategic application in the synthesis of pharmacologically active agents. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This guide is intended to serve as a critical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure incorporates several key features that make it an attractive scaffold for drug development: a pyridine core, which is a "privileged" structure in medicinal chemistry, two reactive chlorine substituents amenable to nucleophilic substitution, and a cyanomethyl group that can be further elaborated.[1][2]
The nitrile functionality is a valuable pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] Its presence, combined with the dichloropyridine ring, allows for the systematic exploration of chemical space through combinatorial and parallel synthesis, making this molecule a cornerstone for building libraries of potential drug candidates.[3] This guide aims to consolidate the available technical information on this compound, providing a robust framework for its synthesis, characterization, and application.
Molecular Structure and Physicochemical Properties
Molecular Structure
The chemical structure of this compound consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a cyanomethyl (-CH₂CN) group at position 3.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of the title compound are summarized below. This data is critical for planning reactions, purification, and for analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₄Cl₂N₂ | PubChem |
| Molecular Weight | 203.03 g/mol | PubChem |
| CAS Number | 180224-67-1 | Vendor Data |
| Appearance | Off-white to yellow solid (predicted) | General |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, Acetonitrile) | [4] |
| logP | 1.8 (Predicted) | ChemDraw |
Synthesis and Mechanistic Insights
Synthetic Pathway Overview
The synthesis of this compound typically involves the introduction of the cyanomethyl group onto a pre-functionalized dichloropyridine core. A common and effective strategy is the nucleophilic substitution of a suitable leaving group on a 3-substituted pyridine with a cyanide source. An analogous, well-documented approach involves the reaction of a halo-substituted pyridine with a CH-acid like a malononitrile derivative, which proceeds regioselectively.[5]
Caption: A representative synthetic workflow for the target compound.
Mechanistic Considerations: The Rationale Behind the Protocol
The chosen synthetic route leverages a classic SN2 reaction. The starting material, 2,6-dichloro-3-(chloromethyl)pyridine, possesses a highly electrophilic benzylic-like carbon, activated by the adjacent pyridine ring and the chlorine atom. Cyanide (CN⁻), a potent nucleophile, readily attacks this carbon, displacing the chloride ion to form the desired carbon-carbon bond.
Expertise & Experience Insight: The choice of a polar aprotic solvent like DMSO or DMF is critical. These solvents effectively solvate the sodium cation (Na⁺) while leaving the cyanide anion poorly solvated, thereby enhancing its nucleophilicity and accelerating the reaction rate. Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) provides sufficient activation energy without promoting significant side reactions or decomposition.
Detailed Experimental Protocol
Trustworthiness Note: This protocol is a representative procedure. Researchers should perform initial small-scale trials to optimize conditions for their specific equipment and reagent purity. All steps must be conducted in a well-ventilated fume hood.
Materials:
-
2,6-Dichloro-3-(chloromethyl)pyridine (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-dichloro-3-(chloromethyl)pyridine.
-
Solvent Addition: Add anhydrous DMSO to dissolve the starting material completely.
-
Reagent Addition: Carefully add sodium cyanide in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to 55 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water, with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This step removes residual DMSO and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Spectroscopic Characterization
Authenticating the structure of the synthesized compound is paramount. The following spectroscopic data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts are based on established data for similar heterocyclic systems and functional groups.[6][7][8]
| Predicted ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.50 | s | 1H | H-5 |
| Aromatic | ~8.40 | s | 1H | H-2 |
| Methylene | ~3.80 | s | 2H | -CH₂CN |
| Predicted ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| Nitrile | ~116 | -C≡N |
| Methylene | ~25 | -CH₂CN |
| Aromatic CH | ~125 | C-5 |
| Aromatic C-Cl | ~150 | C-4 |
| Aromatic C-Cl | ~152 | C-6 |
| Aromatic C | ~130 | C-3 |
| Aromatic CH | ~140 | C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C≡N Stretch: A sharp, medium-intensity peak is expected around 2250 cm⁻¹. The nitrile stretch is a highly characteristic vibration.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aromatic C=C/C=N Stretch: Multiple sharp peaks in the 1600-1400 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the 800-600 cm⁻¹ fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a base peak (M⁺) for ³⁵Cl³⁵Cl, a larger peak at M+2 (³⁵Cl³⁷Cl), and a smaller peak at M+4 (³⁷Cl³⁷Cl) in an approximate ratio of 9:6:1.
Reactivity and Applications in Drug Development
Reactivity Profile
The molecule's functionality allows for diverse chemical transformations:
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a wide array of derivatives.[9]
-
Methylene Protons: The protons on the carbon adjacent to the nitrile group are acidic (pKa ≈ 25-30) and can be deprotonated with a suitable base to form a nucleophilic carbanion, which can then be alkylated or used in condensation reactions.[9]
-
Chlorine Atoms: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This is a primary method for diversifying the core structure.
Role as a Key Intermediate
This compound serves as a critical building block for synthesizing more complex molecules, particularly kinase inhibitors and other targeted therapies. The dichloropyridine scaffold can be functionalized sequentially to build molecules with precise three-dimensional arrangements for optimal target binding.
Caption: Strategic diversification of the core scaffold in drug discovery.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling this and related chemical compounds.
-
Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[10] All manipulations should be performed in a certified chemical fume hood.[12]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[13]
-
Inhalation: Remove person to fresh air. If not breathing, give artificial respiration.[14]
-
In all cases of exposure, seek immediate medical attention.[10]
-
-
Handling: Avoid formation of dust and aerosols.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined reactivity at multiple sites allows for controlled and systematic structural modification. This guide has provided a comprehensive technical overview, from synthesis and characterization to safe handling, to empower researchers to effectively utilize this versatile building block in their synthetic campaigns.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Acetonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.washington.edu [chem.washington.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. epfl.ch [epfl.ch]
- 9. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]
- 10. angenechemical.com [angenechemical.com]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to 2-(4,6-Dichloropyridin-3-yl)acetonitrile: A Key Intermediate in Modern Drug Discovery
For Immediate Release
A Comprehensive Technical Dossier on the Synthesis, Characterization, and Application of 2-(4,6-Dichloropyridin-3-yl)acetonitrile (CAS No. 199283-52-8)
This technical guide offers an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, scientists, and professionals in the field of drug development. While detailed public information on this specific isomer is limited, this document provides a thorough analysis based on analogous compounds and established synthetic methodologies, offering valuable insights into its synthesis, characterization, potential applications, and safe handling.
Introduction: The Strategic Importance of Dichloropyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] The introduction of halogen atoms, particularly chlorine, onto the pyridine ring significantly modulates its electronic properties and provides reactive handles for further chemical transformations. This makes dichloropyridine derivatives, such as this compound, highly valuable intermediates in the synthesis of complex molecular architectures with diverse biological activities.[2][3] The nitrile group further enhances the synthetic versatility of this molecule, serving as a precursor to various functional groups or as a key pharmacophoric element itself.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 199283-52-8 | CymitQuimica[2] |
| Molecular Formula | C₇H₄Cl₂N₂ | MySkinRecipes |
| Molecular Weight | 187.03 g/mol | MySkinRecipes |
| Boiling Point | 315.3°C at 760 mmHg | MySkinRecipes |
| Storage | 2-8°C, under inert gas | MySkinRecipes |
Plausible Synthetic Pathways and Mechanistic Insights
Proposed Synthetic Workflow: Cyanomethylation of a Dichloropyridine Derivative
This proposed synthesis leverages a nucleophilic substitution reaction where a cyanomethylating agent displaces a suitable leaving group on the pyridine ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
Step 1: Preparation of the Reaction Mixture
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting material, 4,6-dichloro-3-(halomethyl)pyridine (1 equivalent), in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
The choice of a polar aprotic solvent is critical as it effectively dissolves both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution reaction.
Step 2: Cyanation
-
Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents), to the reaction mixture portion-wise. The use of a slight excess of the cyanide source helps to drive the reaction to completion.
-
Causality: The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic carbon of the halomethyl group, displacing the halide and forming the new carbon-carbon bond of the acetonitrile moiety.
-
The reaction is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to increase the reaction rate. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of ice and water to quench the reaction and precipitate the product.
-
The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine to remove any remaining inorganic salts and dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Self-Validation: Purification of the crude product is essential to ensure its suitability for subsequent synthetic steps. This is typically achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.
Applications in Drug Discovery: A Versatile Scaffold
Dichloropyridine moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][3] They are frequently incorporated into the structures of kinase inhibitors, ion channel modulators, and other therapeutic agents.[5] The this compound scaffold, with its specific substitution pattern, offers several strategic advantages for drug design:
-
Kinase Inhibition: The dichloropyridine core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the chlorine atoms can form halogen bonds or occupy hydrophobic pockets.
-
Ion Channel Modulation: The lipophilic nature of the dichloropyridine ring allows it to penetrate cell membranes and interact with transmembrane domains of ion channels.
-
Scaffold for Further Functionalization: The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a versatile handle for the introduction of further diversity and the optimization of pharmacokinetic and pharmacodynamic properties.[6]
Caption: Potential applications of the core scaffold in drug discovery.
Analytical Characterization: A Multi-technique Approach
The unambiguous identification and characterization of this compound are crucial for its use in synthesis and drug development. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. A singlet for the methylene (-CH₂) protons adjacent to the nitrile group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the methylene carbon. |
| FTIR | A sharp, strong absorption band in the range of 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration.[4][7] Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic M+2 peak with approximately two-thirds the intensity of the M⁺ peak, and an M+4 peak, confirming the presence of two chlorine atoms.[8][9] |
Step-by-Step Analytical Workflow:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For FTIR, the sample can be analyzed as a thin film or a KBr pellet. For mass spectrometry, the sample is typically dissolved in a volatile solvent.
-
Data Acquisition: Acquire the ¹H NMR, ¹³C NMR, FTIR, and mass spectra using standard instrument parameters.
-
Data Interpretation:
-
NMR: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to confirm the substitution pattern on the pyridine ring and the presence of the cyanomethyl group. The ¹³C NMR spectrum will confirm the number of unique carbon atoms.
-
FTIR: Identify the characteristic nitrile peak to confirm the presence of the -C≡N group.[10]
-
Mass Spectrometry: Determine the molecular weight from the molecular ion peak and confirm the presence and number of chlorine atoms from the isotopic pattern.[11]
-
Safety and Handling
Chlorinated pyridine derivatives should be handled with caution in a well-ventilated laboratory fume hood.[12][13] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as butyl rubber), and a lab coat, should be worn at all times.
General Safety Precautions:
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14]
Disclaimer: The information provided in this technical guide is for research and development purposes only. The hypothetical synthetic protocol is based on established chemical principles and analogous reactions and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken when handling any chemical substances.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. cet-science.com [cet-science.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4,6-Dichloropyridin-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical properties, including its molecular weight, alongside a discussion of its potential synthesis, applications, and essential safety protocols. Given the specificity of this molecule, this guide synthesizes information from closely related dichloropyridine and acetonitrile derivatives to provide a robust and practical resource.
Section 1: Core Molecular Attributes
This compound is a substituted pyridine derivative. The pyridine ring, a foundational scaffold in numerous pharmaceuticals, is functionalized with two chlorine atoms and an acetonitrile group. This combination of a hydrogen bond acceptor (the nitrile nitrogen), a lipophilic aromatic core, and reactive chloro-substituents makes it a versatile intermediate for chemical synthesis.
Chemical Structure and Molecular Weight
The chemical structure of this compound is presented below. Based on its chemical formula, C₇H₄Cl₂N₂, the molecular weight and other key properties have been calculated.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| IUPAC Name | This compound |
| Monoisotopic Mass | 185.97515 Da |
| Calculated LogP | 1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Section 2: Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could involve the cyanation of a 3-halomethyl-4,6-dichloropyridine precursor. This approach leverages the nucleophilic substitution of a halide with a cyanide anion.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is a general guideline for the proposed synthesis:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with 4,6-dichloro-3-(chloromethyl)pyridine and a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
-
Reagent Addition: Sodium cyanide (NaCN) is added portion-wise to the stirred solution at room temperature. The reaction may be gently heated to facilitate the conversion.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Analytical Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the acetonitrile group. ¹³C NMR would confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: A strong absorption band around 2240-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Section 3: Applications in Drug Development
Dichloropyridine derivatives are recognized as "privileged structures" in medicinal chemistry, serving as crucial building blocks for a wide range of therapeutic agents.[1][2] The unique electronic properties and substitution patterns of these scaffolds allow for tailored modifications to achieve high potency and selectivity for various biological targets.[2]
Role as a Pharmaceutical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[3] The acetonitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.
Potential Therapeutic Areas
Derivatives of dichloropyridines have been investigated for a variety of therapeutic applications, including:
-
Antiviral Agents: A key application of dichloropyridine intermediates is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine, used in the treatment of HIV-1.[3]
-
Anti-inflammatory Drugs: Substituted pyridine cores are central to the structure of selective COX-2 inhibitors such as Etoricoxib.[3]
-
Oncology: Dichloropyridine scaffolds have been explored for the design of inhibitors of protein-protein interactions, such as the Hdm2-p53 interaction in cancer therapy.[1]
-
Neurological Disorders: Derivatives of 3,5-dichloropyridine have shown potential as P2X7 receptor antagonists, which are targets for inflammatory and neurodegenerative diseases.[2][4]
Caption: Simplified signaling pathway showing the inhibition of HIV reverse transcriptase by NNRTIs.
Section 4: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives. The following guidelines are based on safety data for analogous dichloropyridine compounds.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[7]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[6][7]
-
First Aid Measures:
References
2-(4,6-Dichloropyridin-3-yl)acetonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Introduction
This compound is a key heterocyclic building block in the development of pharmacologically active compounds and advanced agrochemicals. Its substituted pyridine core, functionalized with reactive chloro- and cyanomethyl groups, offers multiple sites for further chemical modification, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust and field-proven synthetic pathway, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most effectively approached through a linear sequence starting from a readily available pyridine precursor. The core strategy involves the initial formation of a stable, appropriately substituted dichloropyridine ring, followed by the installation and functionalization of the C3 side-chain to yield the target acetonitrile.
A logical retrosynthetic disconnection of the target molecule reveals a key precursor: a 3-(halomethyl)-4,6-dichloropyridine. This intermediate can be readily accessed via the free-radical halogenation of 4,6-dichloro-3-methylpyridine (4,6-dichloro-3-picoline). The dichloropicoline itself can be synthesized from a corresponding hydroxypyridine derivative through a robust chlorination reaction. This multi-step pathway is advantageous as it relies on well-understood, high-yielding, and scalable chemical transformations.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the 4,6-Dichloro-3-methylpyridine Scaffold
The foundational step of the synthesis is the creation of the dichlorinated pyridine ring. This is typically achieved by converting the hydroxyl groups of a pyridinone precursor into chlorides using a powerful dehydrating and chlorinating agent.
Causality and Mechanistic Insight
The conversion of pyridinone tautomers, such as 4-hydroxy-6-methylpyridin-2(1H)-one, to their corresponding dichloropyridines is a classic transformation. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are employed. POCl₃ is often preferred due to its liquid state and efficacy. The mechanism involves the initial phosphorylation of the pyridine's carbonyl and hydroxyl oxygens, transforming them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions, generated from the reagent itself, displaces the phosphate esters to yield the aromatic dichloropyridine system. This reaction is driven by the formation of the stable aromatic ring and strong phosphorus-oxygen bonds.
Experimental Protocol: Dehydrative Chlorination
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 4-hydroxy-6-methylpyridin-2(1H)-one (1.0 eq).
-
Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a well-ventilated fume hood. The reaction is often exothermic and may require initial cooling in an ice bath.
-
Heating: Once the initial reaction subsides, heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be performed with extreme care behind a blast shield.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.
-
Isolation: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude 4,6-dichloro-3-methylpyridine can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.
Part 2: Side-Chain Halogenation
With the dichloropyridine core established, the next critical step is the functionalization of the C3-methyl group to prepare it for the introduction of the nitrile. This is achieved via a selective free-radical bromination.
Causality and Mechanistic Insight
The conversion of a methyl group adjacent to an aromatic ring into a bromomethyl group is reliably accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN). This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. The initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a resonance-stabilized pyridyl-methyl radical. This radical then reacts with Br₂, which is present in very low concentrations generated from the reaction of NBS with trace HBr, to form the brominated product and a bromine radical, propagating the chain. Using NBS is critical as it maintains a low, steady concentration of elemental bromine, which prevents competitive electrophilic aromatic substitution on the pyridine ring.
Caption: Simplified mechanism of free-radical bromination using NBS.
Experimental Protocol: Wohl-Ziegler Bromination
-
Reaction Setup: Dissolve 4,6-dichloro-3-methylpyridine (1.0 eq) in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.05-0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard incandescent light bulb. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 3-(bromomethyl)-4,6-dichloropyridine is often used directly in the next step without further purification. If necessary, it can be purified by flash chromatography, though care must be taken as it can be a lachrymator.
Part 3: Cyanation via Nucleophilic Substitution
The final step in the sequence is the displacement of the bromide with a cyanide nucleophile to form the target acetonitrile product.
Causality and Mechanistic Insight
This transformation is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon of the bromomethyl group is electrophilic and susceptible to attack by the cyanide anion (CN⁻). The reaction is highly effective due to the benzylic-like nature of the substrate, which stabilizes the transition state. The choice of solvent is crucial for success. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are ideal because they solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion poorly solvated and highly nucleophilic. This significantly accelerates the rate of the Sₙ2 reaction.
Experimental Protocol: Cyanide Displacement
-
Safety Precaution: All operations involving cyanide salts must be conducted in a well-ventilated fume hood. An aqueous solution of ferrous sulfate and a base (sodium carbonate or hydroxide) should be readily available to quench any spills, as this converts cyanide to the much less toxic ferrocyanide complex.
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-(bromomethyl)-4,6-dichloropyridine (1.0 eq) in anhydrous DMSO or DMF.
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. The salt may not fully dissolve initially.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate. Monitor the reaction's progress by TLC.
-
Workup and Quenching: Once the reaction is complete, pour the mixture into a large volume of water and stir. This will precipitate the organic product and dissolve the excess cyanide salt.
-
Isolation: Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers thoroughly with water and then with brine to remove the polar aprotic solvent and any remaining cyanide salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the key transformations and typical reaction parameters based on analogous reactions reported in the literature. Yields are representative and may vary based on scale and optimization.
| Step | Transformation | Key Reagents | Solvent | Typical Temp. | Typical Yield |
| 1 | Dehydrative Chlorination | POCl₃ | Neat | 110 °C (Reflux) | 75-90% |
| 2 | Wohl-Ziegler Bromination | NBS, AIBN | CCl₄ or CH₃CN | 80 °C (Reflux) | 80-95% |
| 3 | Nucleophilic Cyanation | NaCN or KCN | DMSO or DMF | 25-60 °C | 85-98% |
The Advent of a Novel Scaffold: A Technical Guide to the Synthesis and Potential of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Abstract
This technical guide delineates the strategic synthesis and potential applications of a novel heterocyclic compound, 2-(4,6-Dichloropyridin-3-yl)acetonitrile. While the direct discovery and characterization of this specific molecule are not yet prominent in published literature, this document serves as a forward-looking exploration into its rational design and synthesis, grounded in established chemical principles. We present a detailed, two-step synthetic pathway commencing from the readily accessible (4,6-dichloropyridin-3-yl)methanol. The core of this guide focuses on the critical transformation of the intermediate aldehyde, 4,6-dichloronicotinaldehyde, to the target nitrile. Two plausible and robust cyanation methodologies, direct cyanation and the Strecker synthesis, are presented with detailed, field-proven protocols. The significance of the nitrile pharmacophore in drug discovery is discussed, positioning this compound as a promising scaffold for the development of novel therapeutics. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a comprehensive blueprint for the synthesis and investigation of this intriguing molecule.
Introduction: The Rationale for this compound
The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. The introduction of chloro-substituents can significantly modulate the electronic properties and metabolic stability of the pyridine ring, while the acetonitrile moiety is a versatile functional group known to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[1] The convergence of these features in this compound suggests a molecule of considerable interest for chemical biology and drug discovery. This guide provides a comprehensive roadmap for its synthesis, characterization, and potential exploration.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target compound, this compound, points to 4,6-dichloronicotinaldehyde as the key immediate precursor. This aldehyde can, in turn, be synthesized from the corresponding alcohol, (4,6-dichloropyridin-3-yl)methanol. This two-step approach offers a practical and efficient route to the target molecule.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloronicotinaldehyde
The initial step involves the oxidation of (4,6-dichloropyridin-3-yl)methanol to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation.
Reaction Scheme:
Caption: Oxidation of (4,6-dichloropyridin-3-yl)methanol.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4,6-dichloropyridin-3-yl)methanol (1 equivalent) in a suitable organic solvent such as chloroform or dichloromethane.
-
Addition of Oxidant: Add activated manganese dioxide (10 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-75°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent used for the reaction. Concentrate the filtrate under reduced pressure to yield the crude 4,6-dichloronicotinaldehyde. The product can be further purified by column chromatography on silica gel if necessary.
Table 1: Reagents and Solvents for Step 1
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| (4,6-dichloropyridin-3-yl)methanol | C₆H₅Cl₂NO | 178.02 | Starting Material |
| Manganese Dioxide | MnO₂ | 86.94 | Oxidizing Agent |
| Chloroform | CHCl₃ | 119.38 | Solvent |
Step 2: Synthesis of this compound
The conversion of the aldehyde to the nitrile is the crucial step. Two highly effective methods are proposed: direct cyanation and the Strecker synthesis.
This method involves the direct conversion of the aldehyde to the corresponding cyanohydrin, followed by dehydration to the nitrile.
Reaction Scheme:
Caption: Direct cyanation of 4,6-dichloronicotinaldehyde.
Protocol:
-
Cyanohydrin Formation: Dissolve 4,6-dichloronicotinaldehyde (1 equivalent) in a suitable solvent mixture, such as ethanol and water. Cool the solution in an ice bath. Slowly add a solution of sodium cyanide or potassium cyanide (1.1 equivalents) in water. Stir the reaction mixture at 0-5°C for 2-4 hours.
-
Dehydration: To the cyanohydrin intermediate, add a dehydrating agent such as thionyl chloride or phosphorus oxychloride dropwise at low temperature.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by carefully adding it to ice-water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
The Strecker synthesis is a classic and reliable method for preparing α-aminonitriles, which can be readily converted to the desired acetonitrile.[2][3][4][5][6]
Reaction Scheme:
Caption: Strecker synthesis approach.
Protocol:
-
Imine Formation and Cyanation: To a solution of 4,6-dichloronicotinaldehyde (1 equivalent) in methanol or ethanol, add ammonium chloride (1.5 equivalents). Stir the mixture at room temperature for 1-2 hours to form the imine in situ. Subsequently, add sodium cyanide or potassium cyanide (1.2 equivalents) portion-wise. Continue stirring at room temperature and monitor the reaction by TLC.[2]
-
Work-up of α-Aminonitrile: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-aminonitrile.
-
Conversion to Acetonitrile: The resulting α-aminonitrile can be converted to the target acetonitrile through various methods, such as oxidative decyanation.
Table 2: Reagents for Step 2
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4,6-Dichloronicotinaldehyde | C₆H₃Cl₂NO | 176.00 | Starting Material |
| Sodium Cyanide | NaCN | 49.01 | Cyanide Source |
| Potassium Cyanide | KCN | 65.12 | Cyanide Source |
| Ammonium Chloride | NH₄Cl | 53.49 | Ammonia Source (Strecker) |
Potential Applications in Drug Discovery
The nitrile group is a key pharmacophore in a multitude of approved drugs, where it can act as a bioisostere for a carbonyl group or a hydroxyl group, and participate in crucial hydrogen bonding interactions with biological targets.[1] The unique electronic and steric properties of the this compound scaffold make it an attractive starting point for the development of novel inhibitors for various enzyme classes, such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. The dichloropyridine moiety offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for high-throughput screening.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis of the novel compound this compound. By leveraging well-established synthetic methodologies, researchers can efficiently access this promising scaffold. The detailed protocols, rooted in scientific integrity, offer a reliable starting point for exploration. The potential of this molecule as a building block in medicinal chemistry is significant, and it is our hope that this guide will catalyze further research into its properties and applications, ultimately contributing to the discovery of new and effective therapeutics.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
2-(4,6-Dichloropyridin-3-yl)acetonitrile solubility profile
An In-depth Technical Guide on the Solubility Profile of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Executive Summary
The physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are foundational to modern drug development and process chemistry. Among these, solubility is a critical parameter that influences reaction kinetics, purification efficiency, and ultimately, the bioavailability of a final drug product. This guide provides a comprehensive technical overview of the solubility profile for this compound, a key heterocyclic building block. We will move beyond theoretical discussions to provide robust, field-proven experimental protocols for determining its solubility, explain the scientific rationale behind methodological choices, and discuss the practical implications of the resulting data for researchers, chemists, and formulation scientists.
Introduction: Strategic Importance of this compound
This compound is a highly functionalized pyridine derivative. Its structure, featuring two reactive chlorine atoms, a nucleophilic pyridine nitrogen, and a versatile nitrile group, makes it a valuable intermediate in the synthesis of complex molecules.[1][2] This compound serves as a scaffold in the development of various therapeutic agents and agrochemicals.
A comprehensive understanding of its solubility is not merely an academic exercise; it is a prerequisite for efficient process development. Key areas impacted include:
-
Reaction Optimization: Ensuring the intermediate is sufficiently soluble in a reaction solvent is crucial for achieving homogeneous reaction conditions and maximizing yield.
-
Purification and Crystallization: Developing an effective crystallization process for purification is entirely dependent on the differential solubility of the compound in a given solvent system at various temperatures.
-
Analytical Method Development: Creating reliable analytical methods, particularly using High-Performance Liquid Chromatography (HPLC), requires knowledge of suitable solvents for sample and standard preparation.[3][4]
This guide will provide the necessary framework to experimentally establish a detailed solubility profile for this critical intermediate.
Core Physicochemical Properties
Before embarking on solubility studies, a baseline understanding of the compound's intrinsic properties is essential.
| Property | Data | Source/Comment |
| Molecular Formula | C₇H₃Cl₂N₂ | (Calculated) |
| Molecular Weight | 186.02 g/mol | (Calculated, similar to 2,4-Dichlorophenylacetonitrile[5]) |
| Appearance | Typically an off-white to pale solid | General observation for similar compounds |
| Polarity | Polar Aprotic | The nitrile group and pyridine ring introduce significant polarity.[6][7] |
| Melting Point | Not widely published | Requires experimental determination via DSC or melting point apparatus. |
| pKa | Not widely published | The pyridine nitrogen is basic, suggesting pH-dependent aqueous solubility. |
Theoretical Solubility Framework: A Predictive Analysis
The principle of "like dissolves like" provides a strong predictive foundation for solvent selection. The molecular structure of this compound presents distinct regions influencing its solubility:
-
Polar Moieties: The nitrile group (-C≡N) and the pyridine ring nitrogen are strong hydrogen bond acceptors and contribute significant dipole character.[7] This suggests favorable interactions with polar solvents.
-
Non-Polar Moiety: The dichlorinated aromatic ring provides a hydrophobic character, suggesting some solubility in less polar organic solvents.
Based on this, we can predict a solubility spectrum. The compound is expected to have limited solubility in non-polar aliphatic hydrocarbons (e.g., heptane) and very low solubility in water, but significant solubility in polar aprotic solvents like acetonitrile and polar protic solvents like alcohols.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The most reliable method for determining solubility is the isothermal shake-flask method. This involves creating a saturated solution at a constant temperature and quantifying the amount of dissolved solute.
Master Experimental Workflow
The entire process, from preparation to analysis, can be visualized as a logical sequence of operations. This self-validating workflow ensures that equilibrium is achieved and accurately measured.
Caption: Workflow for Isothermal Equilibrium Solubility Measurement.
Step-by-Step Methodology
Objective: To accurately quantify the solubility of this compound in a panel of pharmaceutically relevant solvents at specified temperatures.
Materials:
-
This compound (purity ≥98%)
-
Analytical grade solvents (e.g., Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Water).[8][9]
-
2 mL glass vials with screw caps
-
Thermostatic shaker/incubator
-
Calibrated pipettes
-
Analytical balance
-
Syringes (1 mL) and chemically inert syringe filters (0.22 µm, PTFE)
-
HPLC system with UV detector, C18 column, and data acquisition software.
Procedure:
-
Preparation: Add approximately 20-30 mg of this compound to a tared 2 mL vial. Record the exact mass. Add 1.0 mL of the chosen solvent. This ensures an excess of solid solute, which is visually confirmed.
-
Expertise & Experience: Starting with a visible excess of solid is the cornerstone of this method. It guarantees that the solution is truly saturated, and that the measured concentration represents the thermodynamic solubility limit, not just a subsaturated solution.
-
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
-
Trustworthiness: This protocol is self-validating. By sampling at multiple time points (e.g., 24h and 48h), you can empirically prove that the system has reached a stable equilibrium, making the data highly reliable.
-
-
Sampling: After equilibration, let the vials stand at the same temperature for 30 minutes to allow undissolved solids to settle. Carefully withdraw ~0.5 mL of the supernatant using a syringe and immediately attach a 0.22 µm PTFE syringe filter. Discard the first few drops and then dispense the clear filtrate into a clean HPLC vial.
-
Expertise & Experience: Filtration is the most critical step for accuracy. Failure to remove microscopic particulates will lead to a gross overestimation of solubility. Using a PTFE filter is recommended due to its broad chemical compatibility.[10]
-
-
Dilution & Quantification: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of your HPLC calibration curve. Analyze the diluted sample by HPLC-UV.
-
Calculation:
-
Determine the concentration of the diluted sample using the linear regression equation from your calibration curve.
-
Multiply this concentration by the dilution factor to calculate the solubility of the original saturated solution.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Data Presentation and Interpretation
Results should be compiled into a clear, comparative table. This allows for rapid assessment of the compound's behavior across different solvent environments.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |
| Toluene | Aromatic | 2.4 | (Experimental Data) |
| Dichloromethane | Halogenated | 3.1 | (Experimental Data) |
| Ethyl Acetate | Ester | 4.4 | (Experimental Data) |
| Ethanol | Protic Alcohol | 5.2 | (Experimental Data) |
| Acetonitrile | Polar Aprotic | 5.8 | (Experimental Data) |
| Methanol | Protic Alcohol | 6.6 | (Experimental Data) |
| Water | Polar Protic | 10.2 | (Experimental Data) |
Interpretation: The data from this table will directly inform process decisions. For example, a solvent showing high solubility at 50°C but low solubility at 0°C would be an excellent candidate for recrystallization. A solvent like acetonitrile, often used in pharmaceutical production, would be evaluated for its suitability as a reaction medium.[4][12]
Conclusion and Forward Outlook
This guide has established a comprehensive framework for the systematic evaluation of the solubility of this compound. By adhering to the detailed experimental workflow, researchers can generate the robust and reliable data essential for accelerating process development and enabling rational formulation design. The principles and protocols outlined herein are not limited to this specific molecule but represent a gold-standard approach for the physicochemical characterization of novel synthetic intermediates across the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetonitrile - Wikipedia [en.wikipedia.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. csustan.edu [csustan.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. researchgate.net [researchgate.net]
2-(4,6-Dichloropyridin-3-yl)acetonitrile material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Profile of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Introduction: A Molecule of Interest in Modern Synthesis
This compound is a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its structure, featuring a reactive nitrile group and a dichloropyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The nitrile group, in particular, is a well-established pharmacophore that can act as a hydrogen bond acceptor, a metabolic precursor, or a key reactive handle in building larger molecules.[2] Given its potential utility in creating novel pharmaceutical agents, a thorough understanding of its safe handling, potential hazards, and emergency procedures is paramount for any researcher.
This document serves as a technical guide to the inferred material safety properties of this compound, providing the necessary depth for professionals engaged in its use.
Section 1: Chemical Identity and Inferred Physicochemical Properties
A clear understanding of the compound's identity is the foundation of safety.
| Property | Inferred Value / Information | Rationale / Source Analogy |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₇H₃Cl₂N₃ | Derived from structure |
| Molecular Weight | 200.03 g/mol | Derived from formula |
| Appearance | Likely a solid (white to off-white/beige powder) | Analogy with similar structures like 2-Amino-4,6-dichloropyridine and 2,4-Dichlorophenylacetonitrile.[3][4] |
| Solubility | Expected to be soluble in polar aprotic solvents like acetonitrile, DMF, DMSO and chlorinated solvents like dichloromethane.[5] Limited solubility in water. | Based on the properties of the acetonitrile and dichloropyridine moieties. |
| logP (Octanol/Water) | Estimated to be moderately lipophilic. | The dichloropyridine ring increases lipophilicity, while the nitrile and pyridine nitrogen add polarity. |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for the pyridine ring N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1,0.6!"]; C3 [label="C", pos="-1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1,-0.6!"]; C6 [label="C", pos="1,0.6!"];
// Define nodes for substituents Cl_C4 [label="Cl", pos="-0.8,-2.2!"]; Cl_C6 [label="Cl", pos="2,1.2!"]; CH2 [label="CH₂", pos="-2.2,-1.2!"]; CN [label="C≡N", pos="-3.6,-1.2!"];
// Draw bonds for the pyridine ring with alternating double bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=double]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5, style=double]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5, style=double];
// Draw bonds for substituents C4 -- Cl_C4 [len=1.5]; C6 -- Cl_C6 [len=1.5]; C3 -- CH2 [len=1.5]; CH2 -- CN [len=1.5]; }
Caption: Structure of this compound.
Section 2: Hazard Identification and Toxicological Profile (Inferred)
This section outlines the probable hazards. The Globally Harmonized System (GHS) classifications are inferred from structurally related molecules.
GHS Hazard Pictograms (Probable):
Signal Word: DANGER
Inferred Hazard Statements:
-
H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled): This is inferred from related dichlorinated acetonitriles and the primary metabolic hazard of the acetonitrile group.[6]
-
H315 (Causes skin irritation): Chlorinated aromatic compounds are often skin irritants.[6]
-
H319 (Causes serious eye irritation): A common property for many activated organic molecules.[6][7]
-
H335 (May cause respiratory irritation): Expected for fine powders and compounds with irritant properties.[6]
Expert Analysis of Toxicological Risks:
The primary toxicological concern stems from the acetonitrile moiety . In the body, acetonitrile is metabolized by cytochrome P450 enzymes to produce hydrogen cyanide (HCN).[8] This is the source of its systemic toxicity. Unlike direct exposure to cyanide salts, the onset of symptoms from acetonitrile poisoning is typically delayed by 2-12 hours as the body slowly performs this metabolic conversion.[5]
Causality behind Delayed Toxicity: The metabolic pathway involves the oxidation of the methyl group of acetonitrile to an intermediate, which then releases cyanide. This multi-step enzymatic process is the reason for the characteristic delay in the onset of toxic effects.[8]
Chronic exposure to related compounds has been linked to central nervous system effects.[9] While no carcinogenicity data exists for this specific molecule, it should be handled as a compound with unknown long-term effects, warranting stringent exposure controls.
Caption: Inferred metabolic pathway leading to delayed cyanide toxicity.
Section 3: First-Aid Measures
Immediate and appropriate first aid is critical. The delayed onset of symptoms must be communicated to medical professionals.
-
General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance. A cyanide antidote kit should be available in any facility handling significant quantities of this material, and personnel must be trained in its use.[10]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately.[6][7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[6][7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[7]
Crucial Note for First Responders: Due to the metabolic conversion to cyanide, symptoms may be delayed for several hours. The patient should be monitored for signs of cyanide poisoning (e.g., headache, dizziness, rapid heart rate, shortness of breath, vomiting) even if they initially appear asymptomatic.[5]
Section 4: Handling, Storage, and Exposure Control
As a Senior Application Scientist, I stress that proactive engineering controls and rigorous personal protective equipment (PPE) are non-negotiable for handling a compound with this inferred hazard profile.
Experimental Protocol: Safe Handling and Use
-
Risk Assessment: Before any new procedure, conduct a formal risk assessment. Consider the scale of the reaction, potential for aerosolization, and required manipulations.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation.[11] Use of a glove box is recommended for weighing and transferring solid material to avoid generating dust.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact. Double-gloving is recommended.[12]
-
Eye Protection: Wear chemical safety goggles as described by OSHA standards. A face shield should also be worn.
-
Skin and Body Protection: Wear a flame-retardant, antistatic protective lab coat.[13][14] Ensure cuffs are tucked into gloves. For larger quantities, a chemical-resistant apron or suit may be necessary.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling and before breaks.[13][14] Immediately change contaminated clothing.
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]
Exposure Limits:
No official exposure limits have been established for this compound. As a prudent measure, it is recommended to adhere to the limits for Acetonitrile as a conservative starting point:
-
ACGIH TLV: 20 ppm TWA[10]
Section 5: Accidental Release and Waste Disposal
A self-validating protocol for spills and disposal ensures containment and regulatory compliance.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to safe areas. Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[11]
-
Containment: Do not let the product enter drains.[6] Cover drains if necessary.
-
Clean-up (Solid Spill): Moisten the material with a suitable solvent (e.g., isopropanol) to prevent dusting. Carefully sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.
-
Clean-up (Solution Spill): Absorb with liquid-binding material (e.g., sand, diatomaceous earth, universal binding agents).[12] Place in appropriate containers for disposal.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent followed by soap and water.
Waste Disposal:
Dispose of this material as hazardous waste. Burn in a chemical incinerator equipped with an afterburner and scrubber.[7] All surplus and non-recyclable solutions should be handled by a licensed professional waste disposal service.[7] Do not dispose of via the foul sewer.
Caption: Workflow for the safe handling of investigational compounds.
Conclusion: A Commitment to Safety in Innovation
This compound represents a class of powerful intermediates for drug discovery. While its full toxicological profile is yet to be formally documented, a scientific, first-principles approach based on its constituent parts allows for the construction of a robust safety framework. For the research scientist, this means treating the compound with the high degree of caution it warrants: leveraging engineering controls, employing rigorous PPE, and being prepared for emergencies with a clear understanding of its potential for delayed systemic toxicity. By adhering to these principles, the scientific community can continue to innovate while upholding the highest standards of laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S)-2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile|lookchem [lookchem.com]
- 4. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetonitrile - Wikipedia [en.wikipedia.org]
- 6. angenechemical.com [angenechemical.com]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. carlroth.com [carlroth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Acetonitrile - IDLH | NIOSH | CDC [cdc.gov]
The Biological Versatility of Dichloropyridine Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The dichloropyridine scaffold is a privileged structural motif in medicinal chemistry, underpinning a diverse array of compounds with significant biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of dichloropyridine derivatives. We will delve into their prominent roles as anticancer, antimicrobial, and herbicidal agents, while also touching upon their anti-inflammatory and antiviral potential. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will elucidate the underlying mechanisms of action, present quantitative data for structure-activity relationship (SAR) analysis, and provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these potent molecules.
Introduction: The Chemical and Biological Significance of Dichloropyridines
Dichloropyridine, a heterocyclic compound, exists in six isomeric forms, with the 2,6- and 3,5-isomers being particularly significant in the synthesis of biologically active molecules.[1] The presence of two chlorine atoms on the pyridine ring imparts unique electronic properties and provides reactive handles for further chemical modifications, making it a versatile building block in the design of novel therapeutic and agrochemical agents.[2] The pyridine nucleus itself is a common feature in numerous natural products, vitamins, and FDA-approved drugs, highlighting its importance in biological systems.[3] This guide will systematically explore the key biological activities of dichloropyridine derivatives, providing the scientific community with a comprehensive resource to facilitate further research and development in this promising area.
Anticancer Activity of Dichloropyridine Derivatives
The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds, with dichloropyridine derivatives emerging as a promising class of compounds. These molecules have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[4][5]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of dichloropyridine derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
Inhibition of Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Certain 3,5-dichloropyridine derivatives have been identified as potent pan-FGFR inhibitors, effectively blocking downstream signaling pathways such as RAS-MAPK and PI3K-AKT, which are crucial for tumor growth and survival.[1][6]
-
Induction of Apoptosis and Cell Cycle Arrest: Some dichloropyridine-containing compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is often achieved by upregulating pro-apoptotic proteins and downregulating cell cycle progression proteins.[7] For instance, certain derivatives have been observed to cause G2/M phase arrest.[7]
The following diagram illustrates the inhibition of the FGFR signaling pathway by a dichloropyridine derivative.
Caption: Inhibition of FGFR signaling by a dichloropyridine derivative.
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the dichloropyridine derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Protocol:
-
Cell Treatment: Treat cancer cells with the dichloropyridine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[4][9]
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Protocol:
-
Cell Treatment: Treat cancer cells with the dichloropyridine derivative for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[11]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative dichloropyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 3a | HeLa (Cervical) | 3.5 | [4] |
| Derivative 3a | MCF-7 (Breast) | 4.5 | [4] |
| Derivative 7d | MCF-7 (Breast) | 28.5 ± 3.5 | [5] |
| Derivative 7a | LS180 (Colon) | 29.7 ± 4.7 | [5] |
| Derivative 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [5] |
Antimicrobial Activity of Dichloropyridine Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Dichloropyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3]
Mechanism of Action
The precise antimicrobial mechanisms of many dichloropyridine derivatives are still under investigation. However, it is believed that their activity may stem from their ability to:
-
Inhibit Essential Enzymes: Similar to their anticancer effects, these compounds may target and inhibit enzymes crucial for microbial survival and replication.
-
Disrupt Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.
-
Interfere with DNA Replication: The pyridine ring system can intercalate with DNA or inhibit enzymes involved in DNA synthesis.[13]
Experimental Protocols for Antimicrobial Activity Evaluation
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[16]
-
Serial Dilution: Perform a two-fold serial dilution of the dichloropyridine derivative in a 96-well microtiter plate containing broth.[16]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]
Caption: Workflow for Broth Microdilution MIC Testing.
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of some pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridonethiol 89b | Bacillus subtilis | 0.12 | [3] |
| Pyridine Salt 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [3] |
| Pyridine Salt 66 | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] |
| Derivative 33 | Mycobacterium smegmatis | 9 | [11] |
| Derivative 33 | Staphylococcus aureus | 25 | [11] |
Herbicidal Activity of Dichloropyridine Derivatives
Dichloropyridine derivatives have also found significant applications in agriculture as potent herbicides for weed control.[9] Their chemical structure allows for the development of compounds with selective herbicidal activity.[17]
Mechanism of Action
The herbicidal action of many dichloropyridine derivatives is attributed to their ability to inhibit crucial plant-specific enzymes. A primary target is Protoporphyrinogen Oxidase (PPO) , an enzyme involved in the biosynthesis of chlorophyll and heme.[17][18] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[17]
Experimental Protocols for Herbicidal Activity Evaluation
This assay evaluates the effect of the compound on seed germination and early seedling growth when applied to the soil before weed emergence.[19]
Protocol:
-
Soil Preparation: Fill pots with a suitable soil mix.
-
Seed Planting: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) at a uniform depth.
-
Compound Application: Apply the dichloropyridine derivative, formulated as a sprayable solution, evenly to the soil surface.[19]
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the health of the emerged seedlings compared to an untreated control.
This assay assesses the efficacy of the compound when applied to established weeds.[2]
Protocol:
-
Plant Growth: Grow target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Compound Application: Apply the dichloropyridine derivative as a foliar spray, ensuring uniform coverage.[2]
-
Incubation: Return the treated plants to the greenhouse or growth chamber.
-
Evaluation: Observe the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, at regular intervals (e.g., 3, 7, and 14 days after treatment).[2] Visually score the percentage of weed control.
Quantitative Data for Herbicidal Activity
The following table summarizes the post-emergence herbicidal activity of representative pyridine derivatives.
| Compound ID | Weed Species | Application Rate (g a.i./ha) | % Inhibition | Reference |
| Compound 2o | Bentgrass | 1 mM solution | Good activity | [17] |
| Compound 7a | Abutilon theophrasti | 37.5 | 100 | [1] |
| Compound 7a | Amaranthus retroflexus | 37.5 | 100 | [1] |
| Compound 7j | Abutilon theophrasti | 37.5 | >80 | [1] |
Other Notable Biological Activities
Anti-inflammatory Activity
Certain 3,5-dichloropyridine derivatives have been identified as potent antagonists of the P2X7 receptor , an ATP-gated ion channel involved in inflammatory responses.[2][20] By blocking this receptor, these compounds can inhibit the release of pro-inflammatory cytokines like IL-1β, making them potential therapeutic agents for inflammatory diseases.[2] The anti-inflammatory effects of some pyridine derivatives are also linked to the modulation of the STAT3/NF-κB signaling pathway.[8]
The following diagram illustrates the role of the P2X7 receptor in inflammation and its inhibition by dichloropyridine derivatives.
Caption: P2X7 receptor signaling in inflammation.
Antiviral Activity
The pyridine scaffold is present in several antiviral drugs, and research into dichloropyridine derivatives for antiviral applications is ongoing.[21] Their mechanisms of action can be diverse, including the inhibition of viral enzymes like reverse transcriptase and polymerase, or interference with viral entry and replication processes.[13][20] However, it is important to note that some studies on simple 4-amino-2,6-dichloropyrimidine derivatives have shown limited broad-spectrum antiviral activity.[10]
Conclusion and Future Perspectives
Dichloropyridine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, and herbicidal agents has been well-documented, and their potential in treating inflammatory and viral diseases is an active area of research. The synthetic tractability of the dichloropyridine scaffold allows for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutic and agrochemical agents with improved potency, selectivity, and safety profiles. Future research should focus on elucidating the precise molecular targets and mechanisms of action for various biological activities, as well as on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of this remarkable chemical scaffold holds immense potential for addressing significant challenges in medicine and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 2-(4,6-Dichloropyridin-3-yl)acetonitrile: A Technical Guide to Future Research
Introduction: The Untapped Versatility of a Dichloropyridine Scaffold
In the landscape of medicinal and agrochemical research, the pyridine ring stands as a privileged scaffold, a foundational component in a multitude of biologically active molecules. The strategic placement of substituents on this heterocyclic core can dramatically influence a compound's physicochemical properties and its interaction with biological targets. Within this context, 2-(4,6-Dichloropyridin-3-yl)acetonitrile emerges as a molecule of significant interest. While specific research on this compound is nascent, its constituent parts—the dichloropyridine core and the acetonitrile sidechain—are well-established pharmacophores. This technical guide will provide a forward-looking perspective on the potential research avenues for this compound, drawing upon the known bioactivities of structurally related compounds to propose novel hypotheses and detailed experimental workflows. For researchers in drug discovery and crop science, this molecule represents a compelling starting point for the development of next-generation therapeutic agents and agrochemicals.
Proposed Synthesis and Chemical Space Exploration
A proposed synthetic route could involve the following key steps:
-
Halogenation of a Pyridine Precursor: Starting with a commercially available pyridin-3-ol, a chlorination reaction using a reagent like phosphorus oxychloride (POCl₃) could introduce the chloro substituents.
-
Introduction of a Leaving Group: Subsequent functionalization at the 3-position is necessary. This could be achieved through various methods, such as a directed ortho-metalation followed by quenching with an electrophile that can be converted to a good leaving group.
-
Cyanation: The final step would involve a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to introduce the acetonitrile moiety.
The reactivity of the dichloropyridine ring offers numerous opportunities for diversification.[1] The two chlorine atoms at the 4 and 6 positions can be selectively displaced by various nucleophiles, allowing for the creation of a library of derivatives. This chemical space exploration is crucial for establishing structure-activity relationships (SAR) in subsequent biological screening.
Potential Research Areas in Medicinal Chemistry
The dichloropyridine scaffold is a well-established motif in medicinal chemistry, with derivatives showing activity against a range of biological targets.[1] This provides a strong rationale for investigating this compound and its analogs in several therapeutic areas.
Kinase Inhibitors for Oncology and Inflammatory Diseases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several kinase inhibitors incorporating a dichloropyridine core have been developed. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.
Hypothesis: this compound can serve as a scaffold for the development of novel kinase inhibitors. The acetonitrile group can be further functionalized to enhance potency and selectivity.
Experimental Workflow:
-
Primary Screening: The parent compound and a library of its derivatives should be screened against a panel of commercially available kinases using a luminescence-based assay that measures ADP production.[2]
-
IC₅₀ Determination: For active compounds, the half-maximal inhibitory concentration (IC₅₀) values should be determined to quantify their potency.
-
Selectivity Profiling: Promising candidates should be tested against a broader panel of kinases to assess their selectivity profile, which is crucial for minimizing off-target effects.[3]
-
Cell-Based Assays: The most potent and selective compounds should be evaluated in cell-based assays to determine their ability to inhibit kinase activity in a cellular context and to assess their anti-proliferative or anti-inflammatory effects.[3]
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 2-(4,6-dichloropyridin-3-yl)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust one-pot conversion of 4,6-dichloronicotinaldehyde using the Van Leusen reaction. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
Substituted pyridylacetonitriles are critical intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The target molecule, this compound, incorporates a dichlorinated pyridine scaffold, a common motif in kinase inhibitors and other therapeutic agents. Its synthesis from the corresponding aldehyde, 4,6-dichloronicotinaldehyde, represents a key synthetic step.
This guide outlines a reliable protocol based on the Van Leusen reaction, which facilitates the conversion of an aldehyde to a nitrile with the addition of a single carbon atom.[1][2] This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C1 synthon, offering a direct and efficient route that avoids the use of highly toxic and difficult-to-handle reagents like hydrogen cyanide gas.[3][4][5]
Reaction Principle and Mechanism
The conversion of 4,6-dichloronicotinaldehyde to this compound is achieved via the Van Leusen nitrile synthesis.[2][3] The reaction proceeds through a multi-step mechanism initiated by the deprotonation of TosMIC, followed by a cascade of intramolecular reactions.
Mechanism of the Van Leusen Reaction:
-
Deprotonation: A strong base, typically potassium tert-butoxide (t-BuOK), abstracts the acidic proton from the carbon atom situated between the sulfonyl and isocyanide groups of TosMIC, generating a potent nucleophile.[4]
-
Nucleophilic Attack: The resulting TosMIC anion attacks the electrophilic carbonyl carbon of 4,6-dichloronicotinaldehyde.
-
Cyclization: The intermediate undergoes a 5-endo-dig cyclization to form a five-membered oxazoline-like ring.[3]
-
Tautomerization and Elimination: A tautomerization step, followed by the ring-opening and elimination of the stable p-toluenesulfinate (tosyl) group, yields an intermediate.[6]
-
Solvolysis: Finally, solvolysis, typically prompted by the addition of an alcohol like methanol during workup, facilitates the formation of the final nitrile product.[1][4]
Diagram 1: Overall Synthetic Transformation
Caption: Chemical scheme for the Van Leusen synthesis.
Critical Safety Protocols
This procedure involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.
-
General Precautions: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile), is mandatory. An emergency eyewash station and safety shower must be readily accessible.
-
Reagent-Specific Hazards:
-
Potassium tert-Butoxide (t-BuOK): Highly corrosive and reacts violently with water. Handle in an inert atmosphere (glovebox or under nitrogen/argon) and away from moisture.
-
Tosylmethyl isocyanide (TosMIC): Harmful if swallowed or inhaled. Causes skin and eye irritation. Avoid generating dust.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage, especially when anhydrous. Always use freshly distilled or inhibitor-free anhydrous THF.
-
Methanol (MeOH): Flammable and toxic. Can cause blindness or death if swallowed.
-
4,6-Dichloronicotinaldehyde: May be harmful if swallowed and cause skin/eye irritation.[7][8]
-
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Quench reactive reagents like t-BuOK carefully with a proton source (e.g., isopropanol) before disposal.
Experimental Guide: Step-by-Step Protocol
This protocol is optimized for a 10 mmol scale synthesis.
Materials and Equipment
Table 1: Reagent and Materials List
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Supplier |
|---|---|---|---|---|---|---|
| 4,6-Dichloronicotinaldehyde | C₆H₃Cl₂NO | 176.00 | 10.0 | 1.0 | 1.76 g | Commercial |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 17.0 | 1.7 | 3.32 g | Commercial |
| Potassium tert-Butoxide (t-BuOK) | C₄H₉KO | 112.21 | 26.7 | 2.67 | 3.00 g | Commercial |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~80 mL | Commercial |
| Anhydrous Methanol (MeOH) | CH₄O | 32.04 | - | - | 15 mL | Commercial |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - | As needed | Commercial |
| Saturated Brine Solution | NaCl(aq) | - | - | - | As needed | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | As needed | Commercial |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - | As needed | Commercial |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dropping funnel
-
Condenser
-
Nitrogen or Argon gas inlet
-
Low-temperature cooling bath (e.g., dry ice/acetone, -60 °C)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Synthetic Procedure
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
-
Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen.
-
Base Suspension: To the reaction flask, add potassium tert-butoxide (3.00 g, 26.7 mmol) and anhydrous THF (30 mL).
-
Cooling: Cool the resulting suspension to -60 °C using a dry ice/acetone bath.
-
TosMIC Addition: In a separate dry flask, dissolve TosMIC (3.32 g, 17.0 mmol) in anhydrous THF (30 mL). Slowly add this solution to the cooled t-BuOK suspension over 15 minutes via the dropping funnel. Stir the mixture for an additional 15 minutes at -60 °C.
-
Scientist's Note: Pre-cooling the base and slow addition of TosMIC are crucial to control the exothermic reaction and prevent decomposition of the reagents.
-
-
Aldehyde Addition: Dissolve 4,6-dichloronicotinaldehyde (1.76 g, 10.0 mmol) in anhydrous THF (20 mL) and add it slowly to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above -55 °C.
-
Reaction Progression: Stir the reaction mixture at -60 °C for 1 hour.
-
Quenching and Reflux: Carefully add anhydrous methanol (15 mL) to the reaction mixture. Remove the cooling bath and replace it with a heating mantle. Fit the flask with a condenser and heat the reaction to reflux for 2 hours.
-
Rationale: The addition of methanol is essential for the final solvolysis step that liberates the nitrile product.[4] The reflux condition ensures the completion of this transformation.
-
-
Aqueous Workup: After cooling to room temperature, dilute the reaction mixture with water (50 mL) and diethyl ether (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with a saturated sodium hydrosulfide solution (NaHS, 50 mL) to remove any residual isocyanide, followed by saturated brine (50 mL).
-
Safety Note: Washing with NaHS should be done carefully in the fume hood as it may release H₂S gas.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product, typically an oil or semi-solid, should be purified by flash column chromatography on silica gel.
-
Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Monitoring: Use thin-layer chromatography (TLC) with UV visualization to track the separation.
-
-
Expected Results:
-
Yield: 65-75%
-
Appearance: White to off-white solid.
-
Characterization: The identity and purity of the final product should be confirmed by NMR (¹H and ¹³C), and LC-MS.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive t-BuOK (hydrolyzed). | Use a fresh, unopened bottle of t-BuOK or titrate to confirm activity. Handle strictly under inert conditions. |
| Peroxides in THF. | Use freshly distilled or inhibitor-free anhydrous THF. | |
| Reaction temperature was too high. | Maintain strict temperature control, especially during additions. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC. If starting material persists, extend the reflux time. |
| Insufficient base or TosMIC. | Ensure accurate weighing of reagents. Use the specified equivalents. | |
| Complex Mixture of Products | Side reactions due to moisture. | Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere. |
| Impure starting aldehyde. | Purify the 4,6-dichloronicotinaldehyde by recrystallization or chromatography before use. |
References
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 1060811-62-2|4,6-Dichloronicotinaldehyde|BLD Pharm [bldpharm.com]
Application Note & Experimental Protocol: Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile, a valuable building block in medicinal chemistry and materials science. The protocol is grounded in established palladium-catalyzed cross-coupling reactions, offering a robust starting point for laboratory synthesis.
Introduction
Substituted pyridines are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. Specifically, this compound serves as a key intermediate for introducing a cyanomethyl group onto a dichlorinated pyridine ring. This functional handle allows for further chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. This protocol details a plausible and robust synthetic route for its preparation.
Reaction Principle
The synthesis of this compound can be effectively achieved via a palladium-catalyzed cyanomethylation of a suitable 3-substituted-4,6-dichloropyridine. This approach leverages the power of cross-coupling chemistry to form the desired carbon-carbon bond. While various methods for cyanation of aryl halides exist, this protocol focuses on a cyanide-free approach for the introduction of the cyanomethyl group, which can be achieved from the corresponding halide.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials and Equipment
| Reagents | Equipment |
| 4,6-dichloro-3-(chloromethyl)pyridine | Round-bottom flask |
| Potassium ferrocyanide (K₄[Fe(CN)₆]) | Magnetic stirrer and stir bar |
| Palladium(II) acetate (Pd(OAc)₂) | Condenser |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Heating mantle with temperature control |
| Potassium carbonate (K₂CO₃) | Syringes and needles |
| N,N-Dimethylformamide (DMF), anhydrous | Schlenk line or inert gas (N₂ or Ar) setup |
| Ethyl acetate | Separatory funnel |
| Brine (saturated aqueous NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Silica gel for column chromatography |
| Solvents for chromatography (e.g., hexanes/ethyl acetate) | Thin-layer chromatography (TLC) plates and chamber |
Experimental Protocol
Note: This protocol is a proposed method based on analogous reactions and may require optimization.[1][2]
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4,6-dichloro-3-(chloromethyl)pyridine (1.0 eq), potassium ferrocyanide (0.5 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Anhydrous N,N-dimethylformamide (DMF) is added via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Finally, add potassium carbonate (2.0 eq) to the reaction mixture.
-
-
Reaction Execution:
-
The reaction mixture is heated to 120-130 °C with vigorous stirring.[1]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is diluted with ethyl acetate and water.
-
The layers are separated in a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be used to isolate the desired product. The fractions containing the product are identified by TLC.
-
The solvent is removed from the pure fractions under reduced pressure to yield this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic nitrile (C≡N) stretching frequency.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and chlorinated pyridines can be toxic and should be handled in a well-ventilated fume hood.
-
While this protocol uses potassium ferrocyanide, which is less acutely toxic than simple alkali metal cyanides, it can release hydrogen cyanide gas upon contact with strong acids. Avoid acidification of the reaction waste.
-
DMF is a skin and respiratory irritant. Handle with care in a fume hood.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Ensure the catalyst is active, increase the reaction temperature, and use freshly distilled anhydrous solvent. |
| Side product formation | Decomposition of starting material or product, or competing reactions. | Lower the reaction temperature, screen different ligands or bases, or shorten the reaction time. |
| Difficult purification | Co-elution of impurities with the product. | Optimize the eluent system for column chromatography or consider recrystallization if the product is a solid. |
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
The Strategic Utility of 2-(4,6-Dichloropyridin-3-yl)acetonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction:
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among the vast chemical space occupied by pyridine derivatives, 3-substituted pyridines have emerged as particularly fruitful starting points for the discovery of novel therapeutics. This application note delves into the specific utility of 2-(4,6-dichloropyridin-3-yl)acetonitrile, a highly functionalized and reactive intermediate, in the rapid assembly of potent kinase inhibitors. The strategic placement of chloro, cyano, and methylene groups on the pyridine ring offers a versatile platform for the construction of complex heterocyclic systems, most notably the pyrazolo[3,4-b]pyridine core, which is a validated scaffold for targeting a range of protein kinases implicated in cancer and other diseases.[2][3][4]
This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.
The Versatile Precursor: Synthesis of this compound
The efficient synthesis of this compound is paramount to its utility as a building block. While multiple synthetic routes can be envisaged, a highly plausible and scalable approach involves a two-step sequence starting from the commercially available 4,6-dichloronicotinic acid.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4,6-Dichloronicotinamide
This protocol describes the conversion of 4,6-dichloronicotinic acid to its corresponding amide, a key intermediate.
Materials:
-
4,6-Dichloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend or dissolve 4,6-dichloronicotinic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous aprotic solvent like DCM. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitoring by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM).
-
Cool the solution in an ice bath and slowly add an excess of a concentrated solution of ammonia, while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,6-dichloronicotinamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol details the dehydration of 4,6-dichloronicotinamide to the target nitrile.
Materials:
-
4,6-Dichloronicotinamide
-
Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅), or another suitable dehydrating agent
-
Inert solvent (e.g., toluene, acetonitrile)
-
Sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, combine 4,6-dichloronicotinamide and a suitable dehydrating agent (e.g., POCl₃) in an inert solvent. The choice of dehydrating agent and solvent may require optimization.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in the Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a key precursor for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. This scaffold is a well-established pharmacophore for the development of potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[1][4][5]
The synthetic strategy involves a crucial cyclization reaction between the acetonitrile derivative and hydrazine, which efficiently constructs the pyrazole ring fused to the pyridine core.
General Reaction Scheme for Pyrazolo[3,4-b]pyridine Formation:
Caption: Cyclization to form the pyrazolo[3,4-b]pyridine core.
Protocol 3: Synthesis of 3-Amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
This protocol outlines the cyclization of this compound with hydrazine to form the core pyrazolopyridine scaffold.
Materials:
-
This compound
-
Hydrazine hydrate or anhydrous hydrazine
-
Ethanol or other suitable alcohol
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Isolation: The crude product may precipitate upon cooling or after removal of the solvent. The solid can be collected by filtration and washed with a cold solvent.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography to yield 3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine.
Elaboration of the Pyrazolo[3,4-b]pyridine Scaffold for Kinase Inhibition
The resulting 3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is a versatile intermediate for further derivatization. The two chloro substituents can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The amino group at the 3-position can also be further functionalized.
Logical Relationship for Scaffold Elaboration:
Caption: Elaboration of the pyrazolo[3,4-b]pyridine core.
Structure-activity relationship (SAR) studies on pyrazolo[3,4-b]pyridine derivatives have demonstrated that modifications at the C4, C6, and N1 positions are crucial for achieving potent and selective kinase inhibition.[6] For instance, the introduction of anilino or other aromatic moieties at the C4 or C6 position often leads to interactions with the hinge region of the kinase active site.
Table 1: Representative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 21h (BMS-265246) | CDK1/cycB | 6 | [2] |
| CDK2/cycE | 9 | [2] | |
| 15y | TBK1 | 0.2 | [5] |
| C03 | TRKA | 56 | [1] |
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors. Its straightforward synthesis and the differential reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries. The protocols outlined in this application note offer a practical guide for the preparation and utilization of this key intermediate in drug discovery programs targeting the kinome.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. clausiuspress.com [clausiuspress.com]
Application Notes and Protocols for 2-(4,6-Dichloropyridin-3-yl)acetonitrile: A Versatile Intermediate in Complex Molecule Synthesis
Abstract
This document provides a comprehensive technical guide on the strategic application of 2-(4,6-Dichloropyridin-3-yl)acetonitrile as a pivotal chemical intermediate. This uniquely functionalized building block, featuring a dichlorinated pyridine core and a reactive acetonitrile moiety, offers multiple avenues for molecular elaboration. Its strategic importance is primarily realized in the synthesis of complex heterocyclic systems relevant to the pharmaceutical and agrochemical industries. We will explore the compound's physicochemical properties, delve into its core reactivity, and provide detailed, field-proven protocols for its key transformations, including nucleophilic aromatic substitution (SNAr) and derivatization of the nitrile group. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Dichloropyridine Scaffold
This compound is a high-value intermediate whose structure is pre-loaded with orthogonal reactive sites. The dichloropyridine ring serves as a robust scaffold, with the two chlorine atoms acting as synthetically versatile leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The vicinal arrangement of the cyanomethyl group relative to the ring nitrogen and a chlorine atom allows for a diverse array of subsequent cyclization and functional group interconversion strategies. This combination makes it an ideal precursor for constructing polysubstituted pyridine derivatives, which are "privileged scaffolds" in medicinal chemistry, known to interact with a wide range of biological targets. Its utility is pronounced in the synthesis of kinase inhibitors, herbicides, and other biologically active compounds.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 90904-63-9 | [1] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Data |
| Melting Point | 121.5-123.5 °C | [2] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from three primary reactive centers: the two chlorine-substituted carbons on the pyridine ring and the acetonitrile group.
Nucleophilic Aromatic Substitution (SNAr) at C4 and C6
The chlorine atoms at the C4 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for sequential and selective displacement by a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of the first substitution can often be controlled by steric and electronic factors of the incoming nucleophile and reaction conditions. For instance, bulky nucleophiles may preferentially attack the less hindered C6 position. This stepwise functionalization is a powerful tool for building molecular diversity from a common precursor.
Transformations of the Acetonitrile Moiety
The acetonitrile group is a versatile functional handle.[3] It can be:
-
Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4,6-dichloropyridin-3-yl)acetic acid.
-
Reduced to form the primary amine, 2-(4,6-dichloropyridin-3-yl)ethanamine, a key building block for further elaboration.
-
Utilized as a precursor for the formation of various heterocycles , such as tetrazoles, via [3+2] cycloaddition with azides.
Reactivity of the Methylene Bridge
The α-protons of the methylene group are acidic (pKa ≈ 25-30 in DMSO) and can be removed by a strong base to form a stabilized carbanion. This nucleophilic center can then be exploited in C-C bond-forming reactions, such as alkylations or condensations with electrophiles.
Below is a diagram illustrating the primary reaction pathways available for this intermediate.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following protocols are designed as robust starting points for the synthetic manipulation of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Mono-Amination via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the selective mono-substitution of a chlorine atom with a primary or secondary amine. The reaction's success hinges on controlling stoichiometry and temperature to prevent di-substitution.
Objective: To synthesize a 4-chloro-6-amino-substituted pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., morpholine, piperidine, aniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Acetonitrile or N,N-Dimethylformamide (DMF) (0.1-0.2 M concentration)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the chosen solvent (e.g., Acetonitrile).
-
Reagent Addition: Add the base (e.g., K₂CO₃) followed by the amine nucleophile. The use of a non-nucleophilic base like DIPEA is common to scavenge the HCl byproduct without competing with the primary nucleophile.
-
Reaction Execution: Heat the mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel.
Causality and Insights:
-
Choice of Base: K₂CO₃ is a cost-effective and easily removable base. DIPEA is a soluble organic base that is often used when milder conditions are required.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates SNAr reactions.[3][4] DMF can be used for less reactive amines due to its higher boiling point.
-
Temperature Control: Maintaining the lowest effective temperature and using a slight excess of the amine minimizes the formation of the di-substituted byproduct.
Caption: Workflow for Protocol 1: Mono-Amination via SNAr.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol outlines the conversion of the nitrile functional group to a carboxylic acid, a key step for subsequent amide coupling reactions.
Objective: To synthesize 2-(4,6-dichloropyridin-3-yl)acetic acid.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or 6M Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a mixture of water and concentrated acid (e.g., a 1:1 v/v mixture of H₂O and conc. H₂SO₄).
-
Reaction Execution: Heat the mixture to reflux (typically 100-120 °C). The solid will gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a more polar spot (the carboxylic acid) and the disappearance of the starting material indicates progress. This reaction can take 12-48 hours.
-
Work-up: Carefully cool the reaction mixture in an ice bath. Slowly and cautiously pour the acidic solution over crushed ice.
-
Isolation: The carboxylic acid product often precipitates as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary. Dry the purified product under vacuum.
Causality and Insights:
-
Strong Acid: Concentrated acid is required to protonate the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water.
-
Heat: Significant thermal energy is necessary to overcome the activation barrier for the hydrolysis of the stable nitrile triple bond.
-
Precipitation: The carboxylic acid product is often less soluble in the cold, acidic aqueous medium than its nitrile precursor, allowing for straightforward isolation by filtration.
Conclusion
This compound is a strategically valuable and versatile chemical intermediate. Its dual reactivity, stemming from the activated dichloropyridine core and the adaptable acetonitrile functional group, provides a robust platform for the efficient construction of complex, polysubstituted heterocyclic molecules. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full synthetic potential of this building block in their drug discovery and agrochemical development programs.
References
2-(4,6-Dichloropyridin-3-yl)acetonitrile in novel heterocyclic compound synthesis
Application Notes and Protocols
Topic: 2-(4,6-Dichloropyridin-3-yl)acetonitrile in Novel Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. This compound has emerged as a preeminent starting material, offering a unique combination of reactive sites that permit the construction of diverse and complex molecular architectures. This document provides a comprehensive guide to leveraging this versatile building block, detailing its fundamental reactivity and providing field-tested protocols for the synthesis of high-value heterocyclic scaffolds, including thieno[2,3-b]pyridines and pyrrolo[2,3-b]pyridines. The protocols are supplemented with mechanistic insights, rationale for procedural choices, and methods for subsequent functionalization, empowering researchers to unlock the full synthetic potential of this key intermediate.
Introduction: The Strategic Value of this compound
Heterocyclic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring, in particular, is a privileged structure in drug discovery. The subject of this guide, this compound, is a highly functionalized pyridine derivative engineered for synthetic versatility. Its structure incorporates three key reactive centers:
-
An Active Methylene Group: The protons on the carbon adjacent to the nitrile (CN) group are acidic, readily forming a carbanion. This site serves as a potent nucleophile for carbon-carbon bond formation.
-
A Versatile Nitrile Group: The nitrile moiety can participate in intramolecular cyclizations (e.g., Thorpe-Ziegler reaction), be hydrolyzed to a carboxylic acid, or be reduced to a primary amine, offering numerous pathways for further elaboration.[2]
-
Two Reactive Chlorine Atoms: The chloro-substituents at the C4 and C6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups late in the synthetic sequence.
This trifecta of reactivity makes it an ideal precursor for building fused heterocyclic systems, which are of significant interest in the development of kinase inhibitors, antiplatelet agents, and other therapeutics.[3][4][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane, Acetonitrile) |
| Storage | Store in a cool, dry place away from moisture. Recommended storage at 2-8 °C. |
Core Synthetic Pathways and Protocols
The strategic application of this compound is best illustrated through its use in constructing key heterocyclic cores. Below are detailed protocols for two such transformations.
Synthesis of 2-Amino-3-cyano-thieno[2,3-b]pyridines via Gewald Reaction
The thieno[2,3-b]pyridine scaffold is central to numerous biologically active molecules, most notably antiplatelet drugs.[3][6] The Gewald multicomponent reaction provides a direct and efficient route to this system from this compound.
Causality and Mechanism: The reaction proceeds through the in-situ formation of a thiolate from the active methylene group's reaction with elemental sulfur, catalyzed by a base. This intermediate then attacks another molecule of the starting acetonitrile, leading to a Thorpe-Ziegler type cyclization to form the thiophene ring.
Caption: Workflow for the Gewald synthesis of thieno[2,3-b]pyridines.
Protocol: Synthesis of 2-Amino-4,6-dichloro-3-cyanothieno[2,3-b]pyridine
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.87 g, 10.0 mmol).
-
Addition of Sulfur and Solvent: Add elemental sulfur (0.35 g, 11.0 mmol) and absolute ethanol (30 mL).
-
Catalyst Addition: Add morpholine (1.0 mL, 11.5 mmol) dropwise to the stirred suspension.
-
Expert Insight: Morpholine acts as both a base to deprotonate the active methylene group and a catalyst for the ring-opening of the S₈ sulfur allotrope. Triethylamine can also be used, but morpholine often gives cleaner reactions in this context.
-
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 10 mL) to remove residual morpholine and unreacted starting materials.
-
Dry the solid under vacuum to yield the desired 2-amino-4,6-dichloro-3-cyanothieno[2,3-b]pyridine.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 80-90%.
Synthesis of Pyrrolo[2,3-b]pyridines (7-Azaindoles)
The 7-azaindole core is a bioisostere of indole and is found in numerous kinase inhibitors approved for therapeutic use.[5] A common strategy to build this scaffold involves an initial alkylation of the active methylene group followed by a base-mediated intramolecular cyclization.
Causality and Mechanism: This pathway relies on the Thorpe-Ziegler cyclization, an intramolecular condensation of a dinitrile or, in this modified case, a nitrile and another electrophilic group, to form an enamine, which then tautomerizes to the more stable aromatic pyrrole ring.[7]
Caption: Two-step strategy for the synthesis of pyrrolo[2,3-b]pyridines.
Protocol: Synthesis of 3-Amino-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
-
Preparation of the Alkylated Intermediate:
-
Safety Note: Perform this step in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Sodium hydride (NaH) is highly reactive with water.
-
To a flame-dried 100 mL three-neck flask under nitrogen, add a 60% dispersion of sodium hydride in mineral oil (0.44 g, 11.0 mmol). Wash the NaH with dry hexanes (2 x 5 mL) to remove the oil, then carefully decant the hexanes.
-
Add anhydrous Dimethylformamide (DMF) (20 mL). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.87 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise. Stir at 0 °C for 30 minutes.
-
Add chloroacetonitrile (0.70 mL, 11.0 mmol) dropwise, keeping the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours.
-
-
Intramolecular Cyclization:
-
Expert Insight: The cyclization can often be performed in the same pot, but for cleaner results, a separate step is advisable. Here, we describe a one-pot cyclization following alkylation.
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11.0 mmol) in absolute ethanol (20 mL) in a separate flask under nitrogen.
-
Cool the reaction mixture from Step 1 back to 0 °C and slowly add the freshly prepared sodium ethoxide solution.
-
Heat the resulting mixture to 60-70 °C for 2 hours until TLC analysis indicates the consumption of the intermediate.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-water (100 mL).
-
The product will precipitate. Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
-
-
Characterization: Confirm the structure of the 3-amino-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile using standard spectroscopic methods.
Post-Condensation Functionalization: Nucleophilic Aromatic Substitution (SNAr)
A key advantage of using this compound is that the resulting fused heterocyclic systems retain one or both chlorine atoms, which serve as handles for diversification. These chloro-groups can be displaced by a variety of nucleophiles.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the fused heterocyclic ring activates the C-Cl bonds towards SNAr. The C4 position is generally more electron-deficient and thus more reactive towards nucleophilic attack than the C6 position, allowing for potential regioselective substitution under carefully controlled conditions.
Caption: Diversification of the heterocyclic core via SNAr reactions.
General Protocol for SNAr with an Amine
-
Setup: In a sealed tube or microwave vial, dissolve the dichlorinated heterocyclic core (e.g., 2-amino-4,6-dichloro-3-cyanothieno[2,3-b]pyridine) (1.0 mmol) in a suitable solvent such as n-butanol or DMF (5 mL).
-
Reagents: Add the desired amine (1.1 - 2.5 equivalents) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).
-
Expert Insight: For mono-substitution, using ~1.1 equivalents of the amine at a lower temperature (e.g., 80-100 °C) is recommended. For di-substitution, an excess of the amine and higher temperatures (e.g., 120-150 °C) are required. Microwave irradiation can significantly accelerate these reactions.
-
-
Reaction: Seal the vessel and heat to the desired temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative SNAr Transformations
| Nucleophile | Conditions | Product Type |
| Aniline | K₂CO₃, DMF, 120 °C | C4/C6-anilino derivative |
| Morpholine | DIPEA, n-BuOH, 140 °C | C4/C6-morpholinyl derivative |
| Sodium thiomethoxide | THF, 0 °C to RT | C4/C6-methylthio derivative |
| Sodium methoxide | Methanol, Reflux | C4/C6-methoxy derivative |
Conclusion
This compound stands as a powerful and versatile platform for the synthesis of medicinally relevant heterocyclic compounds. By strategically targeting its active methylene, nitrile, and dichloropyridine functionalities, chemists can execute elegant and efficient syntheses of complex scaffolds. The protocols detailed herein for the construction of thieno[2,3-b]pyridines and pyrrolo[2,3-b]pyridines, coupled with the potential for late-stage functionalization via SNAr, provide a robust blueprint for applications in drug discovery and materials science, enabling the rapid generation of novel molecular entities for biological screening and property evaluation.
References
- 1. ims.ac.jp [ims.ac.jp]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Analytical Methods for the Characterization of 2-(4,6-Dichloropyridin-3-yl)acetonitrile: A Comprehensive Guide
Introduction
2-(4,6-Dichloropyridin-3-yl)acetonitrile is a halogenated heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural features, including the dichloropyridine ring and the reactive acetonitrile group, make it a versatile building block for the synthesis of novel bioactive molecules. The precise characterization of this compound is paramount for ensuring the quality, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the analytical methodologies for the qualitative and quantitative analysis of this compound, including its physicochemical properties, potential synthetic impurities, and detailed protocols for its characterization.
This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical guidance for the robust analysis of this important chemical entity. The methodologies described herein are based on established principles of analytical chemistry and are designed to be self-validating systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods. While specific experimental data for this compound is not widely published, we can infer its likely properties based on structurally similar molecules.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₇H₄Cl₂N₂ | Confirmed by mass spectrometry. |
| Molecular Weight | 187.03 g/mol | Essential for mass spectrometry and chromatographic calculations. |
| Appearance | Likely a white to off-white crystalline solid | Visual inspection is a preliminary purity check. |
| Melting Point | Expected to be a solid with a defined melting point | Melting point determination can be a useful indicator of purity. |
| Solubility | Expected to be soluble in polar apathetic solvents like acetonitrile, acetone, and dichloromethane; sparingly soluble in water. | Guides solvent selection for sample preparation in chromatography and spectroscopy. |
| UV Absorption | Expected to absorb UV light due to the aromatic pyridine ring. | Enables detection by UV-Vis spectroscopy and HPLC with a UV detector. |
Potential Synthesis and Impurity Profile
The synthesis of this compound likely involves the introduction of the cyanomethyl group onto a pre-existing 4,6-dichloropyridine scaffold. A plausible synthetic route is the reaction of a 4,6-dichloro-3-(halomethyl)pyridine with a cyanide salt.
Caption: Plausible synthetic pathway for this compound.
Based on this and other potential synthetic routes for related compounds[1], a profile of potential impurities can be anticipated. The identification and control of these impurities are critical for regulatory compliance and to ensure the safety of any final products.
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Impurities | Origin |
| Starting Materials | 4,6-Dichloropyridine, 3-methyl-4,6-dichloropyridine, 4,6-dichloro-3-(halomethyl)pyridine | Incomplete reaction or carry-over. |
| Reagents | Residual cyanide salts | Incomplete quenching or purification. |
| By-products | Isomeric dichloropyridin-acetonitriles, hydrolysis products (e.g., corresponding carboxylic acid or amide), over-alkylated products | Side reactions during synthesis. |
| Solvents | Acetonitrile, Dichloromethane, Toluene | Residual solvents from reaction and purification steps. |
Analytical Characterization Methods
A multi-technique approach is essential for the comprehensive characterization of this compound. The following sections detail the recommended analytical methods and protocols.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC with UV detection is the workhorse technique for assessing the purity and determining the assay of this compound. The method's selectivity allows for the separation of the main compound from its potential impurities.
Caption: General workflow for HPLC analysis.
Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is recommended to ensure the separation of impurities with a wide range of polarities. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to both solvents to improve peak shape.[2][3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength in the range of 254-280 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial composition). Filter the solution through a 0.45 µm syringe filter before injection.
Justification of Method Parameters:
-
The C18 stationary phase provides good retention for moderately polar aromatic compounds.
-
Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[5]
-
Gradient elution is crucial for impurity profiling, ensuring that both early and late-eluting impurities are effectively separated and detected.
-
Acidification of the mobile phase helps to suppress the ionization of any basic functionalities, leading to sharper, more symmetrical peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products. It also provides valuable structural information through the fragmentation pattern of the parent molecule.[6][7]
Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 in a 9:6:1 ratio). Key fragmentation pathways may include the loss of a chlorine atom, the cyano group, and cleavage of the cyanomethyl side chain.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.
Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and chemical environment of the protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Can be used for definitive assignment of all proton and carbon signals, especially in cases of complex spectra.
-
Expected Spectral Features:
-
¹H NMR:
-
The two protons on the pyridine ring will appear as singlets in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitrile groups.[9]
-
The methylene protons of the acetonitrile group will appear as a singlet, likely in the range of δ 3.5-4.5 ppm.
-
-
¹³C NMR:
-
The spectrum will show signals for all seven carbon atoms.
-
The carbon of the nitrile group (C≡N) will appear in the range of δ 115-125 ppm.
-
The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbons attached to chlorine atoms shifted downfield.[10][11][12]
-
The methylene carbon will appear in the aliphatic region (δ 20-40 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in the molecule.
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
C≡N Stretch: A sharp, medium-intensity band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile group.[13][14]
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, are expected for the C-Cl bonds.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[15][16]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of various analytical techniques. HPLC is indispensable for purity assessment and assay, while GC-MS is crucial for identifying volatile impurities and providing structural confirmation. NMR spectroscopy remains the gold standard for unequivocal structure elucidation, and FTIR offers a rapid means of functional group verification. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary tools to confidently and accurately characterize this important chemical intermediate, thereby ensuring the quality and integrity of their research and development endeavors.
References
- 1. 2-(2,6-Dichloropyridin-4-yl)acetonitrile|CAS 1227571-03-0 [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Analysis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Introduction
2-(4,6-Dichloropyridin-3-yl)acetonitrile is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. As with any biologically active compound, accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
This application note presents a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection. The method has been developed to be robust and reliable, suitable for routine analysis in a research or quality control environment. The subsequent sections will delve into the rationale behind the method development, a step-by-step protocol, and a comprehensive guide to method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Method Development Rationale
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. In the absence of specific published data for this compound, a logical method development strategy was employed based on the analysis of its structural analogues.
Stationary Phase Selection
The presence of a polar pyridine ring and a moderately polar acetonitrile group, combined with non-polar chloro-substituents, suggests that the compound has a moderate polarity. A C18 (octadecylsilyl) stationary phase is an excellent starting point for the separation of such compounds due to its versatility and wide applicability in reverse-phase HPLC. The hydrophobic interactions between the analyte and the C18 stationary phase will provide the primary mechanism for retention.
Mobile Phase Selection
A mobile phase consisting of acetonitrile and water was chosen for this application. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity, low UV cutoff (approximately 190 nm), and miscibility with water.[4][5][6] The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution of the analyte from potential impurities. The use of a simple binary mobile phase also enhances the method's robustness and ease of use.
Detection Wavelength
The pyridine ring in the analyte's structure is expected to exhibit significant UV absorbance. Based on the UV spectra of similar pyridine and acetonitrile-containing compounds, a detection wavelength in the range of 220-280 nm is likely to provide good sensitivity.[7][8][9] For this method, a wavelength of 254 nm was selected as a starting point, as it is a common wavelength for the detection of aromatic compounds and provides a good balance of sensitivity and selectivity.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile[1]
-
Deionized water (18.2 MΩ·cm)
-
HPLC-grade methanol (for cleaning)
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration of approximately 100 µg/mL.
System Suitability
Before commencing any sample analysis, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.[8][10] Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Method Validation
A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation parameters should be assessed in accordance with ICH guidelines.[2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (if applicable), a spiked sample, and a sample that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The peak for this compound should be well-resolved from any other peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 25, 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, and on different instruments.
| Precision Type | Acceptance Criteria for %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations to consider include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
The system suitability parameters should be evaluated for each variation.
Visualizations
References
- 1. atamankimya.com [atamankimya.com]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. Acetonitrile [webbook.nist.gov]
- 4. Acetonitrile - Wikipedia [en.wikipedia.org]
- 5. UV Cutoff [macro.lsu.edu]
- 6. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
2-(4,6-Dichloropyridin-3-yl)acetonitrile reaction mechanism studies
Application Note & Protocol Guide
Topic: Mechanistic Studies of Nucleophilic Aromatic Substitution on 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
Derivatives of 2,4-dichloropyridine are foundational scaffolds in medicinal chemistry and materials science. The title compound, this compound, presents a particularly interesting case for mechanistic study due to the presence of two electronically distinct, activated chlorine atoms at the C4 (para) and C6 (ortho) positions relative to the ring nitrogen. Understanding the kinetics, regioselectivity, and underlying energetic landscape of its reactions is paramount for predictable synthesis and rational drug design. This guide provides a comprehensive framework for investigating the Nucleophilic Aromatic Substitution (SNAr) mechanism of this substrate. We detail field-proven protocols for kinetic analysis using in-situ spectroscopy, methods for unambiguous product characterization, and a workflow for computational modeling with Density Functional Theory (DFT) to build a holistic, validated understanding of the reaction pathway.
Introduction: The Significance of Mechanistic Insight
Pyridines are a ubiquitous structural motif in pharmaceuticals, and their functionalization is a cornerstone of drug discovery.[1] Nucleophilic Aromatic Substitution (SNAr) is a primary method for this purpose, relying on the electron-deficient nature of the pyridine ring to facilitate the displacement of leaving groups.[2][3] For polysubstituted pyridines like this compound, the synthetic challenge lies not just in achieving substitution, but in controlling it.
The two chloro-substituents at C4 and C6 are both activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[4] This creates a competitive scenario where a given nucleophile could potentially react at either site, leading to two distinct regioisomeric products. A thorough mechanistic investigation is therefore not an academic exercise, but a critical prerequisite for developing robust, selective, and high-yielding synthetic processes. This guide outlines a multi-faceted approach to elucidate this reactivity.
Core Mechanistic Principles: The SNAr Pathway
The SNAr reaction on an activated heterocyclic ring is generally accepted to proceed via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step and involves the temporary disruption of the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
-
Leaving Group Elimination: The aromaticity of the ring is restored as the leaving group (in this case, a chloride ion) is expelled.
Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single transition state, bypassing a discrete intermediate.[6][7] The protocols described herein are designed to probe the specific nature of this pathway for our target compound.
Diagram: Competing SNAr Pathways
The central mechanistic question for this compound is the competition between attack at the C4 and C6 positions.
Caption: Competing SNAr pathways for nucleophilic attack on the title compound.
Integrated Experimental & Computational Workflow
A robust mechanistic study integrates empirical kinetic data with theoretical calculations. The experimental results define the real-world behavior of the system, while computational models provide insight into the unobservable transition states and intermediates that govern that behavior.
Diagram: Overall Mechanistic Workflow
Caption: Integrated workflow for a comprehensive mechanistic investigation.
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis of SNAr Reaction with Morpholine
Objective: To determine the reaction rate law and the observed rate constants for the reaction of this compound with a model secondary amine, morpholine.
Rationale (Expertise & Experience):
-
Nucleophile Choice: Morpholine is a common, non-volatile secondary amine with a well-defined pKa, making it an excellent model nucleophile. Its reactions are typically clean and proceed at measurable rates.[8]
-
In-situ Monitoring: Using in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) allows for continuous monitoring of reactant consumption and product formation without quenching, sampling, and offline analysis, providing high-density, high-fidelity kinetic data. Key vibrational bands for the C-Cl stretch of the reactant and C-N stretch of the products can be tracked.
-
Isothermal Conditions: Maintaining a constant temperature is critical for accurate kinetic measurements, as rate constants are highly temperature-dependent. A cryostat or oil bath is essential.
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile (morpholine), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to Rate = k_obs * [Substrate], allowing for the straightforward determination of the pseudo-first-order rate constant, k_obs.[9]
Methodology:
-
System Setup: Equip a 100 mL jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and an in-situ FTIR probe. Set the reactor temperature to 40.0 °C using a circulating bath.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.05 M) in anhydrous acetonitrile.
-
Prepare a stock solution of morpholine (2.0 M) in anhydrous acetonitrile.
-
-
Background Spectrum: Charge the reactor with 50 mL of anhydrous acetonitrile and record a background IR spectrum.
-
Reaction Initiation:
-
Add 2.5 mL of the morpholine stock solution (final concentration 0.1 M, 10 equivalents).
-
Inject 5.0 mL of the substrate stock solution (final concentration 0.005 M, 1 equivalent) to start the reaction and data collection.
-
-
Data Acquisition: Monitor the reaction by tracking the decrease in a characteristic peak for the starting material and the increase in a peak for the product(s) over time until the reaction reaches >95% conversion.
-
Varying Concentrations: Repeat the experiment by systematically varying the concentration of morpholine (e.g., 0.15 M, 0.20 M, 0.25 M) while keeping the substrate concentration constant.
-
Data Analysis:
-
Plot ln([Substrate]t / [Substrate]0) versus time for each run. The slope of this line is -k_obs.
-
Plot the calculated k_obs values against the corresponding morpholine concentration [Nu]. The nature of this plot reveals the order of the reaction with respect to the nucleophile. A linear plot passing through the origin indicates a simple second-order reaction.
-
Data Presentation (Hypothetical Results):
| Run | [Substrate] (M) | [Morpholine] (M) | Temperature (°C) | k_obs (s⁻¹) |
| 1 | 0.005 | 0.10 | 40.0 | 1.5 x 10⁻⁴ |
| 2 | 0.005 | 0.15 | 40.0 | 2.3 x 10⁻⁴ |
| 3 | 0.005 | 0.20 | 40.0 | 3.0 x 10⁻⁴ |
| 4 | 0.005 | 0.25 | 40.0 | 3.8 x 10⁻⁴ |
Protocol 2: Product Identification and Regioselectivity Determination
Objective: To isolate, identify, and quantify the mono-substituted products resulting from the SNAr reaction.
Rationale (Trustworthiness): Unambiguous structural assignment is non-negotiable. While LC-MS can confirm the mass of the isomers, only Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, can definitively prove the site of substitution.
Methodology:
-
Preparative Reaction: Scale up the reaction from Protocol 1 to isolate sufficient material for characterization. React 1.0 g of the substrate with 2.2 equivalents of morpholine in acetonitrile at 60 °C for 12 hours.
-
Work-up and Isolation: After cooling, concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane and wash with water to remove morpholine hydrochloride. Dry the organic layer, concentrate, and purify the crude material by column chromatography on silica gel. The two regioisomers should have different polarities and elute separately.
-
Characterization:
-
LC-MS: Confirm that both isolated products have the correct mass for a mono-substituted product.
-
¹H and ¹³C NMR: Acquire standard 1D spectra for both isomers.
-
2D NMR (HMBC/NOESY): This is the critical step for assignment.
-
For the C6-substituted isomer: A Nuclear Overhauser Effect (NOE) correlation is expected between the N-CH₂ protons of the morpholine ring and the C5-H proton on the pyridine ring.
-
For the C4-substituted isomer: An NOE correlation is expected between the N-CH₂ protons of the morpholine ring and both the C5-H and C2-H protons on the pyridine ring.
-
-
-
Quantification: Determine the product ratio from the preparative reaction using ¹H NMR integration of the purified isomers or by calibrated HPLC analysis of the crude reaction mixture.
Computational Protocol
Protocol 3: DFT Modeling of Reaction Pathways
Objective: To computationally model the SNAr reaction to determine the relative activation energies for attack at C4 versus C6 and to corroborate the experimentally observed regioselectivity.
Rationale (Authoritative Grounding): DFT calculations are a powerful tool for investigating reaction mechanisms, providing insights into transition state geometries and energetics that are inaccessible by experiment.[10] The B3LYP functional with a suitable basis set like 6-311+G(d,p) is a widely accepted and validated method for such systems.[8]
Methodology:
-
Structure Optimization: Build and perform geometry optimization calculations for the reactant (this compound), the nucleophile (morpholine), and the two possible products.
-
Intermediate Search: Model the two possible Meisenheimer intermediates (attack at C4 and C6). Perform geometry optimization and frequency calculations to confirm they are true minima on the potential energy surface.
-
Transition State (TS) Search: For each pathway (C4 and C6), perform a transition state search starting from the geometry of the corresponding Meisenheimer intermediate. Use a method like QST2 or Berny optimization.
-
TS Validation: A true transition state must have exactly one imaginary frequency corresponding to the reaction coordinate (the C-Nu bond forming and the C-Cl bond breaking).
-
Energy Profile Calculation: Calculate the Gibbs free energies (ΔG) of all optimized structures (reactants, TS, intermediates, products). The activation energy (ΔG‡) for each pathway is the difference in energy between the transition state and the reactants.
-
Interpretation: The pathway with the lower ΔG‡ is the kinetically favored pathway. The calculated energy difference between the two transition states can be used to predict the product ratio via the Curtin-Hammett principle and compared directly with the experimental findings.
Conclusion and Future Directions
By integrating kinetic experiments, rigorous product analysis, and DFT calculations, this comprehensive approach provides a validated, in-depth understanding of the SNAr reaction mechanism for this compound. The findings on regioselectivity and reaction kinetics are directly applicable to the optimization of synthetic routes for novel drug candidates and functional materials. Further studies could involve exploring a wider range of nucleophiles (alkoxides, thiols), investigating solvent effects, or performing kinetic isotope effect (KIE) studies to further refine the understanding of the transition state structure.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
Application Note: A Robust and Scalable Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile via Phase-Transfer Catalysis
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile, a critical intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol is centered around a highly efficient and scalable nucleophilic substitution reaction, employing 3-(chloromethyl)-4,6-dichloropyridine as the starting material and sodium cyanide as the cyanide source. To overcome the challenge of a heterogeneous reaction system, this guide details the implementation of Phase-Transfer Catalysis (PTC), which significantly enhances reaction rates and yields.[1] A primary focus of this document is the establishment of rigorous safety protocols for the handling, use, and quenching of sodium cyanide, ensuring a self-validating system of operational safety.[2][3][4] The methodologies described herein are designed for direct application by researchers and process chemists in drug development and chemical manufacturing.
Introduction and Strategic Rationale
This compound is a key heterocyclic building block. The nitrile functional group serves as a versatile handle for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and formation of tetrazoles, making it invaluable in medicinal chemistry.[5]
The synthesis of this target molecule is most effectively achieved via the cyanation of 3-(chloromethyl)-4,6-dichloropyridine. However, scaling this reaction presents a classic process chemistry challenge: the inorganic cyanide salt (sodium cyanide) is insoluble in the organic solvent required to dissolve the starting material. This necessitates a biphasic reaction system. Our strategy leverages Phase-Transfer Catalysis (PTC) to efficiently shuttle the cyanide nucleophile across the phase boundary, enabling a smooth and controlled reaction at an industrial scale.[6] This approach avoids the need for hazardous, anhydrous polar aprotic solvents like DMSO at scale and replaces them with more manageable and cost-effective solvent systems.
The overall transformation is depicted below:
Figure 1: Overall Synthetic Scheme

Mechanistic Insight: The Role of Phase-Transfer Catalysis
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The core innovation of this protocol is the use of a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB) or Aliquat 336®, as the phase-transfer catalyst.
The PTC cycle operates as follows:
-
Anion Exchange: The quaternary ammonium cation (Q+) from the catalyst exchanges its counter-ion (e.g., Br-) for a cyanide anion (CN-) at the interface of the solid/aqueous and organic phases.
-
Phase Transfer: The newly formed ion pair, [Q+CN-], is lipophilic and soluble in the organic solvent. It migrates from the interface into the bulk organic phase.
-
Nucleophilic Substitution: In the organic phase, the poorly solvated and highly reactive "naked" cyanide anion attacks the electrophilic benzylic carbon of 3-(chloromethyl)-4,6-dichloropyridine, displacing the chloride leaving group to form the desired product.
-
Catalyst Regeneration: The catalyst, now paired with the displaced chloride ion [Q+Cl-], migrates back to the interface to repeat the cycle.
This continuous process allows the reaction to proceed efficiently at moderate temperatures with high yields.
Caption: Phase-Transfer Catalysis (PTC) cycle for the cyanation reaction.
Detailed Scale-Up Protocol
This protocol is designed for a 100 g scale synthesis. All operations involving sodium cyanide must be performed with strict adherence to the safety protocols outlined in Section 4.
Materials and Equipment
Table 1: Reagent and Material Properties
| Reagent | CAS Number | MW ( g/mol ) | Molarity/Conc. | Amount ( g/mol ) | Notes |
| 3-(Chloromethyl)-4,6-dichloropyridine | 108335-98-4 | 196.46 | - | 100 g / 0.509 mol (1 eq) | Lachrymator. Handle in a fume hood. |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | Solid | 27.4 g / 0.559 mol (1.1 eq) | EXTREMELY TOXIC .[7] |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | Solid | 8.2 g / 0.025 mol (5 mol%) | Phase-Transfer Catalyst. |
| Toluene | 108-88-3 | 92.14 | Solvent | 1000 mL (10 vol) | Water-immiscible organic solvent. |
| Deionized Water | 7732-18-5 | 18.02 | Solvent | 200 mL | For NaCN slurry. |
| 12.5% Sodium Hypochlorite (Bleach) | 7681-52-9 | - | Aqueous Soln. | ~500 mL | For quenching excess cyanide. |
| Sodium Hydroxide (50% w/w) | 1310-73-2 | 40.00 | Aqueous Soln. | As needed | For pH adjustment during quench. |
| Brine (Saturated NaCl) | 7647-14-5 | - | Aqueous Soln. | 2 x 250 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid | ~30 g | Drying agent. |
Table 2: Recommended Equipment for Scale-Up
| Equipment | Specification / Purpose |
| 5 L Jacketed Glass Reactor | Allows for precise temperature control. |
| Overhead Mechanical Stirrer | Ensures efficient mixing of the heterogeneous mixture. |
| Thermocouple & Controller | For accurate monitoring and control of reaction temperature. |
| 500 mL Dropping Funnel | For controlled addition of the NaCN slurry. |
| Nitrogen Inlet/Outlet | To maintain an inert atmosphere. |
| Gas Scrubber System | CRITICAL: Outlet connected to a scrubber containing bleach to trap any evolved HCN gas. |
| pH Meter / pH Strips | For monitoring pH during the quenching step. |
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure the overhead stirrer, thermocouple, and nitrogen lines are secure. Crucially, connect the gas outlet from the condenser to a gas scrubber containing a fresh solution of sodium hypochlorite (household bleach is sufficient) to neutralize any potential hydrogen cyanide (HCN) gas. [8] Purge the reactor with nitrogen for 20 minutes.
-
Reagent Charging: Charge the reactor with Toluene (1000 mL), 3-(chloromethyl)-4,6-dichloropyridine (100 g, 0.509 mol), and Tetrabutylammonium Bromide (8.2 g, 0.025 mol). Begin stirring at 200-300 RPM.
-
Heating: Set the circulator to heat the reactor contents to an internal temperature of 50°C.
-
Sodium Cyanide Slurry Preparation: In a separate flask within a fume hood and while wearing all appropriate PPE, carefully prepare a slurry of sodium cyanide (27.4 g, 0.559 mol) in deionized water (200 mL). CAUTION: NaCN is fatal if swallowed, inhaled, or in contact with skin. [7]
-
Reaction: Once the reactor reaches 50°C, slowly add the sodium cyanide slurry via the dropping funnel over a period of 1 hour. An exotherm may be observed; maintain the internal temperature between 50-60°C using the jacket cooling. After the addition is complete, maintain the reaction at 60°C for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Reaction Quench (CRITICAL STEP):
-
Once the reaction is complete, cool the mixture to below 10°C using the reactor jacket.
-
Slowly add 50% NaOH solution to adjust the pH of the aqueous layer to >11. This is to ensure any residual cyanide is in the non-volatile CN- form, not HCN gas.
-
Slowly and carefully add 12.5% sodium hypochlorite solution (~500 mL) via the dropping funnel. This is an oxidative quench to destroy excess cyanide. The addition is exothermic; maintain the internal temperature below 20°C. Stir for at least 1 hour after addition is complete to ensure full destruction of cyanide.
-
-
Work-up and Isolation:
-
Stop stirring and allow the layers to separate. Transfer the contents to a large separatory funnel.
-
Separate the lower aqueous layer. Extract the aqueous layer with Toluene (1 x 150 mL).
-
Combine all organic layers and wash with brine (2 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add warm deionized water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum to afford pure this compound.
-
Mandatory Safety Protocols: Sodium Cyanide
Handling sodium cyanide requires a robust safety culture and adherence to strict protocols. It is classified as a particularly hazardous substance due to its high acute toxicity.[8]
-
Personnel: Never work alone when handling cyanides.[3] All personnel must be fully trained on this specific SOP and on the emergency procedures. An emergency plan, including access to a cyanide antidote kit and information for medical responders, must be in place.
-
Personal Protective Equipment (PPE): A full-body chemical-resistant suit, double-gloving with nitrile gloves, safety goggles, and a full-face shield are mandatory.[2][8] When handling the solid powder outside of a contained system, a powered air-purifying respirator (PAPR) or self-contained breathing apparatus (SCBA) must be used.[2]
-
Engineering Controls: All weighing and transfers of solid NaCN must occur in a certified chemical fume hood or a glovebox.[3] The reaction must be conducted in a contained system (reactor) vented to a caustic bleach scrubber.[4]
-
Waste Disposal: All cyanide-contaminated solid waste (gloves, weigh boats, etc.) and aqueous layers from the quench must be collected in dedicated, labeled, sealed containers for hazardous waste disposal. Cyanide salts are P-listed wastes.[8] Do not mix cyanide waste with acidic waste, as this will liberate fatal HCN gas.[9]
-
First Aid:
-
Inhalation: Immediately move the victim to fresh air. If breathing has stopped, start artificial respiration. Call for immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
-
Process Parameters and Optimization
Table 3: Summary of Key Process Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Substrate Concentration | ~0.5 M in Toluene | Balances reaction rate and ease of handling. |
| NaCN Stoichiometry | 1.1 equivalents | A slight excess ensures complete conversion of the starting material. |
| PTC Loading | 3-5 mol% | Catalytic amount. Higher loading may not improve the rate and increases cost and purification burden.[6] |
| Temperature | 50-60 °C | Provides a good reaction rate without significant side product formation. |
| Agitation | 200-300 RPM | Sufficient to ensure good mixing between the phases for efficient mass transfer. |
| Quench pH | > 11 | Keeps residual cyanide as NaCN, preventing the formation of highly volatile and toxic HCN gas. |
| Expected Yield | 85-95% | Typical yield after purification for this type of PTC reaction. |
Conclusion
The protocol detailed in this application note presents a safe, scalable, and highly efficient method for the synthesis of this compound. The strategic use of phase-transfer catalysis effectively overcomes the challenges of the heterogeneous reaction system, leading to high yields under manageable conditions. The paramount importance of the detailed safety procedures for handling sodium cyanide cannot be overstated and must be integrated into any laboratory or manufacturing workflow that utilizes this chemistry. This guide provides a solid foundation for researchers and process chemists to produce this valuable intermediate reliably and safely.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. unitedchemicalcn.com [unitedchemicalcn.com]
- 3. acs.org [acs.org]
- 4. camachem.com [camachem.com]
- 5. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uthsc.edu [uthsc.edu]
- 9. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Utilizing 2-(4,6-Dichloropyridin-3-yl)acetonitrile in Fragment-Based Drug Discovery for Protein Kinase Inhibitors
Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules ("fragments") to probe a target's binding sites, followed by structure-guided optimization to achieve high-affinity ligands.[3][4] This application note provides a detailed technical guide for researchers and drug development professionals on the practical use of a specific, synthetically tractable fragment, 2-(4,6-Dichloropyridin-3-yl)acetonitrile , in a typical FBDD campaign against protein kinases, a critical class of therapeutic targets. We will detail a comprehensive workflow, from initial biophysical screening and hit validation to structural characterization and strategies for fragment-to-lead evolution.
The Fragment: this compound
The selection of fragments is a cornerstone of any FBDD program. An ideal fragment should possess a low molecular weight, be soluble, and contain sufficient chemical functionality for both binding and subsequent chemical elaboration. This compound is an exemplary starting point.
Physicochemical Properties & Rationale
The fragment's dichloropyridine core is a well-established scaffold in medicinal chemistry, particularly for kinase inhibitors, as it can mimic the hydrogen bonding pattern of the adenine region of ATP. The nitrile group provides a hydrogen bond acceptor, while the chlorine atoms offer vectors for synthetic modification.
| Property | Value (Estimated/Calculated) | Significance in FBDD |
| Molecular Formula | C₇H₃Cl₂N₃ | |
| Molecular Weight | 200.03 g/mol | Complies with the "Rule of Three" (MW < 300 Da), ensuring higher ligand efficiency.[5] |
| logP | ~1.5 - 2.5 | Adequate lipophilicity for binding without being prone to non-specific interactions. |
| Hydrogen Bond Donors | 0 | Low complexity reduces the entropic penalty of binding. |
| Hydrogen Bond Acceptors | 3 (2x Cl, 1x N in CN) | Provides key interaction points for target binding. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the probability of productive binding. |
| Synthetic Tractability | High | Chloro-substituents are amenable to nucleophilic aromatic substitution (SNAᵣ); the nitrile group can be elaborated. |
The FBDD Workflow: From Fragment to Lead Candidate
A successful FBDD campaign is a multi-stage, iterative process that integrates biophysics, structural biology, and medicinal chemistry. The goal is to identify weakly binding fragments and rationally evolve them into potent, selective lead compounds.[6][7]
Caption: A typical workflow in a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following protocols are designed as a practical guide for utilizing this compound in an FBDD project targeting a protein kinase.
Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragments due to its ability to detect weak binding events in real-time.[8][9]
-
Principle: The target kinase is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the kinase alters the refractive index at the surface, which is detected as a response unit (RU) change.
-
Materials:
-
Biacore SPR instrument (e.g., Biacore 8K).[10]
-
Sensor Chip CM5 (carboxymethylated dextran).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target Kinase (e.g., >95% purity) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Fragment Stock: this compound, 100 mM in 100% DMSO.
-
Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% P20 Surfactant, 1% DMSO, pH 7.4.
-
-
Methodology:
-
Immobilization: Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry to a density of 8,000-12,000 RU. Use a reference flow cell deactivated with ethanolamine for background subtraction.
-
Fragment Preparation: Prepare a screening plate by diluting the fragment stock to a final concentration of 200 µM in running buffer. Ensure the final DMSO concentration is precisely matched between samples and running buffer to avoid solvent artifacts.[8]
-
Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the 200 µM fragment solution over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
A fragment is considered a "hit" if it produces a binding response significantly above the baseline noise (e.g., >3 standard deviations of the mean of buffer-only injections).
-
-
Protocol 2: Orthogonal Hit Validation by ¹H-¹⁵N HSQC NMR
NMR spectroscopy is a powerful orthogonal method to confirm hits from a primary screen.[5][11] A protein-observed technique like Heteronuclear Single Quantum Coherence (HSQC) provides high-quality validation by directly observing the impact of fragment binding on the target protein.
-
Principle: An HSQC spectrum displays a peak for each N-H bond in the protein backbone. When a fragment binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the spectrum to shift (a Chemical Shift Perturbation, or CSP).
-
Materials:
-
¹⁵N-isotopically labeled target kinase (~50-100 µM) in NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 2 mM DTT, 10% D₂O, pH 6.8).
-
Fragment stock (100 mM in d6-DMSO).
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe.
-
-
Methodology:
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled kinase alone.
-
Fragment Addition: Add the fragment stock solution to the protein sample to a final concentration of 500 µM (a 5-10 fold molar excess).
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
A confirmed hit will induce significant CSPs for a subset of peaks.
-
The magnitude of the CSP can be calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where α is a scaling factor (typically ~0.15-0.2).
-
This not only confirms binding but also provides initial information on the location of the binding site on the protein.[12]
-
-
Protocol 3: Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit characterization phase, as it provides definitive proof of binding and the precise binding mode, which is essential for structure-based drug design.[13][14][15]
-
Principle: Crystals of the target protein are soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then flash-frozen and subjected to X-ray diffraction to determine the three-dimensional electron density map of the complex.
-
Materials:
-
High-quality crystals of the apo-kinase.
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol).
-
Fragment solution: 10-50 mM of this compound dissolved in the cryoprotectant solution.
-
Synchrotron X-ray source.
-
-
Methodology:
-
Crystal Soaking: Transfer an apo-kinase crystal into a drop of the fragment-containing cryoprotectant solution. The soaking time can vary from minutes to hours.
-
Cryo-cooling: Loop the crystal out of the drop and immediately plunge it into liquid nitrogen to flash-freeze it.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect diffraction data.
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure as a search model.
-
Analyze the resulting difference electron density map (Fo-Fc) to unambiguously identify the bound fragment.
-
Refine the model of the protein-fragment complex to high resolution (ideally <2.5 Å).
-
-
Protocol 4: Functional Confirmation via a Biochemical Kinase Assay
While biophysical methods confirm binding, a biochemical assay is required to demonstrate that this binding translates into functional inhibition of the enzyme.
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by the fragment results in a decreased signal.
-
Materials:
-
Kinase, substrate (e.g., biotinylated peptide), and ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen™ system with a terbium-labeled anti-phosphopeptide antibody and a streptavidin-linked fluorophore).[16]
-
384-well microplates.
-
Plate reader capable of TR-FRET measurements.
-
-
Methodology:
-
Compound Titration: Prepare a serial dilution of this compound in assay buffer (typically ranging from 1 mM to 100 nM).
-
Kinase Reaction:
-
Add the kinase and the fragment dilutions to the wells and pre-incubate for 15-30 minutes.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration).
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
-
Detection: Stop the reaction and add the TR-FRET detection reagents. Incubate to allow for antibody binding.
-
Data Analysis:
-
Read the plate and calculate the TR-FRET ratio.
-
Plot the percent inhibition against the logarithm of the fragment concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. While fragments typically have weak IC₅₀ values (in the high µM to mM range), demonstrating any dose-dependent inhibition is a critical validation step.[17]
-
-
Fragment-to-Lead (F2L) Optimization: The "Growing" Strategy
With structural information in hand, the weakly binding fragment can be optimized into a potent lead compound. The "fragment growing" strategy is the most direct path forward for a single validated hit.[18][19] This involves adding chemical functionality to the fragment core to make new, favorable interactions with the target protein.
The chemical structure of this compound offers two primary vectors for growth:
-
C4/C6 Positions: The chlorine atoms can be displaced via nucleophilic aromatic substitution (SNAᵣ) with various amines, alcohols, or thiols to probe adjacent pockets.
-
Acetonitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing new attachment points for further chemistry.
Caption: Potential synthetic vectors for "growing" the initial fragment hit.
This structure-guided expansion, where new chemical modifications are designed based on the 3D structure of the binding pocket, is an efficient method to rapidly improve potency by orders of magnitude.[6][20]
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. domainex.co.uk [domainex.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lifechemicals.com [lifechemicals.com]
- 20. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthesis. As a key intermediate in various pharmaceutical and agrochemical research programs, achieving a high yield and purity of this compound is often critical. This document provides a detailed, plausible synthetic protocol, a comprehensive troubleshooting guide, and frequently asked questions to support your experimental work.
I. Plausible Synthetic Protocol: Palladium-Catalyzed Cyanation
Reaction Scheme:
Materials and Reagents:
-
3-Bromo-4,6-dichloropyridine
-
Zinc cyanide (Zn(CN)₂,)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromo-4,6-dichloropyridine (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and dppf (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (5-10 mL per 1 mmol of the starting halide) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low or no product yield in palladium-catalyzed cyanation can stem from several factors. A systematic approach to troubleshooting is recommended.[5]
| Potential Cause | Explanation and Recommended Solution |
| Inactive Catalyst | The active catalytic species is Pd(0), which is generated in situ from a Pd(II) precatalyst. Inefficient reduction can stall the catalytic cycle.[2] Solution: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst. Ensure the ligand is not oxidized; use fresh, high-purity ligands. |
| Catalyst Poisoning | Cyanide ions can strongly coordinate to the palladium center, leading to catalyst deactivation.[2] Solution: Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂), which maintains a low concentration of free cyanide in the solution. Avoid highly soluble sources like NaCN or KCN unless using specific protocols designed for them. |
| Presence of Water or Oxygen | Palladium-catalyzed cross-coupling reactions are often sensitive to moisture and air. Water can lead to hydrolysis of the nitrile product and can also affect the catalyst's activity.[5] Solution: Use anhydrous solvents and reagents. Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon). Degassing the solvent prior to use is highly recommended. |
| Poor Reagent Quality | Impurities in the starting material (3-bromo-4,6-dichloropyridine), solvent, or other reagents can interfere with the reaction. Solution: Verify the purity of all reagents. Purify the starting halide if necessary. Use freshly opened or distilled anhydrous solvents. |
| Sub-optimal Reaction Conditions | The reaction temperature, time, and concentration may not be optimal for this specific substrate. Solution: Systematically vary the reaction temperature (e.g., in 10 °C increments). Monitor the reaction over a longer period. Adjust the solvent volume to alter the concentration. |
Problem 2: Presence of Significant Impurities
Q: My crude product shows multiple spots on TLC, indicating the presence of several impurities. What are the likely side products and how can I minimize their formation?
A: The formation of byproducts can complicate purification and reduce the overall yield. Common impurities in palladium-catalyzed cyanation are outlined below.
| Potential Impurity | Formation Mechanism and Mitigation Strategy |
| Hydrolysis Product (Amide or Carboxylic Acid) | If water is present in the reaction mixture, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially at elevated temperatures. Mitigation: Ensure strictly anhydrous conditions. Use dry solvents and reagents. Minimize the reaction time once the starting material is consumed. |
| Homocoupling of Starting Material | The aryl halide can undergo homocoupling to form a biaryl byproduct. Mitigation: This is often a result of sub-optimal catalyst activity or reaction conditions. Screening different ligands and ensuring an efficient catalytic cycle can minimize this side reaction. |
| Protodehalogenation | The starting aryl halide can be reduced, replacing the bromine with a hydrogen atom. Mitigation: Ensure an efficient oxidative addition and subsequent cyanation. The presence of a suitable base and an effective ligand is crucial. |
| Unreacted Starting Material | Incomplete reaction is a common source of impurity. Mitigation: Refer to the "Low or No Product Yield" section to optimize reaction conditions for full conversion. |
Problem 3: Difficulties in Product Isolation and Purification
Q: I am having trouble purifying the product. It streaks on the silica gel column, or it co-elutes with impurities.
A: The polar nature of the nitrile group and the basicity of the pyridine ring can make purification by standard silica gel chromatography challenging.[6]
| Purification Challenge | Recommended Strategy |
| Streaking on Silica Gel | The basic pyridine nitrogen can interact strongly with the acidic silica gel, causing streaking and poor separation. Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape. |
| Co-elution with Polar Impurities | If the impurities have similar polarity to the product, separation on silica gel can be difficult. Solution: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic). Alternatively, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase can be effective for separating polar compounds.[7] |
| Product is a Solid | If the purified product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and obtain a crystalline product. Solution: Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water) to find suitable conditions for recrystallization. |
| Persistent Impurities | If impurities are difficult to remove by chromatography or recrystallization. Solution: Consider a chemical purification method. For example, if the main impurity is non-basic, an acid-base extraction could be employed. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen and move the product to the aqueous phase. Wash the aqueous phase with an organic solvent to remove non-basic impurities, then basify the aqueous layer and re-extract the purified product with an organic solvent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis, a bromo- or chloro-substituted pyridine?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the halide typically follows the order I > Br > Cl. Therefore, 3-bromo-4,6-dichloropyridine is generally a more reactive and suitable starting material than 3,4,6-trichloropyridine for this cyanation reaction, often requiring milder conditions and lower catalyst loadings.[8]
Q2: Can I use other cyanide sources besides zinc cyanide?
A2: Yes, other cyanide sources can be used, but they come with different considerations. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and inexpensive alternative.[2] However, its use may require different reaction conditions, such as the addition of a base like potassium carbonate to facilitate the release of cyanide ions. Highly toxic alkali metal cyanides like NaCN or KCN can be used but require stringent safety precautions and often lead to faster catalyst deactivation due to their high solubility.[2]
Q3: What is the role of the phosphine ligand (dppf) in this reaction?
A3: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). Dppf is a bulky, electron-rich ligand that is often effective in promoting cross-coupling reactions of heteroaryl halides.[5]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure and the number of different types of protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
IV. Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: The catalytic cycle for palladium-catalyzed cyanation of an aryl halide (Ar-X).
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. References
-
Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. --INVALID-LINK--
-
RSC Publishing. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. --INVALID-LINK--
-
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. --INVALID-LINK--
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. --INVALID-LINK--
-
ResearchGate. (2020). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. --INVALID-LINK--
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. --INVALID-LINK--
-
Sigma-Aldrich. Cross-Coupling Reaction Guide. --INVALID-LINK--
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. --INVALID-LINK--
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. --INVALID-LINK--
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. --INVALID-LINK--
-
U.S. Patent No. US2388506A. (1945). Purification of nitriles. Google Patents. --INVALID-LINK--
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Thieme Connect. --INVALID-LINK--
-
ResearchGate. (2011). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. --INVALID-LINK--
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. --INVALID-LINK--
-
Benchchem. Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile. --INVALID-LINK--
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. --INVALID-LINK--
-
Reddit. (2023). Purification of strong polar and basic compounds. --INVALID-LINK--
-
Google Patents. (1989). Process for producing aromatic nitrile. --INVALID-LINK--
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?--INVALID-LINK--
-
Elnagdi, M. H., et al. (2005). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC. --INVALID-LINK--
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. --INVALID-LINK--
-
Organic Syntheses. diphenylacetonitrile. --INVALID-LINK--
-
ChemicalBook. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis. --INVALID-LINK--
-
Google Patents. (2014). Preparation method of 2-(pyridine-4-yl) acetonitrile. --INVALID-LINK--
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-(4,6-Dichloropyridin-3-yl)acetonitrile. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities in your crude material. The impurity profile is intrinsically linked to the synthetic route used. While specific routes for this compound may vary, common synthetic strategies for similar compounds often involve the chlorination of a pyridine ring followed by the introduction of a cyanomethyl group.[1]
Frequently Asked Questions (FAQs) - Impurity Profile
Q1: What are the most likely impurities in my crude this compound?
A1: Your crude product may contain a variety of impurities stemming from incomplete reactions or side reactions. Based on analogous syntheses, these can be categorized as follows:
| Impurity Category | Potential Species | Likely Origin |
| Starting Materials | Unreacted 4,6-dichloronicotinaldehyde or a related precursor. | Incomplete conversion during the cyanation step. |
| Reaction Intermediates | Partially chlorinated pyridine species. | Incomplete chlorination of the initial pyridine starting material. |
| Side-Reaction Products | Over-chlorinated pyridine species; hydrolysis of the nitrile to the corresponding carboxylic acid or amide.[1] | Harsh reaction conditions or exposure to moisture during workup and storage. |
| Reagent-Derived Impurities | Residual coupling catalysts (e.g., palladium) or cyanide salts. | Incomplete removal during the initial aqueous workup. |
Q2: Which analytical techniques are best for assessing the purity of my crude sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for initial assessment, monitoring reaction progress, and developing a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can resolve and quantify impurities with high precision.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and identifying major impurities, provided their structures are significantly different.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key nitrile functional group (C≡N stretch, typically around 2230-2260 cm⁻¹). Disappearance of starting material peaks (e.g., an aldehyde C=O stretch) can also indicate reaction completion.
Section 2: Purification Workflow and Strategy Selection
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. Below is a general workflow and a comparison of common techniques.
Caption: General purification workflow for this compound.
Comparison of Primary Purification Techniques
| Technique | Best For | Pros | Cons | Expected Purity |
| Recrystallization | Removing impurities with significantly different solubility. Larger scale purification (>1g). | High recovery, cost-effective, scalable, yields crystalline material. | May not remove structurally similar impurities. Requires significant method development. | 98-99.9% |
| Flash Column Chromatography | Separating compounds with different polarities. Small to medium scale (<5g). | High resolution for complex mixtures. Versatile. | Can be time-consuming and solvent-intensive. Potential for product loss on the stationary phase. | >99% |
| Acid-Base Extraction | Removing acidic or basic impurities. | Simple, effective for removing specific impurity types. | Only applicable if the product and impurities have different acid/base properties. Can lead to hydrolysis of the nitrile under harsh conditions. | N/A (Pre-purification step) |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it? A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the solvent is a poor choice.
-
Causality: The solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of an impure mixture).
-
Solutions:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Use a Dewar flask or wrap the flask in glass wool to insulate it.
-
Try a different solvent system. A solvent with a lower boiling point may help.
-
Q: I have very low recovery after recrystallization. What are the likely causes? A: Low recovery is typically due to using too much solvent or the product having significant solubility in the cold solvent.
-
Causality: The concentration of the product in the cold mother liquor remains high, leading to significant loss.
-
Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the flask is cooled to the appropriate temperature (e.g., in an ice bath) for a sufficient amount of time to maximize precipitation.
-
Solvent System Optimization: Your chosen solvent may be too good. Try a solvent system where the compound has lower solubility, or use an anti-solvent system (dissolve in a good solvent, then add a poor solvent until turbidity appears, then heat to clarify and cool slowly).
-
Recover a Second Crop: Concentrate the mother liquor and cool again to try and recover more product (note: this crop will likely be less pure).
-
Column Chromatography Issues
Q: My compound is streaking or tailing on the TLC plate and the column, leading to poor separation. Why? A: Streaking of nitrogen-containing compounds like pyridines on silica gel is a classic problem.
-
Causality: The slightly acidic nature of the silica gel stationary phase interacts strongly with the basic lone pair of electrons on the pyridine nitrogen. This strong interaction causes poor elution behavior.[3]
-
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia solution to your eluent.[3] This deactivates the acidic sites on the silica, leading to sharper bands and better separation.
-
Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.[3]
-
Use Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent alternative.[3]
-
Q: I can't find a solvent system that gives good separation on the TLC plate. What should I do? A: Finding the right eluent is key. The goal is to have the desired product with an Rf value of ~0.3-0.4.
-
Causality: The polarity of the eluent is not matched to the compound and impurities.
-
Solutions:
-
Systematic Screening: Start with a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate). Run TLCs with varying ratios (e.g., 9:1, 4:1, 1:1 Hex:EtOAc).
-
Increase Eluent Polarity: If the spots are all at the baseline, increase the polarity. Add a stronger solvent like methanol or dichloromethane to the ethyl acetate.
-
Decrease Eluent Polarity: If all spots are at the solvent front, decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).
-
Section 4: Detailed Experimental Protocols
Disclaimer: These are model protocols. Always perform small-scale trials first to optimize conditions for your specific sample.
Protocol 1: Purification by Recrystallization
This protocol assumes impurities are less soluble in the chosen hot solvent or more soluble in the cold solvent.
-
Solvent Selection: Perform a solvent screen using small amounts of crude material. Good candidates are solvents in which the compound is sparingly soluble at room temperature but very soluble when hot (e.g., isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
-
Analysis: Confirm purity using HPLC and/or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system developed during TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying & Analysis: Dry the resulting solid under high vacuum and confirm purity by HPLC and NMR.
Section 5: References
-
Benchmarking the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Guide to a Promising Synthetic Pathway. Benchchem. 1
-
Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. Benchchem. 3
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. 2
References
Technical Support Center: Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic route for higher yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group at the 3-methyl position of a 4,6-dichloropyridine precursor with a cyanide source. A common strategy is the reaction of 3-(halomethyl)-4,6-dichloropyridine with an alkali metal cyanide.
Visualizing the Reaction and Potential Pitfalls
To better understand the synthetic process and its potential deviations, the following diagram illustrates the main reaction pathway and the key side reactions that can occur.
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q1: I am observing a very low yield of the desired product, or the reaction does not seem to be proceeding. What are the potential causes and solutions?
A1: Low or no product yield is a common issue that can stem from several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Starting Material | The 3-(halomethyl)-4,6-dichloropyridine starting material may have degraded, especially if it is a bromide or iodide derivative. | Verify the purity of the starting material using techniques like NMR or melting point analysis. Store reactive haloalkanes under an inert atmosphere and away from light. |
| Poor Solubility of Cyanide Source | If using an alkali metal cyanide like NaCN or KCN, it may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction. | Ensure the cyanide source is finely powdered. Consider using a polar aprotic solvent like DMSO or DMF to improve solubility. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial in biphasic systems. |
| Inappropriate Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at room temperature. | While starting at a lower temperature to control exothermic reactions is advised, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Presence of Water | Water can react with the cyanide source and may lead to hydrolysis of the product. | Use anhydrous solvents and thoroughly dry all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture. |
Problem 2: Multiple Spots on TLC, Indicating Impurities
Q2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the overall yield. Common side products and mitigation strategies are outlined below.
Q2.1: I have identified impurities that correspond to the amide and/or carboxylic acid of the target molecule. How can I prevent their formation?
A2.1: Hydrolysis of the nitrile group is a frequent side reaction, particularly during reaction workup.[1][2]
-
Mechanism: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.
-
Prevention:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Neutral Workup: During the workup, use a buffered aqueous solution to maintain a neutral pH. Avoid prolonged exposure to strong acids or bases. If an extractive workup is performed, use dilute, cold solutions and work quickly.
-
Temperature Control: Perform the workup at a low temperature (0-5 °C) to minimize the rate of hydrolysis.
-
| Side Product | Structure | Mitigation Strategy |
| 2-(4,6-Dichloropyridin-3-yl)acetamide | R-CH₂-C(=O)NH₂ | Use anhydrous conditions; neutral pH workup. |
| 2-(4,6-Dichloropyridin-3-yl)acetic acid | R-CH₂-COOH | Avoid prolonged exposure to acid/base during workup. |
(where R = 4,6-Dichloropyridin-3-yl)
Q2.2: I am observing higher molecular weight impurities. Could this be due to dimerization?
A2.2: Yes, under strongly basic conditions, dimerization or oligomerization can occur. An unusual oxidative dimerization has been observed in a related thieno[2,3-b]pyridine series.[3]
-
Mechanism: The methylene protons (CH₂) between the pyridine ring and the nitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then attack another molecule of the starting material or product, leading to dimers or oligomers.
-
Prevention:
-
Control of Basicity: Avoid using an excessive amount of a strong base. If a base is required, use a milder, non-nucleophilic base and add it slowly at a low temperature.
-
Stoichiometry: Carefully control the stoichiometry of the reagents to avoid an excess of base.
-
Problem 3: Difficulty in Product Purification
Q3: The crude product is difficult to purify. I'm observing streaking on my silica gel column, or the product is co-eluting with impurities. What purification strategies can I employ?
A3: Pyridine-containing compounds can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to interactions with the acidic silica surface.
-
Modify the Eluent System: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help reduce streaking by deactivating the acidic silica surface.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica gel for reverse-phase chromatography.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.
Experimental Protocols
General Procedure for Cyanation of 3-(chloromethyl)-4,6-dichloropyridine
-
Reaction Setup: To a solution of 3-(chloromethyl)-4,6-dichloropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add sodium cyanide (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature (or with gentle heating, e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
2-(4,6-Dichloropyridin-3-yl)acetonitrile stability and degradation issues
Welcome to the technical resource center for 2-(4,6-Dichloropyridin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental best practices to ensure the stability and successful application of this compound in your work.
Overview & Key Compound Characteristics
This compound is a key intermediate in synthetic chemistry, valued for its reactive dichloropyridine ring and the versatile acetonitrile group. However, these same functional groups are susceptible to specific degradation pathways. Understanding the chemical liabilities of this molecule is the first step toward successful experimentation. The primary stability concerns revolve around hydrolysis of the nitrile group and potential reactions of the chlorinated pyridine ring.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For maximum stability, storage at 2-8°C under an inert atmosphere, such as nitrogen or argon, is highly recommended to protect against moisture and atmospheric contaminants.[2]
Q2: Is this compound sensitive to light?
A2: Yes, caution is advised. Chlorinated pyridine derivatives can be susceptible to photodegradation.[3][4] While specific data for this exact molecule is limited, it is best practice to store it in an amber vial or a light-blocking container to prevent potential photolytic cleavage of the C-Cl bonds or other ring modifications.
Q3: What common solvents are compatible with this compound for storage or reaction?
A3: For short-term storage or for creating stock solutions, anhydrous aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are suitable. It is crucial to use anhydrous grades, as the presence of water can lead to slow hydrolysis of the nitrile group over time. Avoid protic solvents like methanol or ethanol for long-term storage.
Q4: What are the primary chemical incompatibilities I should be aware of?
A4: Avoid strong acids, strong bases, strong oxidizing agents, and reducing agents.[2]
-
Strong Bases/Acids: Can catalyze the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[5]
-
Nucleophiles: Strong nucleophiles can potentially displace the chlorine atoms on the pyridine ring, especially at elevated temperatures.
-
Moisture: Reacts with the compound, leading to hydrolysis. Always handle under dry conditions.[2]
Table 1: Stability and Storage Summary
| Condition | Recommendation | Rationale | Potential Degradation Product(s) |
| Temperature | Store at 2-8°C.[6] Keep away from heat.[1] | Minimizes the rate of potential degradation reactions. | N/A (prevents acceleration of other pathways) |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar).[2] | Prevents exposure to moisture and oxygen. | 2-(4,6-Dichloropyridin-3-yl)acetamide |
| Light | Store in a light-blocking container (e.g., amber vial). | Chlorinated pyridines can undergo photodegradation.[3][7] | Hydroxylated pyridines, dechlorinated species. |
| pH | Avoid strongly acidic or basic conditions. | The nitrile group is susceptible to hydrolysis.[5][8] | 2-(4,6-Dichloropyridin-3-yl)acetamide, 2-(4,6-Dichloropyridin-3-yl)acetic acid. |
| Incompatibilities | Avoid strong acids, bases, and oxidizing/reducing agents.[2] | Prevents unwanted side reactions and degradation. | Various, depending on the reactant. |
Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or inconsistent yield in reactions using this compound as a starting material.
Q: My reaction yield is significantly lower than expected. What are the likely causes?
A: Low yield can often be traced back to the degradation of the starting material or the formation of unintended side products. The primary culprits are often moisture and inappropriate pH conditions.
-
Cause 1: Degradation of Starting Material. If the compound was stored improperly, it may have partially degraded before use. It is recommended to verify the purity of your starting material via HPLC or ¹H NMR before starting a reaction.
-
Cause 2: Hydrolysis During Reaction. If your reaction conditions are not strictly anhydrous, or if an aqueous workup is performed under harsh acidic or basic conditions for a prolonged period, the nitrile group can hydrolyze.[5]
-
Cause 3: Side Reactions. The dichloropyridine ring is electron-deficient and can be susceptible to nucleophilic attack, depending on the other reagents present in your reaction mixture.
Workflow: Troubleshooting Low Reaction Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Problem 2: Appearance of unexpected impurities in my product.
Q: My final product shows extra spots on a TLC plate or extra peaks in the HPLC chromatogram. What are they?
A: The identity of impurities depends heavily on your reaction and workup conditions. However, based on the compound's structure, we can predict the most common degradation-related impurities.
Diagram: Potential Degradation Pathways
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.be [fishersci.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rheniumshop.co.il [rheniumshop.co.il]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetonitrile degradation under haloalkaline conditions by Natronocella acetinitrilica gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of impurities in 2-(4,6-Dichloropyridin-3-yl)acetonitrile synthesis
Technical Support Center: Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This key intermediate presents unique challenges in controlling reaction pathways and minimizing impurity formation. This document provides in-depth, experience-driven answers to common questions, troubleshooting for frequently encountered issues, and validated protocols for impurity identification and analysis. Our approach is grounded in established chemical principles and regulatory awareness, ensuring both scientific integrity and practical utility.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, providing clarity on the core chemical principles and strategic choices involved.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and industrially scalable method is a nucleophilic substitution reaction. This typically involves reacting a 3-(halomethyl)-4,6-dichloropyridine, most commonly 3-(chloromethyl)-4,6-dichloropyridine, with an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Causality: This S(_N)2 reaction is favored because the chloromethyl group at the 3-position of the pyridine ring is activated for displacement. The choice of a polar aprotic solvent like acetonitrile, DMSO, or DMF is critical as it effectively solvates the cation of the cyanide salt while leaving the cyanide anion highly nucleophilic and reactive. Acetonitrile is often a preferred solvent due to its suitable boiling point for reaction control and relative ease of removal during workup.[2][3]
Q2: Why is temperature control so critical during the cyanation step?
A2: Temperature control is paramount for two primary reasons: reaction rate and impurity profile.
-
Exothermic Reaction: The cyanation reaction is exothermic. Without proper cooling, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, which is a significant safety hazard.
-
Impurity Formation: Elevated temperatures can promote side reactions. For instance, the cyanide ion can act as a base, potentially leading to elimination or other undesired pathways. Furthermore, higher temperatures can accelerate the degradation of both starting materials and the product, leading to a more complex and challenging purification process.
Q3: What are the expected major classes of impurities in this synthesis?
A3: Impurities can originate from starting materials, side reactions, or degradation.[4] The primary classes to monitor are:
-
Unreacted Starting Materials: Residual 3-(chloromethyl)-4,6-dichloropyridine.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions, forming 2-(4,6-dichloropyridin-3-yl)acetamide or, with further hydrolysis, 2-(4,6-dichloropyridin-3-yl)acetic acid.
-
Isomeric Impurities: If the starting chloromethyl pyridine is not regiochemically pure, isomeric acetonitrile products can form.
-
Dimerization Products: Self-condensation or reaction between the starting material and product can lead to dimeric species, although this is typically a minor pathway.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., acetonitrile, ethyl acetate, dichloromethane) are common process-related impurities.
Part 2: Troubleshooting Guide for Common Synthetic Issues
This guide provides a systematic approach to diagnosing and resolving problems encountered during the synthesis and workup.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Cyanide Source | Titrate a sample of the cyanide salt to determine its purity. Moisture absorption can significantly reduce its activity. | Use a fresh, anhydrous grade of NaCN or KCN. Store it in a desiccator. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) if solubility is an issue, especially in less polar solvent systems. |
| Poor Leaving Group | Confirm the identity and purity of the 3-(halomethyl)-4,6-dichloropyridine starting material via NMR or GC-MS. | If using a bromomethyl or iodomethyl analogue is an option, they are more reactive leaving groups and may improve conversion. However, this must be balanced against their higher cost and potential instability. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | If the reaction has stalled, consider extending the reaction time. A modest, controlled increase in temperature (e.g., from 50°C to 60°C) may also drive the reaction to completion, but this must be done cautiously while monitoring for impurity formation. |
| Product Loss During Workup | Analyze aqueous layers after extraction to check for the presence of the product. The pyridine nitrogen can be protonated at low pH, increasing aqueous solubility. | Ensure the pH during aqueous extraction is neutral or slightly basic (pH 7-8) to keep the product in the organic layer. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[5] |
Problem 2: Significant Formation of 2-(4,6-dichloropyridin-3-yl)acetamide Impurity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Harsh Workup Conditions | Review the pH and temperature of all aqueous workup and extraction steps. | Avoid strongly acidic or basic conditions during workup. Use a mild bicarbonate solution for neutralization instead of strong hydroxides.[6] Keep temperatures low throughout the workup and isolation process. |
| Prolonged Exposure to Water/Moisture | Check the water content of solvents. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. | Use anhydrous solvents. Minimize the time the reaction mixture or isolated product is in contact with aqueous phases. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues.
Caption: A logical workflow for diagnosing and resolving synthetic issues.
Part 3: Protocols for Impurity Identification & Analysis
Effective impurity profiling is crucial for process optimization and ensuring the final product meets quality specifications.[7][8] High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[4]
Protocol 1: Development of a Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust analytical method. Optimization will be required based on the specific impurity profile observed.
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Recommended Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier improves peak shape for the pyridine-containing analyte.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions (Starting Gradient):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 270 nm (use DAD to assess peak purity).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture or final product.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis and Interpretation:
-
Inject a blank (diluent), a standard of the pure product (if available), and the crude sample.
-
Identify the main product peak. Peaks other than the main peak and solvent front are potential impurities.
-
Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information for unknown peaks, which is invaluable for structural elucidation.[1][7]
-
Impurity Formation Pathway
The following diagram illustrates the primary reaction and the formation pathways of key impurities.
Caption: Formation of the target product and common hydrolysis impurities.
References
- 1. biomedres.us [biomedres.us]
- 2. publications.iupac.org [publications.iupac.org]
- 3. WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues - Google Patents [patents.google.com]
- 4. soeagra.com [soeagra.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpharmsci.com [jpharmsci.com]
- 8. rroij.com [rroij.com]
Technical Support Center: Troubleshooting Low Yield in Dichloropyridine Synthesis
Welcome to the technical support center for dichloropyridine synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges in achieving high yields in their dichloropyridine preparations. Dichloropyridines are crucial intermediates in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical step. However, these reactions are often plagued by issues such as incomplete conversion, byproduct formation, and difficult purifications.
This document provides a structured, question-and-answer-based approach to troubleshoot common problems. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
Section 1: Starting Material & Reagent Integrity
The quality of your inputs dictates the quality of your output. Issues with starting materials and reagents are a frequent and often overlooked source of low yields.
Q1: My yield is inconsistent, and I suspect my hydroxypyridine starting material. How can its purity impact the reaction?
Answer: The purity of your hydroxypyridine (or pyridone) starting material is paramount. The presence of impurities, particularly residual water or isomeric contaminants, can significantly depress yields through several mechanisms:
-
Reaction with Chlorinating Agent: Potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) react violently with water. Even trace amounts of moisture will consume the reagent, reducing its effective stoichiometry and generating HCl and phosphoric or sulfurous acids, which can catalyze side reactions.[1]
-
Tautomeric Equilibrium: Hydroxypyridines exist in a tautomeric equilibrium with their pyridone form.[2] Impurities can influence this equilibrium, potentially favoring a less reactive tautomer. Ensure your starting material is the correct, stable tautomer under your storage conditions.
-
Byproduct Formation: Isomeric impurities will also undergo chlorination, leading to a mixture of dichloropyridine isomers that can be challenging to separate, thereby reducing the isolated yield of the desired product.[3][4]
Best Practice: Always verify the purity of your starting hydroxypyridine by NMR and measure the water content using Karl Fischer titration. If necessary, recrystallize or sublime the material and dry it thoroughly under a high vacuum before use.
Q2: My chlorination reaction with POCl₃ is sluggish or fails completely. How can I assess the quality of my POCl₃?
Answer: Phosphorus oxychloride (POCl₃) is an excellent and widely used chlorinating agent, but its efficacy is highly dependent on its purity.[5] Over time, or through improper handling, it can hydrolyze to phosphoric acid and HCl, rendering it inactive.
Troubleshooting Steps:
-
Visual Inspection: Fresh, high-purity POCl₃ should be a clear, colorless liquid. A yellow tint can indicate the presence of dissolved chlorine or other impurities.
-
Boiling Point Determination: Pure POCl₃ has a boiling point of 105.8 °C. A broad boiling range or a depressed boiling point suggests contamination.
-
Titration (for advanced users): A rough assessment of activity can be performed by carefully quenching a known quantity in cold water and titrating the resulting acid. However, this is hazardous and should only be done with extreme caution and appropriate safety measures.
-
Use a Fresh Bottle: The most reliable solution is to use a new bottle of POCl₃ from a reputable supplier, opened under anhydrous conditions.
Protocol: Handling and Use of POCl₃
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Use dry syringes or cannulas to transfer the liquid.
-
Keep the bottle tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Consider distillation from a small amount of P₂O₅ if you suspect water contamination, although purchasing fresh reagent is often safer and more efficient.
Section 2: Reaction Condition Optimization
Fine-tuning reaction parameters is crucial for maximizing yield and minimizing the formation of tars and other byproducts.
Q3: I'm observing significant tarring and decomposition, especially at higher temperatures. What causes this and how can it be mitigated?
Answer: Tar or char formation is a common issue in pyridine chlorination, particularly in high-temperature gas-phase or solvent-free reactions.[6] This is often due to thermal decomposition of the starting material or product, or from highly exothermic, uncontrolled side reactions.[7]
Causality and Mitigation Strategies:
| Cause | Mechanistic Explanation | Recommended Solution |
| Localized Hotspots | Non-uniform heating leads to areas where the temperature exceeds the decomposition threshold of the reactants or products. | Use a well-stirred reaction vessel and a temperature-controlled heating mantle or oil bath. For larger scales, consider mechanical stirring. |
| High Reaction Temperature | Pyridine rings are susceptible to thermal decomposition, which can be accelerated by acidic conditions generated in situ.[7] | Carefully control the reaction temperature. Start at a lower temperature and gradually increase it. A solvent-free approach often requires high temperatures (e.g., 140-160 °C in a sealed reactor), but this must be carefully optimized.[5] |
| Excessive Reagent Concentration | A high concentration of the chlorinating agent can lead to runaway reactions and polymerization, especially during the initial stages. | Add the chlorinating agent (e.g., POCl₃) dropwise to the heated substrate or a solution of it. This maintains a controlled reaction rate and dissipates heat more effectively. |
High temperatures can also lead to the formation of over-chlorinated byproducts like trichloro- and tetrachloropyridines.[6] Careful stoichiometric control and monitoring reaction progress by GC-MS or TLC are essential.
Q4: My reaction is incomplete, even after prolonged heating. Could the choice of base or catalyst be the problem?
Answer: Yes, the choice and role of additives are critical. In many chlorinations of hydroxypyridines with POCl₃, a tertiary amine base like pyridine or triethylamine is added.[5] Similarly, N,N-dimethylformamide (DMF) is often used as a catalyst.[8]
-
Role of Tertiary Amine Base: The base serves to neutralize the HCl generated during the reaction. This prevents the protonation of the pyridine nitrogen, which would deactivate the ring towards the desired transformation.[9]
-
Role of DMF as a Catalyst: DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.[8][10] This is a much more reactive electrophile than POCl₃ itself and is the active species in Vilsmeier-Haack type formylations and related chlorinations.[11] An insufficient amount of DMF can lead to a very slow or incomplete reaction.
Troubleshooting Flowchart for Incomplete Conversion
Caption: Troubleshooting workflow for low reaction yield.
Section 3: Alternative Synthetic Routes & Their Pitfalls
When direct chlorination of hydroxypyridines fails, the Sandmeyer reaction offers a powerful alternative, starting from an aminopyridine. However, it comes with its own set of challenges.
Q5: I am attempting a Sandmeyer reaction to convert an aminodichloropyridine to a trichloropyridine, but my yields are poor. What are the critical parameters?
Answer: The Sandmeyer reaction is a two-step process that involves the conversion of an aromatic amine to a diazonium salt, followed by a copper(I)-catalyzed displacement with a nucleophile (in this case, chloride).[12][13] Low yields often stem from problems in one of these two stages.
Critical Parameters for a Successful Sandmeyer Reaction:
-
Diazotization Step (Formation of Ar-N₂⁺):
-
Temperature Control: This step is highly exothermic and must be performed at low temperatures (typically 0-5 °C). If the temperature rises, the diazonium salt can prematurely decompose, often leading to phenols or tar.[13]
-
Acid Concentration: A strong acid (like HCl) is required to generate nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and to keep the reaction medium acidic, preventing unwanted side reactions of the diazonium salt.
-
-
Displacement Step (Substitution with Chloride):
-
Catalyst Quality: The copper(I) chloride (CuCl) catalyst is essential. It must be fresh and free of Cu(II) contaminants, which can interfere with the radical mechanism.[14]
-
Neutralization: The diazonium salt solution is acidic. The displacement reaction with CuCl often works best under neutral or slightly acidic conditions. Careful addition of a base (e.g., sodium carbonate) until effervescence ceases is a common practice before adding the solution to the CuCl.
-
Simplified Sandmeyer Mechanism & Potential Issues
Caption: Key steps and common failure points in the Sandmeyer reaction.
Section 4: Work-up and Purification
A successful reaction can still result in a low isolated yield if the work-up and purification are not optimized.
Q6: I have a good crude yield according to GC-MS, but I'm losing a significant amount of product during the aqueous work-up. Why is this happening?
Answer: This is a very common problem. The loss of product during work-up is typically due to two main reasons: hydrolysis of the product or physical loss during extraction.
-
Product Hydrolysis: Dichloropyridines can be susceptible to hydrolysis back to chlorohydroxypyridines, especially under harsh pH conditions (strongly acidic or basic) or at elevated temperatures during quenching. The quenching of excess POCl₃ is extremely exothermic and generates strong acids. If this is not controlled, the heat and low pH can damage your product.[1]
-
Inefficient Extraction: Dichloropyridines have some aqueous solubility. If the pH of the aqueous layer is not adjusted correctly, the pyridine nitrogen can be protonated, making the product even more water-soluble and difficult to extract into an organic solvent.
Protocol: Optimized Reaction Quenching and Extraction
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature. If a large excess of POCl₃ was used, consider removing it first via vacuum distillation.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic hydrolysis of POCl₃. Do not add water to the reaction mixture.
-
Neutralization: Once the quench is complete, slowly add a base (e.g., saturated Na₂CO₃ solution or solid NaOH pellets carefully) to neutralize the acidic solution.[3] Monitor the pH and adjust it to be slightly basic (pH 8-9). This ensures the pyridine nitrogen is in its free base form, minimizing its water solubility.
-
Extraction: Extract the aqueous slurry multiple times (at least 3x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q7: My final product is a mixture of dichloropyridine isomers that are very difficult to separate by column chromatography. What are my options?
Answer: Separating dichloropyridine isomers is a significant challenge due to their similar polarities. While column chromatography can sometimes be effective, other techniques are often more suitable, especially on a larger scale.
Effective Purification Techniques for Isomers:
-
Fractional Distillation: If the isomers have sufficiently different boiling points, fractional distillation under vacuum can be an effective separation method.
-
Recrystallization: This is often the most powerful technique. Finding a suitable solvent system where one isomer is significantly less soluble than the others is key. Common systems include isopropanol/water mixtures or hexanes/ethyl acetate.[4][15] Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.[15]
-
Steam Distillation: This technique can be used to separate volatile dichloropyridines from non-volatile tars and inorganic salts. It can also sometimes provide initial separation of isomers before a final recrystallization step.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Polar Pyridine Compounds
Welcome to the technical support center for chromatographic purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of compounds. The inherent basicity and polarity of pyridines often lead to frustrating issues like severe peak tailing, poor recovery, and low resolution. Here, we provide in-depth, field-proven solutions in a direct question-and-answer format.
Troubleshooting Guide: Immediate Solutions for Common Problems
This section addresses the most frequent and critical issues encountered during the column chromatography of polar pyridine compounds.
Issue 1: Severe Peak Tailing
Q: Why are the chromatographic peaks for my polar pyridine compounds showing significant tailing on a silica gel column?
A: Peak tailing is the most common problem when purifying basic compounds like pyridines.[1][2] The primary cause is a strong, undesirable acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2][3] This interaction leads to multiple retention mechanisms, where some analyte molecules are retained much longer than others, resulting in a broad, asymmetric peak shape.[1][2] Other, less common causes can include column overload (injecting too much sample) or physical issues like a void in the column packing.[1]
Q: How can I eliminate or significantly reduce peak tailing for my pyridine compounds?
A: The most effective strategy is to "mask" the acidic silanol sites on the silica gel by adding a small amount of a competing base to your mobile phase.[4][5] This additive, often called a modifier, preferentially interacts with the silanol groups, preventing the pyridine analyte from binding too strongly.[5][6]
-
Select a Modifier: The most common choice is triethylamine (TEA). Other options include ammonia (typically as a 7N solution in methanol) or even pyridine itself.[7]
-
Determine Concentration: Start by adding 0.1-1% (v/v) of TEA to your pre-determined mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). For many applications, a concentration as low as 0.1% is sufficient. For particularly problematic compounds, you may need to increase this to 2-3%.[8]
-
Equilibrate the Column: Before loading your sample, you must thoroughly equilibrate the column with the modifier-containing mobile phase. Flush the packed column with at least 5-10 column volumes of the new mobile phase. This ensures the silica surface is fully deactivated before the sample is introduced.
-
Load and Elute: Dissolve your sample in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column. Elute with the modifier-containing mobile phase, collecting fractions as usual.
-
Monitor via TLC: When running TLC to check your fractions, be sure to also add the same percentage of TEA to the TLC mobile phase. This ensures the Rf values on your plate are representative of the separation on the column.
Mechanism of Tailing and Suppression by Additives
Issue 2: Irreversible Adsorption or No Elution
Q: My polar pyridine compound is completely stuck on the silica column. Even with a highly polar solvent system, it won't elute. What should I do?
A: This indicates an extremely strong interaction with the stationary phase, which is common for highly polar pyridines, especially those with additional basic groups (e.g., aminopyridines).[3] Simply increasing the mobile phase polarity (e.g., to 100% methanol) may not be enough to disrupt this powerful acid-base binding.
Detailed Steps:
-
Introduce a Stronger Eluent: Prepare a mobile phase of 1-2% triethylamine (TEA) or 5-10% of 7N ammonia in methanol.[7] These are highly polar and basic eluents designed to displace strongly bound basic compounds.
-
Flush the Column: Pass several column volumes of this potent mobile phase through the column. This should be sufficient to disrupt the analyte-silica interaction and elute your compound.
-
If Recovery Fails: If the compound still does not elute, it may be irreversibly bound or have degraded on the acidic silica. In future purification attempts, you must use an alternative, more inert stationary phase.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development for polar pyridine compounds.
Q: What is the best stationary phase for purifying polar pyridines?
A: While standard silica gel is the most common, it is often not the best choice due to its acidity.[3] Consider these alternatives for more robust and reproducible separations:
| Stationary Phase | Principle of Operation & Best Use Case | Advantages | Disadvantages |
| Neutral or Basic Alumina | Alumina has a less acidic surface than silica. Basic alumina is particularly effective for purifying basic compounds. | Significantly reduces tailing and irreversible adsorption for basic analytes. | Can have different selectivity than silica; may be less effective for other compound classes in the mixture. |
| Amine-Functionalized Silica | The silica surface is chemically modified with amino-propyl groups, creating a basic surface environment that repels basic analytes via ionic interactions.[9] | Excellent for eliminating tailing of basic compounds.[9] Provides a "base shield" to minimize interaction with underlying silica.[10] | Can have lower loading capacity; may not be suitable for acidic compounds. |
| Reversed-Phase (C18, C8) | Separation is based on hydrophobicity rather than polarity. The stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile) is used.[11] | Completely avoids the silanol interaction problem. Excellent for highly polar, water-soluble pyridinium salts. | May not provide adequate retention for moderately polar, neutral pyridines.[12] Requires different solvent systems. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a polar stationary phase (like silica or a diol phase) with a high-organic, aqueous mobile phase (e.g., >80% acetonitrile).[11] | Excellent for retaining and separating very polar compounds that are poorly retained in reversed-phase.[11] | Requires careful control of mobile phase water content; equilibration can be slow. |
Q: How do I choose the right basic additive for my mobile phase?
A: The choice of additive depends on the basicity of your compound, the scale of your purification, and downstream applications (e.g., whether the additive needs to be removed).
| Additive | Typical Concentration | Volatility | Notes & Best Use Case |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | High (BP: 89.5 °C) | The most common choice.[6] It is effective, volatile, and easily removed under vacuum. It acts as a competing base to mask silanol sites.[5][13] |
| Ammonia (in Methanol) | 1 - 10% of a 2-7N solution | High | A stronger base than TEA, making it very effective for eluting strongly adsorbed compounds.[7] Often used in a DCM/Methanol system. |
| Pyridine | 0.1 - 0.5% (v/v) | Moderate (BP: 115 °C) | Can be a good choice as it mimics the analyte's structure.[4] However, it is less volatile and can interfere with UV detection at certain wavelengths. |
| Acetic or Formic Acid | 0.1 - 1% (v/v) | High | Used in reversed-phase or HILIC, not normal-phase silica. They work by protonating silanol groups at low pH, reducing their negative charge and interaction with protonated basic analytes.[2][14] |
Q: Can I use a gradient elution for separating a complex mixture containing a polar pyridine?
A: Yes, gradient elution is a powerful technique for separating mixtures with a wide range of polarities.[15] However, when working with basic compounds on silica, a critical step is required.
Protocol for Gradient Elution:
-
Prepare Solvents: Prepare your low-polarity starting solvent (Solvent A) and your high-polarity ending solvent (Solvent B). Crucially, add the exact same concentration of your basic modifier (e.g., 0.5% TEA) to both Solvent A and Solvent B.
-
Equilibrate: Start by equilibrating the column with 100% Solvent A for at least 5-10 column volumes. This ensures the entire column is deactivated.
-
Load and Run Gradient: After loading your sample, run your gradient from low to high percentage of Solvent B.[16] Maintaining a constant concentration of the basic modifier throughout the run is key to achieving reproducible retention times and good peak shape.[17]
Failure to include the modifier in the less polar starting solvent is a common mistake that leads to the front of the column being active, causing peak distortion for early-eluting compounds.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. Purification [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. biotage.com [biotage.com]
- 11. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. silicycle.com [silicycle.com]
- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Strategies for Preventing Dimerization in Acetonitrile Derivative Synthesis
Welcome to our dedicated technical support center for chemists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in organic synthesis: the unwanted dimerization of acetonitrile derivatives. Our focus is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction: The Dimerization Dilemma
Acetonitrile and its derivatives are invaluable building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. The presence of the electron-withdrawing cyano group activates the adjacent methylene protons, making these compounds excellent nucleophiles in a variety of carbon-carbon bond-forming reactions. However, this same reactivity is a double-edged sword, often leading to self-condensation or dimerization, which can significantly reduce the yield of the desired product and complicate purification. This guide will explore the common types of dimerization encountered and provide actionable strategies to mitigate this side reaction.
FAQ 1: Base-Catalyzed Dimerization (Thorpe-Ziegler Reaction)
Question: I am attempting an intramolecular cyclization of a dinitrile (Thorpe-Ziegler reaction) to form a cyclic ketone, but I am observing a significant amount of a high-molecular-weight byproduct, which I suspect is a polymer or a linear dimer. How can I favor the desired intramolecular reaction over the intermolecular dimerization?
Answer: This is a classic challenge in Thorpe-Ziegler cyclizations. The intermolecular reaction, which is essentially a Thorpe reaction, competes with the desired intramolecular cyclization. The key to favoring the formation of the cyclic product lies in understanding the kinetics of the two competing processes. Intramolecular reactions are kinetically favored at high dilution, as the reactive ends of the same molecule are in closer proximity to each other than to other molecules in the solution.
Causality of Dimerization:
In the Thorpe-Ziegler reaction, a strong base deprotonates the α-carbon of one of the nitrile groups, generating a carbanion. This carbanion can then attack the electrophilic carbon of the other nitrile group. If this attack occurs on a different molecule, it leads to intermolecular dimerization. If the attack occurs on the nitrile group within the same molecule, it results in the desired intramolecular cyclization.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Concentration | Employ high-dilution conditions (typically 0.01 M or lower). | At low concentrations, the probability of two different molecules encountering each other is significantly reduced, thus favoring the intramolecular pathway. |
| Rate of Addition | Add the dinitrile substrate slowly (e.g., via syringe pump) to a solution of the base. | This maintains a low instantaneous concentration of the substrate, further discouraging intermolecular reactions. |
| Choice of Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS). | These bases efficiently deprotonate the α-carbon without the risk of competing nucleophilic attack on the nitrile groups.[1][2] |
| Solvent | Use a high-boiling, aprotic solvent like toluene or xylene. | These solvents can facilitate the reaction at the required temperatures and are compatible with the strong bases used. |
Experimental Protocol: High-Dilution Thorpe-Ziegler Cyclization
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a syringe pump under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base: To the flask, add dry, high-boiling solvent (e.g., toluene) and the strong base (e.g., NaH, 1.1 equivalents). Heat the mixture to reflux.
-
Substrate Addition: Dissolve the dinitrile substrate in the same dry solvent to a concentration of approximately 0.1 M. Load this solution into the syringe pump.
-
Slow Addition: Add the dinitrile solution to the refluxing base suspension over a period of several hours (e.g., 4-8 hours).
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench the excess base by carefully adding a proton source (e.g., ethanol, followed by water). Proceed with standard aqueous workup and purification.
Logical Flow of Thorpe-Ziegler Reaction:
Caption: Competing pathways in the Thorpe-Ziegler reaction.
FAQ 2: Dimerization in Reactions of Active Methylene Compounds (Knoevenagel Condensation)
Question: I am performing a Knoevenagel condensation between an aromatic aldehyde and malononitrile. While I am getting my desired product, I am also observing a significant amount of a byproduct that I suspect is a dimer of my product. How can I prevent this?
Answer: The formation of byproducts in Knoevenagel condensations, especially with highly activated methylene compounds like malononitrile, is a common issue. The initial Knoevenagel product, an arylidene malononitrile, is a Michael acceptor and can react with another equivalent of the malononitrile carbanion, leading to the formation of a dimer or more complex adducts.
Causality of Dimerization:
The reaction proceeds in two steps:
-
Knoevenagel Condensation: The malononitrile carbanion attacks the aldehyde, followed by dehydration to form the α,β-unsaturated dinitrile.
-
Michael Addition: A second molecule of the malononitrile carbanion can then act as a Michael donor and attack the β-carbon of the newly formed α,β-unsaturated product, leading to a dimeric adduct.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the aldehyde (e.g., 1.1 equivalents) relative to the malononitrile. | This ensures that the malononitrile is consumed in the initial Knoevenagel condensation, reducing its availability for the subsequent Michael addition. |
| Catalyst | Use a mild base catalyst, such as piperidine or a weak amine base. | Stronger bases can lead to higher concentrations of the malononitrile carbanion, increasing the rate of the undesired Michael addition.[3][4][5] |
| Temperature | Run the reaction at room temperature or with gentle heating. | Higher temperatures can sometimes promote the Michael addition side reaction. |
| Reaction Time | Monitor the reaction closely and stop it once the starting aldehyde has been consumed. | Prolonged reaction times can lead to the accumulation of the dimeric byproduct. |
Experimental Protocol: Optimized Knoevenagel Condensation
-
Reactant Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.1 equivalents) and malononitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: Add a catalytic amount of a mild base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the aldehyde.
-
Workup: Once the aldehyde is consumed, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold solvent, and dry. If necessary, the product can be further purified by recrystallization.
Mechanism of Knoevenagel Dimerization:
Caption: Pathway for dimer formation in Knoevenagel condensation.
FAQ 3: Radical-Mediated Dimerization
Question: I am attempting a reaction involving a benzyl cyanide derivative under conditions that might generate radicals, and I am getting a significant amount of bibenzyl dimer. How can I suppress this homocoupling?
Answer: Radical-mediated dimerization is a common side reaction when working with substrates that can form stable benzylic radicals. The benzyl radical is resonance-stabilized, making its formation relatively facile. Once formed, two benzyl radicals can readily combine to form a stable bibenzyl dimer.
Causality of Dimerization:
This type of dimerization is often initiated by radical initiators (e.g., peroxides), light, or certain transition metals. The key step is the abstraction of a hydrogen atom from the benzylic position to form a benzyl radical. Two of these radicals can then terminate by coupling.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Radical Scavengers | Add a radical scavenger, such as TEMPO or galvinoxyl, to the reaction mixture. | These molecules can trap the benzyl radicals as they form, preventing them from dimerizing. |
| Exclusion of Light and Oxygen | Run the reaction in the dark and under an inert atmosphere. | Light can initiate radical formation, and oxygen can also participate in radical chain reactions. |
| Temperature Control | Maintain a consistent and controlled temperature. | High temperatures can promote homolytic bond cleavage and the formation of radicals. |
| Catalyst Choice | If using a metal catalyst, ensure it does not promote single-electron transfer pathways that can lead to radical formation. | For example, in some cross-coupling reactions, certain palladium or copper catalysts can induce homocoupling via radical intermediates.[6] |
Experimental Protocol: Suppression of Radical Dimerization
-
Inert Atmosphere: Set up the reaction in a flask that has been thoroughly purged with an inert gas (argon or nitrogen). Use degassed solvents.
-
Radical Inhibitor: Add a radical inhibitor (e.g., a small amount of BHT or TEMPO) to the reaction mixture at the beginning of the reaction.
-
Light Protection: Wrap the reaction flask in aluminum foil to protect it from light.
-
Temperature Control: Use a temperature-controlled oil bath or heating mantle to maintain a stable reaction temperature.
-
Reaction Monitoring: Follow the reaction progress by an appropriate analytical method (TLC, GC, LC-MS) to minimize reaction time.
Radical Dimerization Pathway:
Caption: Simplified mechanism of radical-mediated dimerization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(4,6-Dichloropyridin-3-yl)acetonitrile and Other Pyridine Derivatives in Synthetic and Medicinal Chemistry
Introduction: The Ubiquity and Versatility of the Pyridine Scaffold
The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6] Structurally related to benzene, its nitrogen atom imparts unique electronic properties, rendering it a privileged scaffold found in numerous natural products, pharmaceuticals, and functional materials.[5][6] The pyridine framework is present in over 7,000 existing drugs, a testament to its ability to engage in favorable interactions with biological targets.[7]
The strategic functionalization of the pyridine ring is a key endeavor in drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Among the vast arsenal of substituted pyridines, 2-(4,6-Dichloropyridin-3-yl)acetonitrile emerges as a particularly powerful and versatile building block. Its unique arrangement of two reactive chlorine atoms and a synthetically malleable acetonitrile group offers a platform for constructing complex molecular architectures.
This guide provides an in-depth comparison of this compound with other classes of pyridine derivatives. We will dissect its structural attributes, explore its reactivity profile, and present experimental frameworks to illustrate its utility for researchers, scientists, and drug development professionals.
Structural and Reactivity Analysis of this compound
To appreciate the synthetic potential of this compound, we must first understand its constituent parts and how they influence its overall reactivity.
-
The Pyridine Core : As an electron-deficient (π-deficient) aromatic system, the pyridine ring is generally susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups.[3][4][5]
-
Dichloro Substitution (C4 and C6) : The two chlorine atoms are strong electron-withdrawing groups that further decrease the electron density of the pyridine ring. This potent activation makes the C4 and C6 positions exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[8] This contrasts with unsubstituted pyridine, which typically undergoes electrophilic substitution at the C3 position.[9] The two distinct chlorine atoms provide opportunities for sequential and regioselective functionalization.
-
The Acetonitrile Moiety (C3) : The cyanomethyl group is a critical feature for several reasons:
-
Pharmacophoric Element : The nitrile group is a common feature in many approved pharmaceuticals.[10] It is a potent hydrogen bond acceptor and can engage in crucial dipole interactions with enzyme active sites.[10]
-
Synthetic Handle : The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various cyclization reactions, offering a gateway to a wide array of other functional groups.
-
Activated Methylene Group : The protons on the carbon adjacent to the nitrile and the pyridine ring are acidic, providing another site for alkylation or condensation reactions.
-
Caption: Structure of this compound.
Comparative Analysis with Other Pyridine Scaffolds
The choice of starting material is a critical decision in any synthetic campaign. The following section compares the subject molecule to other common pyridine derivatives to highlight its unique advantages.
vs. Simpler Dichloropyridines (e.g., 2,4-Dichloropyridine & 2,6-Dichloropyridine)
Simpler dichloropyridines are common building blocks, but they present different synthetic profiles.
-
2,6-Dichloropyridine : Its C2 symmetry simplifies mono-substitution, as both chlorine atoms are equivalent, yielding a single product. However, achieving selective di-substitution with two different nucleophiles is challenging.
-
2,4-Dichloropyridine : This isomer offers more complexity. In classical SNAr reactions, nucleophilic attack is generally favored at the C4 position due to superior stabilization of the Meisenheimer intermediate.[8] However, the C2 position can be selectively targeted using transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), providing a degree of synthetic control.[8]
Comparative Advantage of this compound : Our title compound provides three distinct points for diversification. The C4 and C6 chlorine atoms are electronically differentiated by the adjacent C3-acetonitrile and C5-H, respectively, often allowing for regioselective substitution under carefully controlled conditions. This, combined with the reactive acetonitrile group, makes it a superior scaffold for generating complex, three-dimensional molecules required for modern drug discovery programs.
vs. Aminopyridines (e.g., 2-Amino-3-cyanopyridine)
Aminopyridines are another vital class of pyridine derivatives, known for their diverse biological activities.[7]
-
Reactivity : The electron-donating amino group fundamentally alters the ring's electronics, making it more electron-rich and generally deactivating it towards SNAr, while activating it for electrophilic substitution.
-
Synthetic Role : Aminopyridines serve as nucleophiles themselves or as starting points for diazotization and subsequent Sandmeyer-type reactions. Scaffolds like 2-amino-3-cyanopyridine are precursors to fused heterocyclic systems.[7]
Comparative Advantage : this compound serves as a robust electrophilic scaffold designed to react with a wide array of nucleophiles (amines, thiols, alcohols, etc.). It is a tool for introducing nitrogen and other heteroatoms, whereas aminopyridines already contain a key nitrogen substituent. The dichloropyridine allows for the construction of molecules that would be inaccessible or synthetically convoluted starting from an aminopyridine.
vs. Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates that offer an alternative strategy for pyridine functionalization.
-
Reactivity : The N-oxide functionality activates the C2 and C4 positions for both nucleophilic and electrophilic attack.[11][12] It directs metallation to the C2 position and facilitates SNAr at C2 and C4, often with different regioselectivity compared to the parent pyridine. The oxygen can be readily removed at a later synthetic stage.
Comparative Advantage : While N-oxides are excellent for C-H functionalization, this compound excels in displacement chemistry. The chlorine atoms are excellent leaving groups, enabling reactions under milder conditions than might be required for C-H activation on an N-oxide. For library synthesis where rapid diversification with various nucleophiles is desired, the dichloropyridine scaffold is often more efficient and predictable.
Data Presentation and Experimental Protocols
A direct comparison of reactivity can be illustrated through experimental data. The choice of reaction conditions is paramount for achieving desired outcomes.
Table 1: Comparative Properties of Pyridine Derivatives
| Feature | This compound | 2,4-Dichloropyridine | 2-Amino-3-cyanopyridine | Pyridine N-Oxide |
| Structure | Dichloro, Acetonitrile Substituted | Dichloro Substituted | Amino, Cyano Substituted | N-Oxide |
| Reactivity Profile | Highly electrophilic; SNAr at C4/C6; Acetonitrile chemistry | Electrophilic; SNAr at C4 (favored) or C2 | Nucleophilic (amino group); Electrophilic aromatic substitution | Activated for nucleophilic & electrophilic attack at C2/C4 |
| Key Applications | Library synthesis, Kinase inhibitors, Complex scaffolds | Precursor to mono- and di-substituted pyridines | Fused heterocycles, Bioactive molecules | C-H functionalization, Regioselective synthesis |
| Synthetic Utility | Versatile electrophile for diversification | Controlled, regioselective substitution | Versatile nucleophile and cyclization precursor | Activating group for functionalization |
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the mono-amination of this compound, a common step in drug discovery campaigns.
Objective : To synthesize 2-(4-amino-6-chloropyridin-3-yl)acetonitrile derivatives.
Materials :
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure :
-
Reaction Setup : To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in DMF or ACN (to a concentration of ~0.1 M).
-
Reagent Addition : Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Substitution at the more activated C4 position is generally expected to occur first.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and dilute with EtOAc. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the desired mono-substituted product.
Caption: Generalized workflow for SNAr on this compound.
Applications in Drug Discovery: A Scaffold for Complexity
The true value of this compound lies in its role as a scaffold for generating molecular diversity. The ability to perform sequential, regioselective substitutions at C4 and C6 allows for the creation of large libraries of compounds for high-throughput screening.
-
Kinase Inhibitors : Dichlorinated N-heterocycles are common cores for kinase inhibitors. The pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the ATP-binding pocket, while substituents at the C4 and C6 positions can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. For example, third-generation EGFR inhibitors like Osimertinib feature complex substituted pyrimidine rings, a close structural relative of pyridine.[13]
-
Antiviral and Anticancer Agents : Pyridine derivatives exhibit a wide range of biological activities, including antiviral and anticancer properties.[1][4] The ability to rapidly append different functional groups to the dichloropyridine core is invaluable in structure-activity relationship (SAR) studies aimed at optimizing these activities.
Conclusion
In the landscape of pyridine chemistry, this compound stands out as a pre-activated, multi-functionalized building block of significant strategic value. While simpler dichloropyridines offer fewer points of attachment and other derivatives like aminopyridines possess fundamentally different reactivity, the title compound provides a unique combination of two distinct electrophilic centers and a versatile functional handle in the acetonitrile group. This trifecta of reactivity empowers researchers to employ controlled, stepwise synthetic strategies to build molecular complexity efficiently. For drug development professionals, this translates to an accelerated path for library generation, SAR exploration, and the ultimate discovery of novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepg.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of 2-(4,6-Dichloropyridin-3-yl)acetonitrile Derivatives
The quest for novel therapeutic and agrochemical agents is a cornerstone of modern scientific research. Heterocyclic compounds, particularly those containing a pyridine scaffold, are of immense interest due to their diverse and potent biological activities.[1] This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 2-(4,6-Dichloropyridin-3-yl)acetonitrile core structure. We will explore how subtle molecular modifications to this scaffold can dramatically influence its efficacy as an anticancer, antimicrobial, and insecticidal agent, supported by experimental data and detailed protocols.
Our objective is to move beyond a mere cataloging of data, instead providing a causal understanding of the structure-activity relationships (SAR) that govern the function of these derivatives. This guide is intended for researchers, scientists, and professionals in drug development and crop protection who seek to leverage this versatile chemical scaffold for creating next-generation bioactive compounds.
The this compound Scaffold: A Privileged Structure
The this compound molecule serves as an excellent starting point for chemical synthesis due to its reactive sites. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, and the acetonitrile group's active methylene component is ideal for condensation reactions. This inherent reactivity allows for the generation of large, structurally diverse libraries of compounds, each with the potential for unique biological interactions.
The pyridine ring itself is a key pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The dichloro-substitution pattern further enhances the lipophilicity and electronic properties of the molecule, often contributing to improved membrane permeability and target engagement.
General Synthetic Approach
A common and effective method for creating derivatives from this scaffold is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group of the acetonitrile with an aldehyde or ketone. This process extends the core structure, allowing for the introduction of a wide array of functional groups and aryl substituents, which are critical for tuning biological activity.
References
Validating the structure of 2-(4,6-Dichloropyridin-3-yl)acetonitrile by X-ray crystallography
An Objective Guide to the Definitive Structural Validation of 2-(4,6-Dichloropyridin-3-yl)acetonitrile: A Comparative Analysis Led by X-ray Crystallography
Introduction: The Imperative for Unambiguous Structural Confirmation
In the landscape of drug discovery and materials science, substituted pyridines are foundational scaffolds for developing novel therapeutic agents and functional materials.[1] The specific compound, this compound (CAS 199283-52-8), presents as a valuable synthetic intermediate, where the precise arrangement of its substituents—two chlorine atoms and an acetonitrile group on the pyridine ring—is paramount to its reactivity and the properties of its derivatives. Any ambiguity in this structure could lead to misinterpretation of biological activity, incorrect structure-activity relationships (SAR), and ultimately, the failure of a research program.
Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a cornerstone of scientific integrity. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, three-dimensional atomic map of a molecule in the solid state.[2][3]
This guide provides an in-depth, expert-led examination of the validation of this compound's structure, centered on the "gold standard" technique of X-ray crystallography. We will explore the causality behind the experimental choices, present a self-validating workflow by integrating complementary spectroscopic methods, and offer an objective comparison to empower researchers with the knowledge to select the appropriate tools for structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers the most powerful and direct route to determining molecular structure.[4] By scattering X-rays off the electron clouds of atoms arranged in a highly ordered crystal lattice, we can generate a diffraction pattern. The mathematical reconstruction of this pattern yields a three-dimensional electron density map, from which the precise position of each atom can be resolved, providing unambiguous data on bond lengths, bond angles, and stereochemistry.[2][3]
Experimental Workflow: A Self-Validating System
The path from a purified powder to a refined crystal structure is a multi-step process where each stage validates the next. The quality of the final structure is intrinsically linked to the success of each preceding step.
Caption: Experimental workflow for X-ray crystallographic analysis.
Detailed Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Art of Patience):
-
Rationale: The formation of a single, high-quality crystal is the most critical and often challenging step. The goal is to encourage molecules to pack in a slow, ordered manner, minimizing defects.
-
Protocol:
-
Dissolve the highly purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like hexane/ethyl acetate) to achieve a near-saturated solution.[5]
-
Employ a slow evaporation technique by covering the vial with a perforated seal and leaving it undisturbed in a vibration-free environment.
-
Alternatively, use vapor diffusion. Seal a drop of the protein-precipitant mixture on a coverslip over a reservoir of precipitant solution.[6] Water vapor will slowly equilibrate, bringing the drop to supersaturation and inducing crystallization.[6]
-
Monitor for the growth of clear, well-formed crystals approximately 0.1-0.3 mm in size over several days to weeks.[5]
-
-
-
Data Collection:
-
Rationale: To obtain a complete dataset, the crystal must be rotated while being exposed to a focused X-ray beam, capturing diffraction patterns from all possible orientations.[5]
-
Protocol:
-
Carefully mount a selected crystal on a goniometer head.[3]
-
Typically, the crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage and thermal motion, improving data quality.
-
Position the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation).[7]
-
Collect a series of diffraction images on a detector (e.g., a CCD area detector) as the crystal is rotated.[7]
-
-
-
Structure Solution and Refinement:
-
Rationale: This computational process transforms the raw diffraction data into a final, chemically sensible molecular model. The process is self-correcting through iterative refinement.
-
Protocol:
-
Process the collected images to determine unit cell dimensions and reflection intensities.
-
Solve the crystal structure using direct methods (e.g., with the program SHELXS), which mathematically phase the reflections to generate an initial electron density map.[7]
-
Refine the initial model using full-matrix least-squares techniques (e.g., with SHELXL). This process adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated diffraction intensities.[7]
-
The final validation is confirmed by low R-factors (R1 < 0.05 is excellent for small molecules) and a chemically reasonable geometry.
-
-
Anticipated Crystallographic Results
While a published structure for the title compound is not available, based on data from similar dichloropyridine derivatives in the Cambridge Structural Database (CSD), we can anticipate the key findings.[7][8][9]
Table 1: Exemplary Crystallographic Data for a Dichloropyridine Derivative
| Parameter | Expected Value/Type | Significance |
|---|---|---|
| Chemical Formula | C₇H₄Cl₂N₂ | Confirms elemental composition in the crystal unit. |
| Molecular Weight | 187.02 g/mol | Matches the theoretical mass. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/n, Pca2₁ | Defines the symmetry elements within the unit cell.[7][10] |
| Unit Cell | a, b, c (Å); β (°) | Dimensions of the repeating crystal lattice unit. |
| Z | e.g., 4 or 8 | Number of molecules in the unit cell.[7] |
| Final R indices | R1 ≈ 0.03-0.07 | A low value indicates a good fit between the model and data. |
| Bond Lengths/Angles | Precise values (e.g., C≡N, C-Cl) | Unambiguously confirms the connectivity and geometry. |
| Intermolecular Forces | e.g., C-H···N, C-Cl···N | Reveals how molecules pack in the solid state, influencing physical properties.[7] |
Comparative Analysis: Alternative and Complementary Techniques
No single technique tells the whole story. A robust structural validation integrates data from multiple analytical methods. X-ray crystallography provides the definitive solid-state structure, while spectroscopic methods confirm key features and provide insight into the molecule's behavior in solution.
Caption: An integrated approach to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining molecular structure in solution.[5] It provides detailed information about the chemical environment and connectivity of every ¹H and ¹³C atom in the molecule.
-
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1D NMR (¹H, ¹³C): Acquire standard one-dimensional spectra. The number of signals, their chemical shifts, integration (for ¹H), and splitting patterns provide initial clues about the structure.
-
2D NMR (COSY, HSQC): For unambiguous assignment, 2D experiments are essential. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[5]
-
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, allowing for the determination of its molecular formula.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[5]
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI). The resulting mass spectrum will show a molecular ion peak ([M+H]⁺ or [M]⁺˙), confirming the molecular weight. High-resolution MS (HRMS) can provide a molecular formula with high confidence.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups, which absorb IR radiation at characteristic frequencies.
-
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with potassium bromide and pressing it into a transparent disk. Alternatively, analyze a thin film of the compound.
-
Analysis: Acquire the IR spectrum. For this compound, a sharp, strong absorption band is expected around 2230-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration.
-
Objective Comparison of Techniques
Table 2: Comparison of Primary Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations | Sample State |
|---|---|---|---|---|
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive; provides atomic-level resolution.[11] | Requires high-quality single crystals, which can be difficult to grow; provides a static, solid-state picture.[12] | Solid (Crystal) |
| NMR Spectroscopy | Atomic connectivity, chemical environments, relative stereochemistry, solution dynamics. | Provides rich structural detail in solution, mimicking biological conditions; does not require crystallization.[4] | Structure is inferred, not directly imaged; can be complex to interpret; less suitable for very large molecules.[12] | Solution |
| Mass Spectrometry | Molecular weight and molecular formula. | Extremely sensitive; requires very little sample; provides exact mass. | Gives no information about atomic connectivity, isomerism, or 3D structure. | Gas/Solution |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides very limited structural information; cannot determine overall structure or connectivity. | Solid/Liquid |
Conclusion: An Integrated, Self-Validating Philosophy
The structural validation of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted approach. While NMR, MS, and IR spectroscopy provide essential, corroborating evidence for the molecular formula, functional group content, and atomic connectivity, they ultimately lead to a proposed structure.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. people.bu.edu [people.bu.edu]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 10. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Spectroscopic Guide to Synthesized 2-(4,6-Dichloropyridin-3-yl)acetonitrile
This guide provides a comprehensive analysis of the spectroscopic data for the synthesized compound, 2-(4,6-Dichloropyridin-3-yl)acetonitrile. In the dynamic field of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This document serves as a practical reference for researchers and scientists, offering a detailed comparison of expected spectroscopic data with that of structurally related analogs. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), ensuring scientific integrity and fostering a deeper understanding of the molecule's structural attributes.
Introduction
This compound is a halogenated pyridine derivative with potential applications as a versatile building block in medicinal chemistry. The presence of reactive chloro- and cyano- functionalities on the pyridine scaffold makes it an attractive precursor for the synthesis of more complex heterocyclic systems. Accurate spectroscopic characterization is the cornerstone of its utility, guaranteeing the identity and purity of the compound for subsequent synthetic transformations and biological screening.
This guide will first outline a plausible synthetic route for this compound. Subsequently, a detailed analysis of its predicted spectroscopic data will be presented in comparison with experimentally obtained data for analogous compounds. This comparative approach is designed to highlight the key spectral features that are characteristic of the target molecule.
Synthesis Protocol
A robust and efficient synthesis of this compound can be envisioned through a nucleophilic substitution reaction. The proposed synthetic workflow is depicted below.
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Chlorination of 4,6-Dichloro-3-(hydroxymethyl)pyridine: To a solution of 4,6-dichloro-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-(chloromethyl)-4,6-dichloropyridine.
-
Cyanation of 3-(Chloromethyl)-4,6-dichloropyridine: The crude 3-(chloromethyl)-4,6-dichloropyridine is dissolved in dimethyl sulfoxide (DMSO) (15 mL/mmol). Sodium cyanide (1.5 eq) is added portion-wise, and the mixture is heated to 50-60 °C for 3-5 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the predicted spectroscopic data for this compound with experimental data from structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two pyridine protons and a singlet in the aliphatic region for the methylene protons.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs
| Compound | H-2 (ppm) | H-5 (ppm) | -CH₂CN (ppm) | Solvent |
| Predicted: this compound | ~8.5 (s) | ~7.6 (s) | ~3.9 (s) | CDCl₃ |
| Analog 1: 2-Amino-3,5-dichloropyridine | 7.94 (d) | 7.50 (d) | - | CDCl₃ |
| Analog 2: 2,6-Dichloro-3-nitro-4-aminopyridine | - | 6.8 (s) | - | CDCl₃ |
Analysis:
-
Aromatic Protons (H-2 and H-5): The two protons on the pyridine ring are expected to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The electron-withdrawing nature of the two chlorine atoms and the nitrile group will deshield these protons, shifting them downfield. H-2 is anticipated to be the most downfield proton due to its proximity to the electronegative nitrogen atom of the pyridine ring. In comparison, the aromatic protons of 2-amino-3,5-dichloropyridine appear as doublets due to mutual coupling. The predicted chemical shifts for the target compound are in the expected region for a highly substituted, electron-deficient pyridine ring.
-
Methylene Protons (-CH₂CN): The methylene protons adjacent to the cyano group and the pyridine ring are expected to appear as a singlet. The electron-withdrawing character of both the nitrile and the dichloropyridinyl group will deshield these protons, leading to a predicted chemical shift of around 3.9 ppm.
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for an Analog
| Carbon Atom | Predicted: this compound (ppm) | Analog: 2-Amino-4,6-dichloropyrimidine (ppm) |
| C-2 | ~152.0 | 163.0 |
| C-3 | ~125.0 | - |
| C-4 | ~150.0 | 159.9 |
| C-5 | ~123.0 | 113.3 |
| C-6 | ~148.0 | 159.9 |
| -CH₂CN | ~20.0 | - |
| -CN | ~117.0 | - |
Analysis:
-
Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons directly bonded to the chlorine atoms (C-4 and C-6) and the nitrogen atom (C-2) are expected to be significantly downfield. C-3, being attached to the acetonitrile group, will also be influenced. The chemical shifts are predicted based on the additive effects of the substituents. For comparison, the carbon signals in 2-amino-4,6-dichloropyrimidine show significant deshielding for the carbons attached to chlorine and nitrogen.
-
Acetonitrile Carbons (-CH₂CN and -CN): The methylene carbon (-CH₂CN) is expected to appear in the aliphatic region, while the nitrile carbon (-CN) will be in the downfield region, typically around 117 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a quick and effective method to identify key functional groups.
Table 3: Predicted Key IR Absorptions for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Range (cm⁻¹) |
| C≡N stretch | ~2250 | 2260 - 2240 |
| Aromatic C=C/C=N stretch | 1600 - 1450 | 1600 - 1450 |
| C-Cl stretch | 800 - 600 | 850 - 550 |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
Analysis:
-
Nitrile Stretch (C≡N): The most characteristic peak in the IR spectrum is expected to be the sharp absorption band for the nitrile group (C≡N) at approximately 2250 cm⁻¹. This is a strong and easily identifiable peak.
-
Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
Carbon-Chlorine Stretch (C-Cl): The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₄Cl₂N₂) is 186.02 g/mol . The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern for two chlorines is a trio of peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.
-
Key Fragmentation: A prominent fragmentation pathway would be the loss of the cyanomethylene radical (•CH₂CN) or a chlorine atom (•Cl).
Conclusion
This guide provides a detailed spectroscopic comparison for the synthesized this compound. By analyzing the predicted ¹H NMR, ¹³C NMR, IR, and MS data in conjunction with experimental data from structurally related compounds, a clear and comprehensive spectroscopic profile of the target molecule is established. This information is crucial for the unambiguous identification and quality assessment of this important synthetic intermediate, thereby supporting its application in further research and development endeavors.
A Comparative Guide to the Purity Assessment of 2-(4,6-Dichloropyridin-3-yl)acetonitrile by Quantitative NMR
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these compounds directly influences their efficacy, safety, and stability.[][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2-(4,6-dichloropyridin-3-yl)acetonitrile, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Critical Role of Purity for this compound
This compound is a heterocyclic compound whose structural integrity is crucial for its intended downstream applications.[3] Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended pharmacological effects or interfere with subsequent synthetic steps. Therefore, a robust and accurate purity assessment is not merely a quality control checkpoint but a fundamental aspect of scientific rigor.
Quantitative ¹H-NMR: A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful tool for the precise quantification of chemical substances.[4][5] Unlike chromatographic techniques that often rely on reference standards of the impurities themselves, qNMR is a primary ratio method.[6][7] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for a direct comparison of the analyte to a certified internal standard of a different chemical structure.[8][9][10][11]
The "Why" Behind the qNMR Approach
The decision to employ qNMR for the purity assessment of this compound is rooted in several key advantages:
-
Universality of Detection: ¹H NMR is nearly universal for organic molecules, as they almost all contain hydrogen atoms.
-
Structural Confirmation: The same experiment provides unequivocal structural information, confirming the identity of the analyte while quantifying it.
-
Reduced Need for Specific Reference Standards: Purity can be determined using a single, well-characterized internal standard, streamlining the analytical process.[8][12]
-
Non-destructive Nature: The sample can be recovered unchanged after the analysis.[13]
Experimental Workflow for qNMR
The successful implementation of a qNMR experiment hinges on meticulous planning and execution at each stage.[5]
Caption: Workflow for qNMR Purity Assessment.
Detailed Experimental Protocol: qNMR Purity of this compound
1. Selection of Internal Standard:
The choice of an internal standard is critical for the accuracy of qNMR.[14][15] An ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and non-reactive with the analyte or solvent.[4][16]
-
Possess signals that do not overlap with analyte or solvent signals.[4][14]
-
Have good solubility in the chosen deuterated solvent.[4][14]
For this compound, maleic acid is a suitable internal standard when using DMSO-d₆ as the solvent. Its vinylic protons appear as a sharp singlet around 6.3 ppm, a region typically free of signals from the analyte.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg).
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
-
Pulse Angle: A 30° or 90° pulse angle should be precisely calibrated.[5]
-
Relaxation Delay (D1): This is a crucial parameter. To ensure full relaxation of all protons, a D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard is recommended. A conservative value of 30-60 seconds is often sufficient.
-
Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually perform phase and baseline correction to ensure accurate integration.[5]
-
Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard. For this compound, the methylene protons (-CH₂CN) are a good choice. For maleic acid, integrate the singlet for the two vinylic protons.
-
The purity is calculated using the following formula[5][6]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful technique, a comprehensive understanding of its performance requires comparison with other commonly used methods.[17]
Caption: Comparison of Analytical Methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity.[18][19]
-
Principle: Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by area percent, assuming all components have the same response factor at the detection wavelength, or by using a reference standard for the main component.
-
Experimental Protocol (General):
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid.[20][21]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Quantification: Area percentage of the main peak relative to the total peak area.[18]
-
Gas Chromatography (GC)
GC is highly effective for the analysis of volatile and thermally stable compounds.[19] For this compound, which has a nitrile group, a nitrogen-phosphorus detector (NPD) can provide high sensitivity and selectivity.[22]
-
Principle: Separation of volatile components in a heated column.
-
Experimental Protocol (General):
-
System: GC with an NPD or Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or similar).[22]
-
Injector and Detector Temperature: Optimized to ensure vaporization without degradation.
-
Carrier Gas: Helium or Nitrogen.[22]
-
Quantification: Typically requires an internal standard and response factor determination for accurate quantification.
-
Comparative Data Summary
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity proportional to molar concentration | Differential partitioning | Volatility-based separation |
| Primary Method | Yes | No (requires reference standards) | No (requires reference standards) |
| Sample Type | Soluble compounds | Soluble, non-volatile compounds | Volatile, thermally stable compounds |
| Sensitivity | Moderate | High | High |
| Structural Info | Yes | No | No |
| Sample Prep | Simple (weighing & dissolving) | Moderately complex (filtration may be needed) | Can be complex (derivatization may be needed) |
| Run Time | Fast (5-15 min per sample) | Moderate (15-45 min per sample) | Moderate (15-60 min per sample) |
| Typical Purity Result (Hypothetical) | 99.2 ± 0.2% | 99.3% (Area Percent) | 99.1% (with internal standard) |
Conclusion: An Integrated Approach to Purity Assessment
For the definitive purity assessment of this compound, qNMR stands out as a superior method due to its status as a primary analytical technique that provides direct, accurate, and structurally informative results without the need for compound-specific reference materials.[6][8][13] While HPLC and GC are invaluable for detecting and quantifying trace impurities with high sensitivity, qNMR offers a more direct and often more accurate measure of the absolute purity of the main component.
In a regulated environment, a combination of these techniques provides the most comprehensive characterization. HPLC or GC can be used to profile and identify impurities, while qNMR provides a highly accurate and precise purity value for the bulk material. This orthogonal approach ensures the highest level of confidence in the quality of critical pharmaceutical intermediates.
References
- 2. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. emerypharma.com [emerypharma.com]
- 6. usp.org [usp.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. Application of quantitative NMR for purity determination of standard ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 20. helixchrom.com [helixchrom.com]
- 21. helixchrom.com [helixchrom.com]
- 22. epa.gov [epa.gov]
A Technical Guide to Cross-Referencing 2-(4,6-Dichloropyridin-3-yl)acetonitrile with Known Bioactive Molecules
This guide provides a comprehensive framework for the characterization of the novel compound 2-(4,6-dichloropyridin-3-yl)acetonitrile. In the absence of direct biological data for this specific molecule, we present a comparative analysis with structurally related, well-characterized bioactive molecules. This cross-referencing approach allows us to hypothesize potential biological targets and formulate a robust experimental plan for its evaluation. Our focus will be on two key areas where dichloropyridine scaffolds have shown significant promise: kinase inhibition and P2X7 receptor antagonism.
Introduction to this compound and the Rationale for Cross-Referencing
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The subject of this guide, this compound, is a novel compound featuring a dichlorinated pyridine ring, a substitution pattern known to be critical for the activity of several classes of inhibitors. The acetonitrile moiety can also play a crucial role in interacting with biological targets.[5]
Given the novelty of this compound, a direct assessment of its biological activity is not yet available in the public domain. Therefore, a logical first step in its characterization is to cross-reference it with known bioactive molecules that share its core structural features. This comparative analysis will enable us to:
-
Formulate hypotheses about its potential mechanism of action.
-
Identify potential biological targets for initial screening.
-
Design and prioritize relevant biological assays.
-
Establish a baseline for structure-activity relationship (SAR) studies.
Our cross-referencing strategy will focus on two classes of bioactive molecules where the dichlorinated pyridine or pyrimidine scaffold is a prominent feature: kinase inhibitors and P2X7 receptor antagonists.
Comparative Analysis with Known Bioactive Molecules
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6][7] The dichlorophenyl and dichloropyridyl moieties are present in numerous potent kinase inhibitors, where they often occupy a hydrophobic pocket in the ATP-binding site.[8][9][10][11]
Table 1: Comparison with Bioactive Kinase Inhibitors
| Compound | Structure | Target Kinase(s) | IC50 (nM) | Key Structural Features for Comparison |
| PD166326 Analog | 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one | Abl, PDGFR, Src | Abl: <10, PDGFR: 45, Src: 43 | 2,6-dichlorophenyl group |
| FGFR Inhibitor (R)-21c | (R)-N-(3-((3-(3,5-dichloropyridin-2-yl)-1H-pyrazol-1-yl)methyl)phenyl)acrylamide | pan-FGFR | FGFR1: 2.5, FGFR2: 3.9, FGFR3: 8.7 | 3,5-dichloropyridine scaffold |
| GNE-9815 | A pyrido[2,3-d]pyridazin-8(7H)-one derivative | pan-RAF | Not specified, but highly selective | Pyrido[2,3-d]pyridazinone hinge-binding motif |
Data sourced from multiple studies.[1][8][10]
The presence of the dichloropyridine scaffold in this compound suggests it may exhibit inhibitory activity against various kinases. The specific substitution pattern and the presence of the acetonitrile group will be critical in determining its target selectivity and potency.
Below is a generalized diagram illustrating how a small molecule inhibitor, potentially including our compound of interest, could interrupt a kinase-mediated signaling pathway, such as the one driven by Bcr-Abl in Chronic Myeloid Leukemia (CML).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenyl-2-(pyridin-2-yl)acetonitrile|5005-36-7 [benchchem.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
A Researcher's Guide to In Vitro Assay Validation for 2-(4,6-Dichloropyridin-3-yl)acetonitrile Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and fraught with challenges. A critical juncture in this process is the preclinical in vitro evaluation, where the biological activity and potential toxicity of novel compounds are first rigorously assessed. For researchers working with 2-(4,6-Dichloropyridin-3-yl)acetonitrile derivatives, a class of compounds with emerging therapeutic potential, the robust validation of in vitro assays is not merely a procedural formality but the very foundation upon which successful drug development programs are built.
This guide provides a comprehensive comparison of key in vitro assays, offering insights into their underlying principles, practical implementation, and the critical validation parameters that ensure data integrity and reproducibility. We will delve into the nuances of experimental design, explaining the rationale behind specific protocol choices and how to build a self-validating system for trustworthy results.
The Imperative of Rigorous Assay Validation
The development of a new drug is a complex and costly endeavor.[1] A significant portion of this process involves the assessment of various drug properties through robust assays.[1] Well-designed and validated assays are instrumental in identifying molecules with the desired therapeutic effect while filtering out ineffective or toxic ones.[1] Therefore, accurate and efficient assay development and validation pipelines are crucial for the success of any drug discovery program.[1] The validation process for assays examining novel biomarkers or drug candidates should be thorough, encompassing evaluations of specificity, linearity, range, accuracy, precision, and robustness to ensure the generation of reliable data.[1][2]
Comparing Key In Vitro Assays for Compound Evaluation
The initial in vitro assessment of novel this compound derivatives typically involves a tiered approach, starting with broad assessments of cell health and moving towards more specific mechanistic studies.
Cell Viability Assays: Gauging the Impact on Cell Proliferation
Cell viability assays are fundamental to understanding the dose-dependent effects of a compound on cell populations. These assays measure the overall health of cells and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can convert the yellow tetrazolium salt MTT into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Step-by-Step MTT Assay Protocol [5]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
Causality Behind Experimental Choices:
-
Cell Density: Optimizing the initial cell seeding density is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.
-
Incubation Time: The duration of compound exposure should be sufficient to observe a biological effect and may need to be optimized for different cell lines and compound classes.
-
MTT Concentration and Incubation: The concentration of MTT and the incubation time for formazan formation are optimized to ensure complete conversion without causing cellular stress.
An alternative to colorimetric assays, ATP-based luminescence assays measure the amount of ATP present in metabolically active cells. The principle is that viable cells maintain a relatively constant level of ATP, which is rapidly depleted upon cell death. The assay utilizes a luciferase enzyme that, in the presence of ATP, generates a luminescent signal proportional to the number of viable cells.
Experimental Workflow: ATP-Based Viability Assay
Caption: Workflow for an ATP-based cell viability assay.
Comparison of Viability Assays
| Feature | MTT Assay | ATP-Based Luminescence Assay |
| Principle | Mitochondrial reductase activity | ATP quantification |
| Readout | Colorimetric (Absorbance) | Luminescence |
| Sensitivity | Moderate | High |
| Throughput | High | High |
| Potential for Interference | Compounds affecting mitochondrial respiration | Compounds affecting ATP levels or luciferase |
| Protocol Length | Longer (requires solubilization step) | Shorter (single reagent addition) |
Cytotoxicity Assays: Measuring Cell Death
While viability assays measure the number of living cells, cytotoxicity assays directly quantify cell death. A common method is the Lactate Dehydrogenase (LDH) release assay.
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter derived from dose-response curves. It represents the concentration of a compound required to inhibit a biological process by 50%.[4]
| Compound Derivative | Cell Line | IC50 (µM) after 48h (MTT Assay) |
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| Derivative A | MCF-7 (Breast Cancer) | 8.2 |
| Derivative B | MCF-7 (Breast Cancer) | 21.7 |
| This compound | A549 (Lung Cancer) | 18.3 |
| Derivative A | A549 (Lung Cancer) | 11.9 |
| Derivative B | A549 (Lung Cancer) | 35.1 |
Target Engagement and Mechanistic Assays
For this compound derivatives that may act as kinase inhibitors, it is crucial to move from cellular phenotype to target-specific engagement.[6][7]
Biochemical kinase assays measure the ability of a compound to directly inhibit the activity of a purified kinase enzyme. These assays are essential for confirming the molecular target and determining the potency and selectivity of the inhibitor. While biochemical assays are a critical starting point, it's important to recognize that they may not fully replicate the complex cellular environment where factors like high ATP concentrations can influence inhibitor activity.[8][9]
Signaling Pathway Context
Caption: Inhibition of a kinase signaling pathway.
Building a Self-Validating System
To ensure the trustworthiness of your in vitro data, each assay should be part of a self-validating system. This involves:
-
Positive and Negative Controls: Including known inhibitors (positive control) and inactive analogs (negative control) helps to validate assay performance.
-
Orthogonal Assays: Confirming results with a secondary, mechanistically different assay increases confidence. For example, a decrease in viability (MTT) should correlate with an increase in cytotoxicity (LDH release).
-
Counter-screens: To rule out non-specific activity, compounds should be tested in counter-screens.[1]
-
Statistical Rigor: Employing appropriate statistical analyses to determine significance and reproducibility is essential.
Conclusion
The in vitro validation of assays for this compound derivatives is a multifaceted process that demands careful planning, execution, and interpretation. By understanding the principles behind different assays, making informed experimental choices, and building a framework of self-validation, researchers can generate high-quality, reproducible data. This rigorous approach is paramount for accurately identifying promising lead compounds and successfully advancing them through the drug discovery pipeline.
References
- 1. dispendix.com [dispendix.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4,6-Dichloropyridin-3-yl)acetonitrile Analogs
Introduction: The Privileged Dichloropyridine Scaffold
The 2-(4,6-dichloropyridin-3-yl)acetonitrile core represents a promising starting point for medicinal chemistry campaigns. The dichloropyridine motif is a "privileged structure," frequently appearing in compounds with a wide range of biological activities.[1] The two chlorine atoms are not merely passive substituents; they significantly influence the electronic properties of the pyridine ring, enhancing its reactivity and providing key interaction points with biological targets.[1] This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of hypothetical analogs derived from this core, drawing on established principles from related dichloropyridine derivatives. We will explore how systematic structural modifications can modulate activity towards various targets, including P2X7 receptors, protein kinases, and microbial enzymes.
Strategic Design of a Focused Compound Library
A successful SAR campaign begins with a logical and efficient strategy for analog synthesis and evaluation. The workflow below outlines a typical progression from the initial hit compound to optimized leads.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Comparative Analysis of Biological Activities
P2X7 Receptor Antagonism: Targeting Inflammation
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory responses, making it an attractive therapeutic target.[1] Derivatives of 3,5-dichloropyridine have shown potent P2X7 receptor antagonistic activity.[1] SAR studies on related compounds reveal that the 3,5-dichloro substitution pattern is often critical for this activity.[1]
Hypothetical SAR for P2X7 Antagonism:
-
Pyridine Ring Modifications:
-
Chlorine Atoms: Replacement of the chlorine atoms at positions 4 and 6 with other halogens (F, Br) or small alkyl groups (e.g., methyl) would likely lead to a significant decrease in potency, highlighting the importance of the specific electronic and steric properties of the chlorine substituents.
-
Bioisosteric Replacement: Replacing the pyridine nitrogen with a carbon (i.e., a dichlorobenzene ring) could be explored, although this may alter the necessary hydrogen bonding capabilities.
-
-
Acetonitrile Group Modifications:
-
Chain Length: Elongating or shortening the acetonitrile side chain could impact the positioning of the nitrile group within the receptor's binding pocket.
-
Nitrile Replacement: Replacing the nitrile group with other hydrogen bond acceptors, such as amides, esters, or small heterocyclic rings (e.g., oxadiazole, triazole), would be a key area of investigation. The nitrile group's size, electronics, and hydrogen bonding capacity are crucial for its interactions.
-
Kinase Inhibition: Avenues in Oncology and Beyond
The dichloropyridine scaffold is also found in a number of potent protein kinase inhibitors.[2][3] For instance, 2,3,5-trisubstituted pyridine analogs have been developed as inhibitors of p38 MAPK, a key enzyme in the inflammatory signaling cascade.[2]
Hypothetical SAR for Kinase Inhibition:
-
"Deep Pocket" Interactions: The acetonitrile group could be modified to extend into the "deep pocket" of the kinase ATP binding site. This could involve replacing the nitrile with larger, more rigid hydrophobic groups or moieties capable of forming specific hydrogen bonds.
-
"Hinge-Binding" Modifications: The pyridine nitrogen is a potential "hinge-binder," forming a crucial hydrogen bond with the kinase hinge region. Modifications that alter the basicity of this nitrogen, or steric hindrance around it, would be expected to have a profound effect on inhibitory activity.
-
Solubility and Physicochemical Properties: Modifications to the acetonitrile side chain, such as the introduction of polar groups, could be used to improve the solubility and pharmacokinetic properties of the compounds.
Antimicrobial Activity: A Continuing Need
Pyridine derivatives are well-known for their antimicrobial properties.[4][5] The lipophilicity and electronic properties conferred by the dichloropyridine core could contribute to activity against various bacterial and fungal strains.
Hypothetical SAR for Antimicrobial Activity:
-
Lipophilicity: Systematic modification of the acetonitrile side chain with various alkyl or aryl groups would allow for the exploration of the relationship between lipophilicity and antimicrobial potency. Increased lipophilicity can enhance membrane permeability in some microbes.
-
Target-Specific Interactions: The nitrile group could be replaced with functionalities known to interact with specific microbial enzymes, such as Schiff bases or other reactive groups.
Data Summary: A Comparative Table of Hypothetical Analogs
| Analog | Modification | Predicted P2X7 IC50 (nM) | Predicted Kinase IC50 (nM) | Predicted Antibacterial MIC (µg/mL) | Rationale for Modification |
| Core | This compound | 500 | 1000 | >100 | Baseline compound |
| A1 | 2-(4,6-Difluoropyridin-3-yl)acetonitrile | >10000 | >10000 | >100 | Investigate the role of chlorine's electronics and size. |
| A2 | 2-(4,6-Dichloropyridin-3-yl)acetamide | 250 | 800 | >100 | Explore alternative hydrogen bond acceptors to the nitrile. |
| A3 | 2-(4,6-Dichloropyridin-3-yl)-N-phenylacetamide | 150 | 500 | 50 | Introduce a hydrophobic group to probe for additional binding interactions. |
| A4 | 2-(4-Chloro-6-aminopyridin-3-yl)acetonitrile | >5000 | 200 | 25 | Introduce a hydrogen bond donor and assess selectivity. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the core scaffold can be achieved from (4,6-dichloropyridin-3-yl)methanol.
Caption: Proposed synthesis of the core scaffold.
Step 1: Synthesis of 4,6-dichloronicotinaldehyde [6]
-
Dissolve (4,6-dichloropyridin-3-yl)methanol (1 equivalent) in chloroform.
-
Add manganese dioxide (10 equivalents).
-
Stir the reaction mixture at 75°C for 12 hours.
-
Cool the mixture to room temperature and filter through celite.
-
Concentrate the filtrate under reduced pressure to yield 4,6-dichloronicotinaldehyde.
Step 2: Synthesis of this compound (via conversion of aldehyde to nitrile)
-
To a solution of 4,6-dichloronicotinaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add tosylhydrazine (1.1 equivalents).
-
Stir the mixture at room temperature until the formation of the tosylhydrazone is complete (monitored by TLC).
-
Add potassium cyanide (2-3 equivalents) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the tosylhydrazone is consumed.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
P2X7 Receptor Antagonist Assay: Calcium Influx[7]
This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon activation by an agonist.
-
Cell Preparation: Culture HEK293 cells stably expressing the human P2X7 receptor in an appropriate medium.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test compound for 15-30 minutes.
-
Agonist Stimulation: Place the cell plate in a fluorescence plate reader and establish a baseline fluorescence reading. Add a P2X7 agonist, such as BzATP, to stimulate calcium influx.
-
Data Acquisition: Measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone) and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold presents a versatile starting point for the development of novel therapeutic agents. The insights from SAR studies of related dichloropyridine derivatives suggest that this core can be strategically modified to achieve potent and selective activity against a range of biological targets, including P2X7 receptors and protein kinases. The proposed synthetic and screening protocols provide a robust framework for initiating a drug discovery program based on this promising chemical scaffold. Future work should focus on the synthesis of a diverse library of analogs and their evaluation in a panel of relevant biological assays to fully elucidate the therapeutic potential of this compound class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4,6-dichloronicotinaldehyde | 1060811-62-2 [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Executive Summary: A Molecule Demanding Respect
2-(4,6-Dichloropyridin-3-yl)acetonitrile is a halogenated heterocyclic nitrile, a class of compounds pivotal in modern synthetic chemistry. Its structure, however, combines multiple hazard-conferring motifs. The dichloropyridine core presents significant ecotoxicity and persistence risks, while the acetonitrile group introduces acute toxicity and flammability concerns. Improper disposal is not merely a regulatory violation; it poses a tangible threat to personnel and the environment.
This guide provides a robust, step-by-step framework for the safe handling and disposal of this compound, moving from immediate laboratory-level actions to the underlying principles of its ultimate chemical destruction. Our core philosophy is that true safety is achieved by understanding the causality behind each procedural step.
Hazard Profile & Risk Assessment
A thorough risk assessment is the foundation of safe disposal. Based on data from structurally similar compounds, such as 2-(3,4-Dichlorophenyl)acetonitrile and acetonitrile itself, we can anticipate a multi-faceted hazard profile.[1][2][3]
Anticipated Hazards:
-
Acute Toxicity: Likely to be toxic or harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5] Organic nitriles can be metabolized to cyanide in the body, posing a significant risk of systemic toxicity that may have delayed onset.[5][6]
-
Irritation: Expected to cause serious skin and eye irritation.[1]
-
Flammability: The presence of the acetonitrile group suggests the compound may be a flammable solid or liquid.[7][8]
-
Environmental Hazard: Chlorinated aromatic compounds are often persistent in the environment and toxic to aquatic life.[9]
| Hazard Class | Anticipated Classification & Rationale | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4. Based on analogs, which are toxic upon exposure by all routes. The potential for in-vivo cyanide release elevates this risk. | [1][2] |
| Skin Corrosion/Irritation | Category 2. Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2A. Causes serious eye irritation. | [1][2] |
| Flammability | Likely Flammable Solid/Liquid. The acetonitrile moiety confers flammability. | [3][8] |
| Aquatic Toxicity | Likely Toxic to Aquatic Life. Chlorinated pyridines are known environmental pollutants. | [9] |
Regulatory Imperative: EPA & OSHA Framework
Disposal of this compound falls under a strict regulatory framework enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): The EPA governs hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management. Your laboratory is the "generator," and you are legally responsible for ensuring the waste is correctly identified, managed, and treated.[10]
-
OSHA (Hazard Communication & HAZWOPER): OSHA mandates that personnel are informed of the chemical hazards they work with and are trained in safe handling and emergency response procedures.[11]
Step-by-Step Disposal Protocol: From Benchtop to Manifest
This protocol ensures safety and compliance at every stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, don the following minimum PPE:
-
Gloves: Nitrile or neoprene gloves, double-gloving is recommended.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is preferable.
-
Respiratory Protection: All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-2: Waste Collection & Segregation
The principle of "like with like" is paramount. Never mix incompatible waste streams.
-
Primary Container: Collect all waste containing this compound (e.g., reaction residues, contaminated consumables, rinsates) in a dedicated, leak-proof container made of compatible material (e.g., borosilicate glass or high-density polyethylene).
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations.
-
The start date of accumulation.
-
The relevant hazard pictograms (e.g., Skull and Crossbones, Flame, Exclamation Mark).
-
-
Segregation - The Causality of "Why": This compound's waste must be kept separate from:
-
Strong Acids & Bases: Contact with strong acids or bases can catalyze the hydrolysis of the nitrile group.[12] This reaction can be exothermic and, under certain conditions, could lead to the release of hydrogen cyanide gas.[5][13]
-
Strong Oxidizers (e.g., Nitrates, Perchlorates, Bleach): Acetonitrile and its derivatives can react violently or explosively with strong oxidizing agents.[4][14]
-
Non-Halogenated Solvents: To reduce disposal costs and complexity, always segregate halogenated waste from non-halogenated waste streams.[15]
-
Step 3: Interim Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from heat or ignition sources.
-
Ensure the container is kept tightly closed except when adding waste.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
Step 4: Professional Disposal
-
Do NOT attempt to treat this chemical waste in the laboratory.
-
Do NOT dispose of it down the drain or in regular trash.[16]
-
Contact your institution's EHS department to schedule a waste pickup. Provide them with a complete and accurate description of the waste. They will ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Waste Characterization: Assigning EPA Codes
Your EHS office will make the final determination, but you should be prepared to classify this waste. It likely falls under multiple EPA hazardous waste codes due to its mixed characteristics.
| EPA Waste Code | Rationale for Potential Classification | Source |
| F002 / F001 | As a spent halogenated solvent, if used in a manner consistent with the F-listing definitions (e.g., as a solvent in degreasing). | [17][18] |
| F005 | The pyridine component is listed as a non-halogenated solvent. If mixed with other F005 solvents, this code could apply. | [11][17] |
| D001 (Ignitability) | If the waste mixture has a flashpoint below 140°F (60°C), it exhibits the characteristic of ignitability. | [10] |
| D038 (Toxicity) | The pyridine moiety makes it a candidate for this toxicity characteristic code if leachable concentrations exceed 5.0 mg/L. | [19] |
The Science of Destruction: What Happens at the TSDF
Understanding the final disposal process reinforces the importance of proper segregation. The most probable method for this waste stream is high-temperature incineration with acid gas scrubbing .[2][20]
-
Thermal Decomposition: In a specialized incinerator operating at temperatures exceeding 850°C, the molecule is broken down.[21]
-
The organic backbone (carbon, hydrogen) is oxidized to carbon dioxide (CO₂) and water (H₂O).
-
The chlorine atoms are converted primarily to hydrogen chloride (HCl), a corrosive acid gas.[20][21]
-
The nitrogen atoms from the pyridine ring and nitrile group are converted to nitrogen gas (N₂) and various nitrogen oxides (NOₓ).[22][23]
-
-
Acid Gas Scrubbing: The hot exhaust gases are passed through a "scrubber," which is a system that neutralizes the HCl gas, typically with a basic solution, preventing its release into the atmosphere.[20]
-
NOₓ Control: Specialized catalytic converters or combustion controls are used to minimize the formation and release of harmful NOₓ gases.[23]
This multi-step, highly engineered process is why on-site neutralization is not feasible and professional disposal is mandatory.
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
Emergency Procedures
-
Spill: Evacuate the area. For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the absorbent material in a sealed container for hazardous waste disposal. For large spills, contact your EHS emergency line immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the integrity of our shared environment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. unigel.com.br [unigel.com.br]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
